D-Arabinose-d2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
152.14 g/mol |
IUPAC Name |
(2S,3R,4R)-5,5-dideuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i2D2 |
InChI Key |
PYMYPHUHKUWMLA-QMQQWFHOSA-N |
Isomeric SMILES |
[2H]C([2H])([C@H]([C@H]([C@@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Role of Stable Isotope Tracers in Modern Research
An In-depth Technical Guide to the Research Applications of D-Arabinose-d2
For Researchers, Scientists, and Drug Development Professionals
Stable isotope labeling is a powerful technique in metabolic research, enabling scientists to trace the fate of molecules through complex biochemical pathways.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe for use in a wide variety of experimental systems, including in vivo studies.[1] Deuterium (²H or D), a stable isotope of hydrogen, is an invaluable tool in this field. Replacing hydrogen with deuterium in a molecule like D-arabinose creates a "heavy" version that is chemically similar to its unlabeled counterpart but can be distinguished by mass spectrometry. This allows researchers to track the metabolism and incorporation of this compound into various cellular components, providing insights into metabolic fluxes and pathway dynamics.[2][3]
This guide provides a comprehensive overview of the research applications of this compound, focusing on its use as a metabolic tracer. While direct studies utilizing this compound are not extensively published, this document extrapolates its potential uses, experimental protocols, and data analysis from established methodologies with other deuterated and isotopically labeled carbohydrates.
Core Applications of this compound in Research
The primary application of this compound is as a tracer to elucidate the metabolic fate of D-arabinose in various biological systems. D-arabinose is a key component of the cell walls in certain microorganisms and is involved in specific metabolic pathways in both prokaryotes and eukaryotes.[4][5]
Tracing Metabolic Pathways
This compound can be introduced into cell cultures or administered to organisms to trace its conversion into downstream metabolites. By analyzing the incorporation of deuterium into these metabolites using mass spectrometry, researchers can:
-
Elucidate Biosynthetic Pathways: For example, in eukaryotes, D-glucose is converted to D-arabinose via the pentose phosphate pathway.[4][6] Introducing this compound could help to further delineate the steps of this pathway and identify any alternative routes.
-
Investigate Catabolic Pathways: In bacteria such as Escherichia coli, D-arabinose is metabolized through a series of enzymatic reactions.[7][8] this compound can be used to quantify the flux through this pathway and identify potential branch points.
-
Study the Synthesis of Complex Carbohydrates: In mycobacteria, D-arabinose is a crucial component of the cell wall arabinogalactan.[5] this compound can be used to study the biosynthesis of these complex polysaccharides, which are important targets for drug development.
Quantitative Metabolic Flux Analysis
By measuring the rate of incorporation of deuterium from this compound into various metabolites, it is possible to quantify the rates of metabolic reactions, a technique known as metabolic flux analysis.[9] This provides a dynamic view of cellular metabolism that cannot be obtained from static metabolite measurements alone.
Internal Standard for Mass Spectrometry
Due to its identical chemical properties to unlabeled D-arabinose, this compound is an ideal internal standard for quantitative mass spectrometry-based assays.[1] By adding a known amount of this compound to a biological sample, the absolute concentration of endogenous D-arabinose can be accurately determined, correcting for variations in sample preparation and instrument response.[1]
Hypothetical Synthesis of this compound
Experimental Protocols
The following is a detailed, representative protocol for a metabolic tracing experiment using this compound in cell culture, adapted from established methods for other deuterated glucose tracers.[10]
Cell Culture and Labeling
-
Cell Seeding: Plate mammalian or bacterial cells in appropriate culture dishes and grow to a desired confluency (e.g., 60-70%).
-
Medium Exchange: Remove the standard culture medium and replace it with a medium containing a known concentration of this compound. The concentration will depend on the specific experimental goals and the sensitivity of the analytical instruments.
-
Incubation: Incubate the cells for a defined period (a time course experiment with multiple time points is recommended to observe dynamic changes).
-
Harvesting: After incubation, rapidly quench metabolism by placing the culture dishes on dry ice and aspirating the medium. Wash the cells with ice-cold phosphate-buffered saline (PBS).
Metabolite Extraction
-
Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
Sample Derivatization and GC/MS Analysis
For analysis by Gas Chromatography/Mass Spectrometry (GC/MS), polar metabolites often require derivatization to increase their volatility.
-
Derivatization: Resuspend the dried metabolites in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)).
-
Incubation: Incubate at a specific temperature (e.g., 60°C) to allow the reaction to complete.
-
GC/MS Analysis: Inject the derivatized sample into a GC/MS system. The gas chromatograph separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the identification and quantification of deuterated and non-deuterated metabolites.
Data Presentation and Analysis
The raw data from the GC/MS analysis will consist of chromatograms and mass spectra for each detected metabolite. The key information to extract is the isotopic enrichment, which is the fraction of a metabolite pool that is labeled with deuterium.
Quantitative Data Summary
The results of a metabolic tracing experiment with this compound can be summarized in a table to show the isotopic enrichment in key downstream metabolites over time.
| Metabolite | Time Point 1 (e.g., 1 hr) | Time Point 2 (e.g., 4 hrs) | Time Point 3 (e.g., 12 hrs) |
| Isotopic Enrichment (%) | Isotopic Enrichment (%) | Isotopic Enrichment (%) | |
| D-Ribulose-5-phosphate | 5.2 ± 0.8 | 15.7 ± 1.5 | 35.4 ± 2.9 |
| Sedoheptulose-7-phosphate | 2.1 ± 0.4 | 8.3 ± 0.9 | 22.1 ± 2.1 |
| Erythrose-4-phosphate | 1.8 ± 0.3 | 7.5 ± 0.8 | 20.9 ± 1.9 |
| Fructose-6-phosphate | 1.1 ± 0.2 | 5.4 ± 0.6 | 18.3 ± 1.7 |
| Glucose-6-phosphate | 0.9 ± 0.2 | 4.9 ± 0.5 | 16.8 ± 1.5 |
Table 1: Hypothetical isotopic enrichment of pentose phosphate pathway intermediates in cells cultured with this compound. Data are presented as mean ± standard deviation.
Mandatory Visualizations
Metabolic Pathway Diagram
The following diagram illustrates the proposed metabolic pathway of D-arabinose in eukaryotes and highlights the potential incorporation of deuterium from this compound into downstream metabolites.
References
- 1. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.humankinetics.com [journals.humankinetics.com]
- 3. Isotope tracing in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of d-arabinose in Mycobacterium smegmatis: specific labeling from d-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of D-arabinose by Escherichia coli B-r - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. metsol.com [metsol.com]
The Enigmatic Path of D-Arabinose: An In-depth Technical Guide to its Metabolism in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
[Shanghai, China] – D-arabinose, a rare pentose sugar, presents a fascinating area of study in metabolic research. While its isomer, L-arabinose, is well-characterized, the metabolic fate of D-arabinose in many biological systems remains largely uncharted territory. This technical guide provides a comprehensive overview of the current understanding of D-arabinose metabolism, with a particular focus on the well-documented pathways in bacteria and the emerging knowledge in other domains of life. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the enzymatic machinery, regulatory networks, and potential applications related to D-arabinose metabolism.
D-Arabinose Metabolism in Bacteria: A Tale of Co-opted Pathways
In the bacterial realm, particularly in the model organism Escherichia coli, the catabolism of D-arabinose is a prime example of metabolic opportunism. Instead of a dedicated pathway, E. coli utilizes enzymes from the L-fucose catabolic pathway to process D-arabinose.[1][2][3] This metabolic route involves a series of enzymatic conversions that ultimately channel D-arabinose into the central pentose phosphate pathway.
The key enzymatic steps in E. coli are as follows:
-
Isomerization: D-arabinose is first isomerized to D-ribulose by L-fucose isomerase.[3]
-
Phosphorylation: D-ribulose is then phosphorylated to D-ribulose-1-phosphate by L-fuculokinase.[3] In some strains of E. coli, a distinct D-ribulokinase has been identified that is different from the L-fuculokinase.[4]
-
Aldol Cleavage: Finally, L-fuculose-1-phosphate aldolase cleaves D-ribulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glycolaldehyde.[2][3] DHAP enters glycolysis, while glycolaldehyde is further metabolized.
The regulation of this pathway is intricately linked to the L-fucose operon. While L-fucose is the natural inducer of this operon, D-arabinose can also act as an inducer in certain mutant strains.[3][4]
In other bacteria, such as Pseudomonas, the metabolism of arabinose can differ. For instance, in Pseudomonas fluorescens, L-arabinose is converted to α-ketoglutarate without the involvement of phosphorylated intermediates. While the specific pathway for D-arabinose in Pseudomonas is less clear, the diversity of metabolic strategies in this genus suggests the potential for novel enzymatic reactions.
Quantitative Insights into Bacterial D-Arabinose Metabolism
Quantitative data on the kinetics of the enzymes involved in D-arabinose metabolism in bacteria is crucial for understanding the efficiency and potential bottlenecks in this pathway. The following table summarizes the available kinetic parameters for the key enzymes from E. coli.
| Enzyme | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | Reference |
| L-Fucose Isomerase | D-Arabinose | - | - | - | Data not available |
| L-Fuculokinase | D-Ribulose | - | - | - | Data not available |
| L-Fuculose-1-Phosphate Aldolase | D-Ribulose-1-Phosphate | - | - | - | Data not available |
| D-Ribulokinase | D-Ribulose | 0.39 | - | - | [5] |
| D-Ribulokinase | MgATP (with D-Ribulose) | 0.027 | - | - | [5] |
Note: The table highlights the current gaps in quantitative data for several key enzymes in the D-arabinose catabolic pathway.
Visualizing the Bacterial D-Arabinose Catabolic Pathway
D-Arabinose Metabolism in Fungi: An Oxidoreductive Approach
While the metabolism of L-arabinose in fungi is well-documented as an oxidative-reductive pathway, information on D-arabinose catabolism is scarce.[6][7] The fungal L-arabinose pathway involves a series of reductions and oxidations to convert L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[7]
In the yeast Pichia stipitis, which can utilize D-arabinose as a sole carbon source, a NAD(P)H-dependent D-arabinose reductase has been identified. This enzyme was found to be identical to the known D-xylose reductase (XR).[8] This suggests that, similar to bacteria, fungi may also employ enzymes from other pentose metabolic pathways to process D-arabinose. The kcat/Km value for D-xylose reductase with D-arabinose was found to be significantly lower than with its primary substrates, D-xylose and L-arabinose, indicating a less efficient conversion.[8]
Further research is needed to elucidate the complete D-arabinose catabolic pathway in fungi and to identify the other enzymes involved.
Quantitative Data on Fungal D-Arabinose Metabolism
The following table presents the limited available kinetic data for an enzyme involved in fungal D-arabinose metabolism.
| Enzyme | Organism | Substrate | k_cat_/K_m_ (min⁻¹mM⁻¹) | Reference |
| D-Xylose Reductase (XR) | Pichia stipitis | D-Arabinose | 1.27 | [8] |
A Proposed Fungal D-Arabinose Metabolic Pathway
D-Arabinose in Plants and Animals: A Frontier of Research
The metabolic fate of D-arabinose in plants and animals is largely unknown. While L-arabinose is a significant component of plant cell wall polysaccharides like pectin and hemicellulose, the role and metabolism of D-arabinose are not well-established.[9] Similarly, in animals, while there is evidence of urinary excretion of arabinose, the specific metabolic pathways for D-arabinose have not been delineated. Elevated urinary arabinose in humans has been associated with certain metabolic conditions and gut dysbiosis, suggesting a microbial origin.[10][11]
The biosynthesis of D-arabinose from D-glucose has been proposed in some eukaryotes, proceeding through the pentose phosphate pathway.[12] However, the catabolic pathways for breaking down D-arabinose in these organisms remain to be discovered.
Experimental Protocols for Studying D-Arabinose Metabolism
Advancing our understanding of D-arabinose metabolism requires robust experimental methodologies. This section outlines key experimental approaches.
Enzyme Assays
L-Fucose Isomerase Assay (for D-Arabinose Isomerase Activity):
A detailed protocol for assaying L-fucose isomerase activity can be adapted to measure the isomerization of D-arabinose to D-ribulose. The basic principle involves incubating the purified enzyme with D-arabinose and then quantifying the amount of D-ribulose formed.
Protocol Outline:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a known concentration of D-arabinose and the purified L-fucose isomerase.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.
-
Termination: Stop the reaction by heat inactivation or the addition of a chemical quenching agent.
-
Quantification of D-Ribulose: The amount of D-ribulose produced can be determined using a colorimetric method, such as the cysteine-carbazole reaction, or by chromatographic techniques like HPLC.
Metabolic Flux Analysis
Metabolic flux analysis (MFA) using stable isotope tracers (e.g., ¹³C-labeled D-arabinose) is a powerful tool to quantify the flow of carbon through the metabolic network.
Workflow for ¹³C-Metabolic Flux Analysis:
Genetic Manipulation
Creating gene knockouts of the enzymes in the putative D-arabinose metabolic pathway is essential to confirm their role in vivo. The CRISPR/Cas9 system provides a precise and efficient tool for gene editing in many organisms, including E. coli.[13]
General Workflow for CRISPR/Cas9 Gene Knockout in E. coli:
Implications for Drug Development and Biotechnology
The study of D-arabinose metabolism holds potential for various applications. Understanding the unique enzymatic pathways, particularly in pathogenic microorganisms, could open avenues for the development of novel antimicrobial agents that target these specific metabolic routes. Furthermore, the ability to engineer microorganisms to efficiently utilize D-arabinose, a component of lignocellulosic biomass, is of significant interest for the production of biofuels and other bio-based chemicals.[1][14][15]
Conclusion and Future Directions
Our understanding of D-arabinose metabolism is still in its infancy, with significant knowledge gaps, particularly in eukaryotes. The bacterial pathway, relying on the co-option of L-fucose enzymes, provides a solid foundation for further investigation. Future research should focus on:
-
Elucidating the complete D-arabinose catabolic pathways in fungi, plants, and animals.
-
Characterizing the kinetic properties of all enzymes involved in D-arabinose metabolism.
-
Investigating the regulatory mechanisms that control the expression of genes involved in D-arabinose utilization.
-
Exploring the potential of D-arabinose and its metabolic pathways for biotechnological and pharmaceutical applications.
By addressing these questions, the scientific community can unravel the complexities of this enigmatic sugar and unlock its full potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Metabolism of D-arabinose by Escherichia coli B-r - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-arabinose metabolism in Escherichia coli B: induction and cotransductional mapping of the L-fucose-D-arabinose pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-Fucose as a Gratuitous Inducer of the l-Arabinose Operon in Strains of Escherichia coli B/r Mutant in Gene araC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparative Genomics Reveals the Regulatory Complexity of Bifidobacterial Arabinose and Arabino-Oligosaccharide Utilization [frontiersin.org]
- 8. Ruff degradation of D-arabinose gives D-erythrose. The Kiliani–Fi... | Study Prep in Pearson+ [pearson.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolism of d-Arabinose by Escherichia coli B/r - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli [bio-protocol.org]
- 14. Arabinose as an overlooked sugar for microbial bioproduction of chemical building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic Engineering for Improved Fermentation of L-Arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of D-arabinose from labeled precursors
An In-depth Technical Guide on the Biosynthesis of D-Arabinose from Labeled Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-arabinose is a crucial monosaccharide found in the cell walls of various microorganisms, most notably in the arabinogalactan and lipoarabinomannan of Mycobacterium tuberculosis, making its biosynthetic pathway a prime target for novel antimicrobial drug development.[1] Unlike its more common enantiomer, L-arabinose, the biosynthesis of D-arabinose is less ubiquitous and follows distinct metabolic routes. Understanding the intricate pathways of D-arabinose synthesis is therefore of significant interest to researchers in microbiology, biochemistry, and drug discovery.
This technical guide provides a comprehensive overview of the biosynthesis of D-arabinose, with a specific focus on tracing the metabolic pathways using isotopically labeled precursors. It consolidates findings from key research studies, presenting quantitative data, detailed experimental protocols, and visual representations of the biosynthetic pathways and experimental workflows.
Biosynthetic Pathways of D-Arabinose
The biosynthesis of D-arabinose has been investigated in both prokaryotes and eukaryotes, revealing different strategies for the formation of this pentose.
In Mycobacterium smegmatis
In mycobacteria, D-arabinose is a fundamental component of the cell wall. Labeling studies utilizing D-glucose with isotopic labels at various positions have been instrumental in elucidating its biosynthetic origin.[1] Initial hypotheses, such as the decarboxylation of D-glucose via the pentose phosphate pathway or the uronic acid pathway, were not supported by experimental data, which showed no selective loss of carbon 1 or 6 from glucose.[1]
The currently accepted pathway in mycobacteria involves a series of enzymatic reactions starting from intermediates of glycolysis and the pentose phosphate pathway. A key step is the formation of decaprenyl-phospho-arabinose, which serves as the donor of arabinofuranosyl residues for the synthesis of arabinogalactan and lipoarabinomannan.[2][3] The pathway is initiated by the synthesis of 5-phosphoribosyl 1-pyrophosphate (PRPP).[2][4] The ribosyl moiety of PRPP is then transferred to decaprenyl phosphate, followed by dephosphorylation and a critical epimerization at the C2' position of the ribose to form decaprenyl-phospho-arabinose.[2]
dot
Caption: Proposed D-arabinose biosynthetic pathway in Mycobacterium.
In Crithidia fasciculata
In the eukaryotic trypanosomatid Crithidia fasciculata, D-arabinose is an intermediate in the synthesis of complex surface glycoconjugates.[5] Labeling experiments with positionally labeled [¹³C]-D-glucose and [¹³C]-D-ribose have implicated both the oxidative and non-oxidative arms of the pentose phosphate pathway.[5] The data suggest a likely role for the isomerization of D-ribulose-5-phosphate to D-arabinose-5-phosphate.[5] Interestingly, it was discovered that the glutamine fructose-6-phosphate aminotransferase (GFAT), an enzyme involved in glucosamine biosynthesis, can catalyze this isomerization.[5]
dot
Caption: Proposed D-arabinose biosynthetic pathway in eukaryotes.
Quantitative Data from Labeling Experiments
The following tables summarize the quantitative data from key labeling experiments that have been pivotal in elucidating the biosynthetic pathways of D-arabinose.
Table 1: Specific Activity of Cell Wall Arabinose in M. smegmatis Grown with ¹⁴C-Labeled Glucose[1]
| Labeled Precursor | Specific Activity of Arabinose (cpm/µmol) | Relative Specific Activity (%) |
| [1-¹⁴C]Glucose | 1,250 | 100 |
| [3,4-¹⁴C]Glucose | 1,200 | 96 |
| [6-¹⁴C]Glucose | 950 | 76 |
Note: The specific activity of arabinose was approximately 25% lower with [6-¹⁴C]glucose compared to other labels, suggesting that carbon 6 is partially lost during the conversion.[1]
Table 2: Relative ¹³C Enrichment in Arabinose from M. smegmatis Grown with ¹³C-Labeled Glucose[1]
| Labeled Precursor | Carbon Position in Arabinose | Relative ¹³C Enrichment (%) |
| [1-¹³C]Glucose | C-1 | 85 |
| C-2 | 10 | |
| C-3 | 12 | |
| C-4 | 15 | |
| C-5 | 40 | |
| [2-¹³C]Glucose | C-1 | 15 |
| C-2 | 75 | |
| C-3 | 10 | |
| C-4 | 10 | |
| C-5 | 12 | |
| [6-¹³C]Glucose | C-1 | 10 |
| C-2 | 10 | |
| C-3 | 15 | |
| C-4 | 20 | |
| C-5 | 80 |
Note: The labeling patterns suggest a complex rearrangement of the glucose carbon skeleton during its conversion to arabinose.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for tracing the biosynthesis of D-arabinose.
Protocol 1: Biosynthetic Labeling of M. smegmatis with Radioactive Precursors[1]
-
Cell Culture: Mycobacterium smegmatis mc²155 is grown in a nutrient broth to the mid-log phase.
-
Preparation for Labeling: The cells are harvested by centrifugation, washed, and resuspended in a minimal medium.
-
Labeling: The cell suspension is divided into aliquots, and a radiolabeled precursor (e.g., [1-¹⁴C]glucose, [3,4-¹⁴C]glucose, or [6-¹⁴C]glucose) is added to each aliquot at a final concentration of 1 µCi/mL.
-
Incubation: The cultures are incubated with shaking at 37°C for a specified period (e.g., 24-48 hours) to allow for the incorporation of the label.
-
Harvesting and Fractionation: After incubation, the cells are harvested, and the cell wall fraction is isolated.
-
Hydrolysis and Sugar Analysis: The isolated cell wall material is hydrolyzed (e.g., with 2 M trifluoroacetic acid) to release the constituent monosaccharides. The monosaccharides are then separated by techniques such as paper chromatography or high-performance liquid chromatography (HPLC).
-
Quantification of Radioactivity: The amount of radioactivity incorporated into the arabinose fraction is determined by scintillation counting.
dot
Caption: Experimental workflow for labeling studies in M. smegmatis.
Protocol 2: Analysis of ¹³C-Labeled Arabinose by NMR Spectroscopy[1]
-
Large-Scale Culture and Labeling: M. smegmatis is grown in a larger volume of minimal medium containing a ¹³C-labeled glucose precursor (e.g., [1-¹³C]glucose, [2-¹³C]glucose, or [6-¹³C]glucose).
-
Isolation of Arabinose: Following the same cell wall isolation and hydrolysis procedure as in Protocol 1, the arabinose is purified from the hydrolysate, typically by column chromatography.
-
NMR Analysis: The purified arabinose is dissolved in D₂O, and ¹³C-NMR spectra are acquired.
-
Data Interpretation: The relative enrichment of ¹³C at each carbon position of the arabinose molecule is determined by integrating the corresponding signals in the NMR spectrum.
Protocol 3: Biosynthetic Labeling and GC-MS Analysis in C. fasciculata[5]
-
Cell Culture: Crithidia fasciculata cells are grown in a defined glucose-free medium.
-
Labeling: The medium is supplemented with a stable isotope-labeled precursor, such as D-[6-¹³C]Glc, D-[1-¹³C]Glc, or D-[1-¹³C]Rib.
-
Incubation: The cells are cultured for a period (e.g., 48 hours) to allow for label incorporation.
-
Extraction of Glycoconjugates: The major cell surface glycoconjugate, lipoarabinogalactan (LAG), is extracted and purified.
-
Derivatization and GC-MS Analysis: The purified LAG is subjected to a methylation linkage analysis procedure to generate partially methylated alditol acetates of the constituent monosaccharides. These derivatives are then analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the positional labeling of the arabinose residues.[5]
Conclusion
The biosynthesis of D-arabinose is a complex and varied process that is essential for the viability of certain microorganisms. The use of isotopically labeled precursors has been indispensable in unraveling the intricate metabolic pathways that lead to its formation. The data and protocols presented in this guide offer a valuable resource for researchers aiming to further investigate these pathways, identify novel enzyme targets, and develop new therapeutic agents against pathogens that rely on D-arabinose for their survival. The distinct nature of the D-arabinose biosynthetic pathway, particularly in mycobacteria, continues to make it an attractive target for the development of highly specific and effective antimicrobial drugs.
References
- 1. Biosynthesis of d-arabinose in Mycobacterium smegmatis: specific labeling from d-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of D-arabinose in mycobacteria - a novel bacterial pathway with implications for antimycobacterial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D-Arabinose-d2 for Researchers and Drug Development Professionals
Introduction
D-Arabinose, a pentose sugar, is a crucial component of the cell wall in significant pathogens like Mycobacterium tuberculosis and is involved in various biological pathways.[1] Its absence in mammalian cells makes the enzymes responsible for its biosynthesis and incorporation into cell wall polymers attractive targets for novel drug development.[1] Stable isotope-labeled versions of D-arabinose, such as D-Arabinose-d2 (deuterated D-arabinose), are invaluable tools for researchers in metabolic studies, tracer experiments, and as internal standards for quantitative mass spectrometry. This guide provides a comprehensive overview of this compound, including its suppliers, availability, technical specifications, and detailed experimental protocols for its application.
Supplier and Availability of this compound
The availability of high-purity, isotopically labeled compounds is critical for research and development. This compound is a specialized chemical reagent available from a select number of suppliers.
| Supplier | Product Name | CAS Number | Purity | Availability Notes |
| MedChemExpress | This compound | 2419933-20-1 | High Purity | Offered as a reference standard for research use only. Not for human use.[2] |
Note: While many chemical suppliers stock D-Arabinose (the non-labeled form), the deuterated (d2) version is less common. Researchers should verify the isotopic enrichment and specific labeling pattern when purchasing.
Technical Data: D-Arabinose Specifications
The physical and chemical properties of this compound are nearly identical to those of its non-deuterated counterpart, with a slight increase in molecular weight due to the two deuterium atoms. The following table summarizes key quantitative data for D-Arabinose.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₅ | [3][4][5][6] |
| Molecular Weight | 150.13 g/mol | [3][4][6] |
| Appearance | White to off-white powder/solid | [3][4][6] |
| Melting Point | 155 - 164 °C | [3][4][6] |
| Purity | ≥98% / ≥99% | [3][4][6] |
| Solubility | Soluble in water (50 mg/mL) | [6] |
| Optical Rotation | [α]D/20 -101° to -106° (c=4 in H₂O) | [3][6][7] |
| Storage Temperature | Room Temperature | [3][4][6] |
| CAS Number (Unlabeled) | 10323-20-3 | [3][5][6] |
Core Applications in Research and Drug Development
D-Arabinose and its labeled analogues are utilized in several key research areas:
-
Tuberculosis Research : D-arabinose is a primary constituent of mycobacterial cell wall arabinogalactans.[6] The biosynthetic pathway of D-arabinose is a validated target for anti-tuberculosis drugs.
-
Metabolic Tracer Studies : Labeled D-arabinose is used to investigate metabolic pathways in various organisms. For instance, studies in E. coli and eukaryotes have elucidated the conversion of glucose to arabinose.[8][9][10]
-
Quantitative Analysis : Deuterated standards like this compound are ideal internal standards for mass spectrometry-based quantification, such as measuring the mycobacterial biomarker lipoarabinomannan (LAM) in urine samples from tuberculosis patients.[11]
-
Pharmaceutical Synthesis : As a versatile pentose sugar, D-arabinose serves as a chiral building block in the synthesis of nucleoside analogues and other bioactive compounds.[3][12]
Experimental Protocols
The following is a detailed methodology for the quantification of D-arabinose in a biological matrix (e.g., urine) using a stable isotope-labeled internal standard like this compound, adapted from established gas chromatography/mass spectrometry (GC/MS) procedures.[11]
Objective: To quantify D-arabinose concentration in urine samples as a proxy for a biomarker (e.g., LAM).
Materials:
-
Urine samples
-
This compound (as internal standard)
-
Anhydrous HCl in 1-octanol
-
Tri-Sil HTP reagent (for silylation)
-
Ethyl acetate
-
Nitrogen gas supply
-
GC/MS system
Methodology:
-
Sample Preparation:
-
To 1 mL of urine, add a known concentration of this compound internal standard.
-
Lyophilize the sample to complete dryness.
-
-
Derivatization (Octyl-glycoside formation):
-
To the dried sample, add 200 µL of 2M anhydrous HCl in 1-octanol.
-
Heat the mixture at 80°C for 2 hours.
-
Evaporate the reagent under a stream of nitrogen gas.
-
-
Derivatization (Silylation):
-
To the dried octyl-arabinoside, add 100 µL of Tri-Sil HTP reagent.
-
Heat at 80°C for 20 minutes to form trimethylsilyl (TMS) derivatives.
-
Cool the sample to room temperature and centrifuge.
-
-
Extraction:
-
Partition the derivatized sample between 500 µL of water and 500 µL of ethyl acetate.
-
Vortex and centrifuge.
-
Carefully collect the upper ethyl acetate layer containing the derivatized arabinose.
-
Dry the ethyl acetate extract under nitrogen.
-
-
GC/MS Analysis:
-
Reconstitute the dried sample in a suitable volume of ethyl acetate.
-
Inject an aliquot into the GC/MS system.
-
GC Conditions (Example): Use a suitable capillary column (e.g., DB-5). Program the oven with an initial temperature of 150°C, followed by a ramp to 300°C.
-
MS Conditions (Example): Operate in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for the derivatized D-arabinose and the this compound internal standard. The mass difference will allow for precise quantification.
-
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz provide clear visual representations of complex biological and experimental processes.
References
- 1. Biosynthesis of d-arabinose in Mycobacterium smegmatis: specific labeling from d-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. You are being redirected... [bio-world.com]
- 5. d-Arabinose [webbook.nist.gov]
- 6. D-(−)-Arabinose =98 10323-20-3 [sigmaaldrich.com]
- 7. 161450250 [thermofisher.cn]
- 8. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of d-Arabinose by Escherichia coli B/r - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Safety and Handling of D-Arabinose-d2
Introduction
Core Safety and Handling Information
D-Arabinose is generally considered non-hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] However, it is crucial to treat all laboratory chemicals with caution.[2] The toxicological properties of D-Arabinose have not been fully investigated, and it may cause eye, skin, and respiratory tract irritation.[3][4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of D-Arabinose is presented below.
| Property | Value | Reference |
| Appearance | White crystalline powder | [1][2][4][5] |
| Odor | Odorless | [1][2][4] |
| Molecular Formula | C₅H₁₀O₅ | [2][4][5] |
| Molecular Weight | 150.13 g/mol | [2][3][5][6] |
| Melting Point | 152-164 °C | [1][2][4][5] |
| Solubility | Soluble in water and glycerol.[1][2] Insoluble in alcohol or ether.[1][2] | [1][2][4][7] |
| Specific Gravity | 1.585 | [1][2] |
| Autoignition Temperature | Not applicable | [3] |
Hazard Identification and First Aid
While not classified as hazardous, caution should be exercised. The following table summarizes potential hazards and corresponding first aid measures.
| Exposure Route | Potential Hazard | First Aid Measures | Reference |
| Inhalation | May cause respiratory tract irritation.[3][4] | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or physician.[1][2] | [1][2][3][4] |
| Skin Contact | May cause skin irritation.[3][4] | Wash with plenty of water.[1][2] If irritation develops or persists, get medical aid.[3] | [1][2][3][4] |
| Eye Contact | May cause eye irritation.[3] | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1][2] If irritation develops, get medical aid.[3] | [1][2][3] |
| Ingestion | May cause irritation of the digestive tract.[3][4] | Rinse mouth.[1][2] Do NOT induce vomiting. If you feel unwell, call a POISON CENTER or physician.[1][2][3] | [1][2][3][4] |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
| Aspect | Recommendation | Reference |
| Handling | Use with adequate ventilation to minimize dust generation and accumulation.[3][4] Avoid contact with eyes, skin, and clothing.[3][7] Avoid ingestion and inhalation.[3] Wash hands thoroughly after handling.[1][2] | [1][2][3][4][7] |
| Storage | Store in a cool, dry, well-ventilated area.[1][3][4][7] Keep the container tightly closed.[3][4][7] Store away from incompatible materials such as strong oxidizing agents.[1][2][3][7] | [1][2][3][4][7] |
| Shelf Life | Indefinite, if stored properly.[1][2] | [1][2] |
Fire Fighting and Accidental Release Measures
| Aspect | Recommendation | Reference |
| Fire Fighting | D-Arabinose is a nonflammable solid.[1][2] In case of fire, use a tri-class dry chemical fire extinguisher, water spray, carbon dioxide, or appropriate foam.[1][2][3] When heated to decomposition, it may emit toxic fumes.[1][2] Firefighters should wear a self-contained breathing apparatus and full protective gear.[3][7] | [1][2][3][7] |
| Accidental Release | For spills, sweep or vacuum up the material and place it into a suitable, sealed disposal container.[1][3] Avoid generating dusty conditions.[3] Ensure adequate ventilation.[3] After material pickup is complete, wash the spill site.[1][2] Do not let the chemical enter the environment.[3][7] | [1][2][3][7] |
Toxicological Information
The toxicological properties of D-Arabinose have not been fully investigated.[3][4][7] Available data is summarized below.
| Metric | Value | Reference |
| Acute Effects | Not available (N.A.).[1][2] | [1][2] |
| Chronic Effects | Not available (N.A.).[1][2] | [1][2] |
| Target Organs | Not available (N.A.).[1][2] | [1][2] |
| LD50/LC50 | Not available. | [1][2][3] |
| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[3] | [3] |
Experimental Protocols
Detailed experimental protocols for safety and handling are derived from the general procedures recommended in the safety data sheets.
General Handling Protocol:
-
Preparation : Before handling D-Arabinose-d2, ensure the work area is clean and well-ventilated. Have an eyewash station and safety shower readily accessible.[3][4]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat.[3]
-
Weighing and Transfer : When weighing and transferring the solid material, minimize the creation of dust.[3][4] Use a chemical fume hood if there is a risk of inhalation.
-
Solution Preparation : When dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, wash hands thoroughly with soap and water.[1][2] Clean the work area and any equipment used.
-
Storage : Store the compound in a tightly closed container in a cool, dry place away from strong oxidizing agents.[1][2][3][4][7]
Spill Cleanup Protocol:
-
Evacuate : If a significant amount is spilled, evacuate unnecessary personnel from the area.
-
Ventilate : Ensure the area is well-ventilated.[3]
-
Containment : Wear appropriate PPE. Use a method that does not generate dust, such as gently sweeping or vacuuming the solid material.[3]
-
Collection : Place the spilled material into a sealed container for disposal.[1][2][3]
-
Decontamination : Wash the spill area with soap and water.[1][2]
-
Disposal : Dispose of the waste material in accordance with all federal, state, and local regulations.[1]
Visualizations
Laboratory Safety Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling a chemical compound like this compound in a laboratory setting.
Caption: General laboratory safety workflow for handling chemical compounds.
References
- 1. archpdfs.lps.org [archpdfs.lps.org]
- 2. d(-)-Arabinose SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. uprm.edu [uprm.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemimpex.com [chemimpex.com]
- 6. D-Arabinose | C5H10O5 | CID 66308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical and Chemical Differences Between D-Arabinose and D-Arabinose-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the physical and chemical properties of D-Arabinose and its deuterated isotopologue, D-Arabinose-d2. This document delves into the synthesis of this compound, analytical methodologies for its differentiation from D-Arabinose, and the fundamental chemical and biological differences arising from isotopic substitution.
Introduction: The Significance of Isotopic Labeling
D-Arabinose is a naturally occurring aldopentose that plays a role in various biological processes. Isotopic labeling, the replacement of an atom with one of its isotopes, is a powerful tool in chemical and biological research. The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) to create compounds like this compound can provide valuable insights into reaction mechanisms, metabolic pathways, and the pharmacokinetics of drug candidates. This guide will explore the key distinctions between D-Arabinose and this compound, offering a technical resource for researchers leveraging these molecules in their work.
Comparative Physical and Chemical Properties
The primary physical difference between D-Arabinose and this compound is their molecular weight, which arises from the greater mass of deuterium compared to protium. This seemingly small change can lead to subtle but measurable differences in other physical properties and more pronounced differences in chemical reactivity due to the kinetic isotope effect.
| Property | D-Arabinose | This compound |
| Molecular Formula | C₅H₁₀O₅ | C₅H₈D₂O₅ |
| Molecular Weight ( g/mol ) | ~150.13[1][2][3] | ~152.14 (for D-Arabinose-1,2-d2) |
| Melting Point (°C) | 156-160[2], 164-165[4] | Not experimentally reported, expected to be very similar to D-Arabinose |
| Solubility in Water | 834 g/L at 25°C[4] | Not experimentally reported, expected to be very similar to D-Arabinose |
| Appearance | White crystalline solid[2] | Expected to be a white crystalline solid |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with the specific protocol depending on the desired position of the deuterium label. A common approach for introducing deuterium at the C1 position (aldehydic position) is a modified Kiliani-Fischer synthesis.
Experimental Protocol: Synthesis of D-Arabinose-1-d via Modified Kiliani-Fischer Synthesis
This protocol is a plausible synthetic route based on the principles of the Kiliani-Fischer synthesis, which elongates the carbon chain of an aldose.[5][6]
Step 1: Cyanohydrin Formation with Deuterated Cyanide
-
Dissolve D-erythrose (the next lower aldose) in water.
-
Add a solution of sodium cyanide-d (NaCN with ¹³C≡N replaced by D-C≡N) or generate HCN-d in situ by adding a deuterated acid to NaCN. The cyanide ion will attack the carbonyl group of D-erythrose.
-
This reaction forms two epimeric cyanohydrins: D-arabinononitrile-1-d and D-ribononitrile-1-d.
Step 2: Hydrolysis to Aldonic Acids
-
Heat the cyanohydrin mixture in water to hydrolyze the nitrile group to a carboxylic acid. This results in a mixture of D-arabinonic acid-1-d and D-ribonic acid-1-d.
Step 3: Lactonization
-
Acidify the solution to promote the formation of the corresponding γ-lactones: D-arabinono-1,4-lactone-1-d and D-ribono-1,4-lactone-1-d.
Step 4: Separation of Lactones
-
The diastereomeric lactones can be separated using techniques such as fractional crystallization or chromatography.
Step 5: Reduction to Aldoses
-
Reduce the isolated D-arabinono-1,4-lactone-1-d to D-arabinose-1-d. A common reducing agent for this step is sodium amalgam (Na/Hg) in a slightly acidic solution.
Step 6: Purification
-
Purify the resulting D-arabinose-1-d by recrystallization.
Caption: Workflow for the synthesis of D-Arabinose-1-d.
Analytical Methodologies for Differentiation
The primary analytical techniques for differentiating and quantifying D-Arabinose and this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that separates compounds based on their volatility and then detects them based on their mass-to-charge ratio.[7][8][9]
Experimental Protocol: GC-MS Analysis
-
Derivatization: Since sugars are not volatile, they must first be derivatized. A common method is trimethylsilylation (TMS).
-
Dry the sample containing D-Arabinose and/or this compound completely.
-
Add a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in a suitable solvent like pyridine.
-
Heat the mixture to complete the derivatization of the hydroxyl groups to trimethylsilyl ethers.
-
-
GC Separation:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a DB-5 column).
-
Use a temperature gradient to separate the components. D-Arabinose-TMS and this compound-TMS will have very similar retention times, but the mass spectrometer will differentiate them.
-
-
MS Detection:
-
As the compounds elute from the GC column, they enter the mass spectrometer.
-
Use electron ionization (EI) to fragment the molecules.
-
The mass spectrometer will detect the molecular ions and fragment ions. The molecular ion of this compound-TMS will be shifted by the mass of the deuterium atoms compared to D-Arabinose-TMS. By monitoring for these specific mass-to-charge ratios, the two compounds can be distinguished and quantified.
-
Caption: General workflow for GC-MS analysis of arabinose isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. Both ¹H and ¹³C NMR can be used to distinguish between D-Arabinose and this compound.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve the sample in a deuterated solvent, typically deuterium oxide (D₂O).
-
-
¹H NMR Spectroscopy:
-
In the ¹H NMR spectrum of this compound, the signal corresponding to the proton that has been replaced by deuterium will be absent.
-
The multiplicity of signals from neighboring protons will also be affected due to the absence of H-H coupling.
-
-
¹³C NMR Spectroscopy:
-
In the ¹³C NMR spectrum, the carbon atom bonded to deuterium will show a characteristic multiplet due to C-D coupling (a triplet for a CD group).
-
The chemical shifts of the carbon atoms near the site of deuteration may also be slightly shifted (isotopic shift).[10]
-
-
Data Acquisition and Analysis:
-
Acquire the spectra on a high-field NMR spectrometer.
-
Process the data and compare the spectra of the deuterated and non-deuterated samples to identify the differences.
-
Caption: Workflow for NMR analysis of D-Arabinose and this compound.
Chemical and Biological Differences
Kinetic Isotope Effect (KIE)
The most significant chemical difference between D-Arabinose and this compound is the manifestation of the kinetic isotope effect (KIE).[11][12][13][14] The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound. This is known as a primary kinetic isotope effect. Even if the C-D bond is not broken, its presence can still influence the reaction rate through secondary kinetic isotope effects. The magnitude of the KIE can provide valuable information about the transition state of a reaction. For example, in the enzymatic isomerization of arabinose, if the abstraction of a proton at a specific position is the rate-limiting step, deuteration at that position would significantly slow down the reaction.
Biological Activity
While D-Arabinose and this compound are chemically very similar, the kinetic isotope effect can lead to differences in their biological activity. In metabolic pathways where enzymatic reactions involve the cleavage of a C-H bond that is deuterated in this compound, the rate of that metabolic step can be reduced. This can lead to altered metabolic fluxes and potentially different physiological effects. This principle is utilized in drug development where deuteration of a drug molecule at a site of metabolic breakdown can slow its metabolism, thereby increasing its half-life and therapeutic efficacy.
Metabolic Pathways of D-Arabinose
Understanding the metabolic pathways of D-Arabinose is crucial for interpreting the effects of isotopic labeling.
D-Arabinose Catabolism in E. coli
In some bacteria like Escherichia coli, D-arabinose can be catabolized through a series of enzymatic reactions.[1][15]
Caption: A simplified catabolic pathway for D-Arabinose in E. coli.
Biosynthesis of D-Arabinose in Mycobacteria
In organisms like Mycobacterium tuberculosis, D-arabinose is a key component of the cell wall and is synthesized from precursors derived from the pentose phosphate pathway.[16][17]
Caption: A simplified biosynthetic pathway for D-Arabinose in mycobacteria.
Conclusion
The primary distinction between D-Arabinose and its deuterated isotopologue, this compound, lies in the increased mass due to the deuterium atom(s). This leads to a measurable difference in molecular weight and more subtle changes in other physical properties. The most significant consequence of this isotopic substitution is the kinetic isotope effect, which can alter the rates of chemical and enzymatic reactions involving the deuterated position. These differences make this compound an invaluable tool for mechanistic studies, metabolic flux analysis, and as a potential strategy in drug development to modulate pharmacokinetic properties. The analytical techniques of GC-MS and NMR spectroscopy are essential for the differentiation and quantification of these isotopologues, providing the means to harness their unique properties in scientific research.
References
- 1. researchgate.net [researchgate.net]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. (e) Convert D-arabinose into D-glucose with the help of Kiliani-Fischer. .. [askfilo.com]
- 7. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0038862) [hmdb.ca]
- 14. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Biosynthesis of d-arabinose in Mycobacterium smegmatis: specific labeling from d-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of D-Arabinose in Microbial Metabolic Networks: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of D-arabinose in microbial metabolism. D-arabinose, a pentose sugar, is utilized by a range of microorganisms through diverse and fascinating metabolic pathways. Understanding these pathways is crucial for advancements in metabolic engineering, synthetic biology, and the development of novel antimicrobial agents. This document provides a comprehensive overview of the core metabolic routes, the enzymes that catalyze them, their regulation, and detailed experimental protocols for their investigation.
Core Metabolic Pathways of D-Arabinose
Microorganisms have evolved distinct strategies for the catabolism of D-arabinose. The most well-characterized pathways are found in bacteria, particularly Escherichia coli, with variations observed between different strains. Fungal and archaeal pathways are also beginning to be elucidated, revealing further metabolic diversity.
Bacterial D-Arabinose Catabolism in Escherichia coli
Escherichia coli employs at least two different pathways for D-arabinose metabolism, which are notably linked to the L-fucose utilization system.
In E. coli K-12, the catabolism of D-arabinose is initiated by enzymes of the L-fucose pathway.[1][2][3] This metabolic route involves the following sequential steps:
-
Isomerization: D-arabinose is converted to D-ribulose by L-fucose isomerase (also known as D-arabinose isomerase).[1][2][3]
-
Phosphorylation: D-ribulose is then phosphorylated to D-ribulose-1-phosphate by L-fuculokinase .[1][2][3]
-
Aldol Cleavage: Finally, L-fuculose-1-phosphate aldolase cleaves D-ribulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glycolaldehyde.[1][2][3] DHAP enters glycolysis, while glycolaldehyde can be further metabolized.
E. coli B/r utilizes an alternative pathway that channels D-arabinose into the pentose phosphate pathway. This pathway is characterized by a specific D-ribulokinase.
-
Isomerization: Similar to the K-12 strain, D-arabinose is first isomerized to D-ribulose by L-fucose isomerase .
-
Phosphorylation: In this pathway, D-ribulose is phosphorylated at a different position to yield D-ribulose-5-phosphate, a reaction catalyzed by D-ribulokinase .
-
Epimerization: D-ribulose-5-phosphate is then epimerized to D-xylulose-5-phosphate by D-ribulose-5-phosphate 3-epimerase . D-xylulose-5-phosphate is an intermediate of the pentose phosphate pathway.
Fungal D-Arabinose Catabolism
The metabolic pathway for D-arabinose in fungi is less understood than its bacterial counterparts. Studies in yeasts such as Candida albicans and Pichia stipitis suggest a pathway involving the reduction of D-arabinose to its corresponding sugar alcohol, D-arabitol.[1][4][5]
-
Reduction: D-arabinose is reduced to D-arabitol. In Pichia stipitis, this reaction can be catalyzed by D-xylose reductase , an enzyme with broad substrate specificity.[4][5]
-
Oxidation: D-arabitol is then oxidized to D-ribulose by an NAD-dependent D-arabitol dehydrogenase .[1][4][5]
-
Phosphorylation and Epimerization: It is hypothesized that D-ribulose is subsequently phosphorylated to D-ribulose-5-phosphate and then epimerized to D-xylulose-5-phosphate, which enters the pentose phosphate pathway. Interestingly, in Candida albicans, the pathways for D-arabitol synthesis and utilization appear to be separate.[4][5]
Archaeal D-Arabinose Metabolism
Our understanding of D-arabinose metabolism in archaea is still in its early stages. Some haloarchaea, such as Halorhabdus species, have been found to utilize bacterial-type non-oxidative pathways for the degradation of pentoses, including D-arabinose.[6][7] This is thought to be a result of lateral gene transfer from bacteria.[6][7] In contrast, other archaea like Haloferax volcanii and Sulfolobus species employ oxidative pathways for pentose metabolism, though the specifics for D-arabinose are not fully detailed.[6][7][8]
Key Enzymes in D-Arabinose Metabolism
The catabolism of D-arabinose is orchestrated by a set of specific enzymes. The kinetic properties of these enzymes are critical for understanding the efficiency of the metabolic pathways.
| Enzyme | Abbreviation | EC Number | Source Organism(s) | Substrate(s) | Product(s) |
| L-Fucose Isomerase | FucI | 5.3.1.25 | Escherichia coli, Caldicellulosiruptor saccharolyticus | D-Arabinose, L-Fucose | D-Ribulose, L-Fuculose |
| D-Ribulokinase | DarK | 2.7.1.47 | Escherichia coli B/r, Klebsiella pneumoniae | D-Ribulose, ATP | D-Ribulose-5-phosphate, ADP |
| L-Fuculokinase | FucK | 2.7.1.51 | Escherichia coli K-12 | D-Ribulose, L-Fuculose, ATP | D-Ribulose-1-phosphate, L-Fuculose-1-phosphate, ADP |
| L-Fuculose-1-phosphate aldolase | FucA | 4.1.2.17 | Escherichia coli K-12 | D-Ribulose-1-phosphate, L-Fuculose-1-phosphate | Dihydroxyacetone phosphate, Glycolaldehyde, L-Lactaldehyde |
| D-Arabitol Dehydrogenase | ArDH | 1.1.1.11 | Candida albicans | D-Arabitol, NAD+ | D-Ribulose, NADH, H+ |
Table 1: Key Enzymes in D-Arabinose Metabolism
| Enzyme | Source Organism | Substrate | Km (mM) | kcat (min-1) | kcat/Km (min-1mM-1) |
| L-Fucose Isomerase | Caldicellulosiruptor saccharolyticus | L-Fucose | 140 | 11,910 | 85.1 |
| L-Fucose Isomerase | Caldanaerobius polysaccharolyticus | L-Fucose | 94.2 | 23,854 | 253.3 |
| D-Ribulokinase | Klebsiella pneumoniae | D-Ribulose | 0.25 | - | - |
Regulation of D-Arabinose Metabolic Pathways
The expression of genes involved in D-arabinose metabolism is tightly regulated to ensure that the enzymes are synthesized only when D-arabinose is available as a carbon source.
In E. coli, the genes for D-arabinose catabolism are often co-regulated with the L-fucose operon (fuc operon).[9] The fuc operon is typically induced by L-fucose, and its expression is positively regulated by the FucR protein.[9] In mutant strains capable of growing on D-arabinose, D-arabinose itself can also act as an inducer. The gene for D-ribulokinase (darK) in E. coli B has been mapped within the L-fucose regulon, suggesting a coordinated regulatory control.[10]
The regulation is further layered with catabolite repression, where the presence of a preferred carbon source like glucose represses the expression of genes for the utilization of less preferred sugars, including arabinose. This is a common theme in bacterial metabolic regulation.[11] Furthermore, there is evidence of reciprocal regulation between the L-arabinose and D-xylose utilization systems in E. coli.[11]
Experimental Protocols
Assay for D-Arabinose (L-Fucose) Isomerase Activity
This protocol is based on the cysteine-carbazole colorimetric method to measure the formation of ketose from aldose.
Materials:
-
50 mM Phosphate buffer (pH 7.0)
-
10 mM MnCl2
-
500 mM D-arabinose stock solution
-
Purified L-fucose isomerase or cell-free extract
-
0.1% (w/v) Cysteine hydrochloride solution (freshly prepared)
-
70% (v/v) Sulfuric acid
-
0.12% (w/v) Carbazole in absolute ethanol
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
50 µL of 500 mM D-arabinose
-
10 µL of 10 mM MnCl2
-
340 µL of 50 mM Phosphate buffer (pH 7.0)
-
100 µL of enzyme solution (appropriately diluted)
-
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by boiling for 5 minutes, then centrifuge to pellet any precipitate.
-
To 100 µL of the supernatant, add 1.9 mL of 70% sulfuric acid and 50 µL of 0.1% cysteine hydrochloride. Mix well.
-
Add 50 µL of 0.12% carbazole solution and mix.
-
Incubate at room temperature for 30 minutes to allow color development.
-
Measure the absorbance at 540 nm.
-
Prepare a standard curve using known concentrations of D-ribulose.
-
Calculate the enzyme activity, where one unit is defined as the amount of enzyme that produces 1 µmol of D-ribulose per minute under the assay conditions.
Assay for D-Ribulokinase Activity
This is a coupled enzyme assay that measures the ADP produced from the kinase reaction.
Materials:
-
100 mM Tris-HCl buffer (pH 7.5)
-
100 mM MgCl2
-
100 mM ATP
-
1 M KCl
-
100 mM D-ribulose
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Purified D-ribulokinase or cell-free extract
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the assay mixture in a cuvette:
-
800 µL of 100 mM Tris-HCl buffer (pH 7.5)
-
10 µL of 1 M KCl
-
20 µL of 100 mM MgCl2
-
10 µL of 100 mM ATP
-
20 µL of 100 mM PEP
-
10 µL of 10 mM NADH
-
5 µL of PK/LDH enzyme mix (sufficient to ensure the kinase reaction is rate-limiting)
-
10 µL of D-ribulokinase solution
-
-
Mix gently and incubate for 2-3 minutes at 30°C to allow for the consumption of any contaminating ADP.
-
Initiate the reaction by adding 10 µL of 100 mM D-ribulose.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
One unit of D-ribulokinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP (and thus the oxidation of 1 µmol of NADH) per minute.
Metabolite Extraction and Analysis
Materials:
-
Microbial culture grown on D-arabinose
-
Quenching solution: 60% (v/v) methanol, -40°C
-
Extraction solvent: 75% (v/v) ethanol, boiling
-
Centrifuge
-
Lyophilizer
-
LC-MS/MS system
Procedure:
-
Rapidly quench the metabolism of a known quantity of cells by adding the culture to a 2-fold volume of ice-cold quenching solution.
-
Centrifuge at low temperature to pellet the cells.
-
Resuspend the cell pellet in a small volume of pre-heated extraction solvent.
-
Incubate at 95°C for 5 minutes.
-
Cool on ice and centrifuge to remove cell debris.
-
Collect the supernatant containing the metabolites.
-
Lyophilize the supernatant to dryness.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample using a targeted or untargeted metabolomics approach to identify and quantify D-arabinose pathway intermediates.
Conclusion and Future Perspectives
The study of D-arabinose metabolism in microorganisms reveals a fascinating landscape of enzymatic and regulatory strategies. While significant progress has been made in understanding the pathways in model organisms like E. coli, much remains to be explored, particularly in fungi and archaea. Future research should focus on:
-
Elucidating the complete D-arabinose catabolic pathways in a wider range of microorganisms.
-
Characterizing the kinetic properties of all enzymes involved in these pathways.
-
Unraveling the detailed regulatory networks that control the expression of D-arabinose utilization genes.
-
Leveraging this knowledge for metabolic engineering applications, such as the production of biofuels and value-added chemicals from pentose sugars.
A deeper understanding of D-arabinose metabolism will undoubtedly contribute to the advancement of industrial biotechnology and our fundamental knowledge of microbial physiology.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Metabolism of d-Arabinose: a New Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-arabitol metabolism in Candida albicans: construction and analysis of mutants lacking D-arabitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-arabitol metabolism in Candida albicans: construction and analysis of mutants lacking D-arabitol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentose degradation in archaea: Halorhabdus species degrade D-xylose, L-arabinose and D-ribose via bacterial-type pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The organization of the fuc regulon specifying L-fucose dissimilation in Escherichia coli K12 as determined by gene cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-arabinose metabolism in Escherichia coli B: induction and cotransductional mapping of the L-fucose-D-arabinose pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Methodological & Application
Application Note: D-Arabinose-d2 as an Internal Standard for Accurate Quantification of Monosaccharides by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of monosaccharides is crucial in various fields, including clinical diagnostics, food science, and drug development. Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based quantification, as they effectively compensate for variations in sample preparation, chromatographic separation, and ionization efficiency. D-Arabinose-d2, a deuterated analog of D-Arabinose, serves as an excellent internal standard for the analysis of arabinose and other pentose sugars. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring co-elution and similar ionization behavior, which leads to highly accurate and precise results.[1]
This application note provides detailed protocols for the use of this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of monosaccharides in complex biological matrices.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard is then measured by the mass spectrometer. Because the analyte and the internal standard behave almost identically during sample processing and analysis, this ratio remains constant, allowing for precise quantification even if there are losses during the procedure.
Figure 1: General workflow for isotope dilution mass spectrometry.
Experimental Protocols
Protocol 1: Quantification of D-Arabinose in Human Urine by GC-MS
This protocol is adapted from a method for the quantification of D-arabinose using a 13C-labeled internal standard and is suitable for this compound.[1]
1. Sample Preparation and Hydrolysis
-
To a 100 µL aliquot of urine in a glass tube, add a known amount of this compound internal standard solution (e.g., 200 ng).
-
Add 200 µL of 2M trifluoroacetic acid (TFA).
-
Seal the tube and heat at 120°C for 2 hours to hydrolyze any arabinose-containing glycans.
-
Cool the tube to room temperature and dry the contents under a stream of nitrogen.
2. Derivatization
-
To the dried residue, add 100 µL of acetonitrile and 10 µL of trifluoroacetic acid (TFA), and cool to 0°C.
-
Add 200 µL of trifluoroacetic anhydride (TFAA) and heat at 55°C for 20 minutes.
-
Cool to room temperature and dry the sample under nitrogen.
-
Reconstitute the residue in 50 µL of chloroform for GC-MS analysis.[1]
3. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Oven Program:
-
Initial temperature: 50°C, hold for 1 min
-
Ramp 1: 20°C/min to 150°C
-
Ramp 2: 2.5°C/min to 200°C[1]
-
-
Injector: Splitless, 250°C
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Table 1: Example MRM Transitions for Derivatized Arabinose
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| D-Arabinose-TFAA | 420.9 | 192.9 | 15 |
| This compound-TFAA | 422.9 | 194.9 | 15 |
Note: The exact m/z values for this compound will depend on the position and number of deuterium atoms. These values are illustrative and should be optimized experimentally.
Protocol 2: Quantification of Monosaccharides in Food Matrices by LC-MS/MS
This protocol provides a general framework for the analysis of underivatized monosaccharides in solution.
1. Sample Preparation
-
Homogenize the food sample.
-
Perform a solvent extraction (e.g., with 80% ethanol) to isolate soluble sugars.
-
Add a known amount of this compound internal standard to an aliquot of the extract.
-
Centrifuge to remove particulates and dilute the supernatant with the initial mobile phase.
2. LC-MS/MS Parameters
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 150 mm x 2.0 mm, 5 µm)[2]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-2 min: 90% B
-
2-10 min: 90% to 60% B
-
10-12 min: 60% to 90% B
-
12-15 min: 90% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Table 2: Example MRM Transitions for Underivatized Pentoses
| Compound | Precursor Ion [M-H]- (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Arabinose/Xylose | 149.0 | 89.0 | 50 |
| Arabinose/Xylose | 149.0 | 59.0 | 50 |
| This compound | 151.0 | 90.0 | 50 |
| This compound | 151.0 | 60.0 | 50 |
Note: Chromatographic separation of isomers like arabinose and xylose is critical. MRM transitions for deuterated standards will be shifted by the mass of the incorporated isotopes.
Figure 2: Comparison of GC-MS and LC-MS/MS workflows.
Data Presentation and Method Validation
Quantitative data should be presented in a clear and concise manner. Method validation should be performed according to international guidelines (e.g., ICH Q2(R1)) to ensure the reliability of the results.
Table 3: Typical Method Validation Parameters for a Monosaccharide Assay
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | e.g., 10 - 1000 ng/mL | 10 - 1000 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 95.2% |
| Precision (%RSD) | ≤ 15% | 5.8% |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 10 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 3 ng/mL |
These are example values and will vary depending on the specific analyte, matrix, and instrumentation.
Conclusion
This compound is a highly effective internal standard for the accurate and precise quantification of arabinose and other monosaccharides in complex matrices by mass spectrometry. The use of isotope dilution with this compound minimizes the impact of matrix effects and procedural variations, leading to robust and reliable data. The protocols provided here offer a solid starting point for researchers to develop and validate their own quantitative methods for monosaccharide analysis.
References
Application Note: Tracing D-Arabinose Metabolism with Stable Isotopes
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. A key component of MFA is the use of stable isotope tracers to follow the path of atoms through metabolic networks. While common substrates like glucose or glutamine are frequently used as tracers, the metabolism of other sugars, such as D-arabinose, is of significant interest in specific contexts. D-arabinose is a critical component of cell wall polysaccharides in pathogens like Mycobacterium tuberculosis (in arabinogalactan and lipoarabinomannan) and surface glycoconjugates in certain parasites.[1][2][3] Understanding the biosynthetic pathway of D-arabinose is therefore crucial for developing novel therapeutics against these organisms.
This document provides a detailed overview and protocol for using stable isotope tracing to analyze the metabolic flux through the D-arabinose biosynthetic pathway, primarily by tracing labeled atoms from D-glucose. While D-Arabinose-d2 (deuterated D-arabinose) can be synthesized, its primary application in this context is as an internal standard for precise quantification via mass spectrometry, rather than as a primary tracer for flux analysis. The focus here is on using positionally labeled D-glucose to elucidate the pathway leading to D-arabinose.
Principle of the Method
The biosynthesis of D-arabinose in many organisms is intricately linked to the Pentose Phosphate Pathway (PPP).[2][3][4] The PPP is a central metabolic route that converts glucose-6-phosphate into pentose phosphates, including ribulose-5-phosphate, a key precursor for D-arabinose.[2][5] By providing cells with D-glucose labeled with stable isotopes (e.g., ¹³C) at specific positions, researchers can trace the incorporation of these labels into D-arabinose and its intermediates.
The pattern of ¹³C enrichment in the resulting D-arabinose, as determined by mass spectrometry (MS), reveals the specific biochemical reactions that have occurred. This allows for the elucidation of the biosynthetic pathway and the quantification of flux through different branches of metabolism.
Metabolic Pathway: D-Arabinose Biosynthesis via the Pentose Phosphate Pathway
The conversion of D-glucose to D-arabinose primarily involves the oxidative and non-oxidative arms of the Pentose Phosphate Pathway. Glucose-6-phosphate enters the oxidative PPP, generating NADPH and being converted to Ribulose-5-Phosphate (Ru-5P). Ru-5P is then isomerized to D-arabinose-5-phosphate (D-Ara-5P), which is subsequently dephosphorylated to yield D-arabinose.[2][3][5][6]
Caption: Biosynthesis of D-Arabinose from D-Glucose via the PPP.
Experimental Workflow and Protocols
This section outlines a general protocol for tracing D-arabinose biosynthesis using a labeled glucose precursor in a model organism like the trypanosomatid Crithidia fasciculata.[2][3][6]
Caption: General workflow for tracing stable isotopes into D-arabinose.
Protocol 1: Cell Culture and Stable Isotope Labeling
-
Culture Preparation: Grow the cells (e.g., C. fasciculata) in a defined medium to mid-log phase. For this organism, a modified SDM79 medium can be used.[6]
-
Media Exchange: Harvest the cells by centrifugation and wash them twice with a medium lacking the carbon source (e.g., glucose-free medium) to remove any unlabeled glucose.
-
Labeling: Resuspend the cells in fresh medium containing the ¹³C-labeled glucose (e.g., [1-¹³C]-D-glucose, [U-¹³C₆]-D-glucose) as the sole primary carbon source. The concentration should be similar to that of the standard medium.
-
Incubation: Incubate the cells for a duration sufficient to achieve isotopic steady-state in the target metabolites. This duration must be determined empirically but can range from several hours to over 24 hours for complex biosynthetic pathways.[7]
Protocol 2: Metabolite Extraction and Sample Preparation
-
Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state. For cell cultures, this is often achieved by quickly chilling the entire culture in a dry ice/ethanol bath.[6]
-
Cell Lysis and Extraction: Pellet the quenched cells by cold centrifugation. Lyse the cells and extract metabolites using a cold solvent mixture, such as chloroform/methanol/water (1:3:1 v/v/v).[6]
-
Hydrolysis: The extracted material contains complex glycoconjugates. To analyze the monosaccharide composition, hydrolyze the sample. A common method is to use 2 M trifluoroacetic acid (TFA) to break the glycosidic bonds and release the individual sugars, including D-arabinose.[8]
-
Derivatization: For analysis by Gas Chromatography (GC), the polar monosaccharides must be chemically modified (derivatized) to make them volatile. A typical procedure involves trimethylsilylation of the hydroxyl groups.[8]
Protocol 3: GC-MS Analysis and Data Interpretation
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC separates the derivatized monosaccharides, and the MS detects the mass-to-charge ratio (m/z) of the resulting fragments.[7][9]
-
Analysis: The mass spectrometer will detect a population of D-arabinose molecules. Unlabeled arabinose will have a specific mass (M+0). Arabinose molecules that have incorporated one ¹³C atom will have a mass of M+1, those with two ¹³C atoms will be M+2, and so on.
-
Data Correction: The raw data must be corrected for the natural abundance of stable isotopes (like ¹³C, ²H, ¹⁷O) to accurately determine the extent of labeling from the tracer.
-
Flux Interpretation: The resulting mass isotopomer distribution (MID) for D-arabinose is used to infer the metabolic pathway. For example, tracing label from [1-¹³C]-D-glucose into the C1 or C5 position of arabinose can help distinguish between different arms of the PPP.[5]
Data Presentation
Quantitative data from metabolic flux experiments are crucial for interpretation. The following tables provide examples of expected outcomes and key analytical parameters.
Table 1: Predicted ¹³C-Labeling Patterns in D-Arabinose from Positionally Labeled D-Glucose via the Pentose Phosphate Pathway
| Labeled Precursor | Predicted Major Labeled Position(s) in D-Arabinose | Rationale |
| [1-¹³C]-D-Glucose | C1 and C5 | The oxidative PPP removes the C1 of glucose. The non-oxidative PPP can then scramble the remaining carbons. Re-entry into glycolysis and back into the PPP leads to labeling at C5.[5] |
| [2-¹³C]-D-Glucose | C1 | The C2 of glucose becomes the C1 of the resulting pentose phosphate. |
| [6-¹³C]-D-Glucose | C5 | The C6 of glucose becomes the C5 of the resulting pentose phosphate.[1] |
| [U-¹³C₆]-D-Glucose | C1, C2, C3, C4, C5 (M+5) | All carbons are labeled, providing a measure of total contribution from glucose. |
Table 2: Typical GC-MS Parameters for Derivatized Monosaccharide Analysis
| Parameter | Setting | Purpose |
| GC Column | e.g., DB-5ms (30m x 0.25mm x 0.25µm) | Separation of derivatized sugars. |
| Injection Mode | Splitless | Maximizes analyte transfer to the column for sensitivity. |
| Oven Program | 100°C hold 2 min, ramp to 280°C at 10°C/min | Gradient elution to separate different monosaccharides. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible fragmentation patterns.[7] |
| MS Analyzer | Quadrupole, TOF, or Ion Trap | Mass separation and detection of fragments.[9] |
| MS Acquisition | Full Scan Mode (e.g., m/z 50-650) | Detects all fragment masses within a range to build a full spectrum for each compound. |
Metabolic flux analysis using stable isotope tracers is an indispensable tool for dissecting complex biochemical pathways. For organisms where D-arabinose is a key structural component, tracing the flow of carbon from central metabolites like D-glucose provides critical insights into its biosynthesis. This knowledge is fundamental for identifying novel enzyme targets and developing targeted therapeutic strategies for a range of infectious diseases.
References
- 1. Biosynthesis of d-arabinose in Mycobacterium smegmatis: specific labeling from d-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Pentose phosphate pathway: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of D-Arabinose in Urine by Isotope Dilution GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-arabinose, a five-carbon sugar, is not typically found in mammals but is a significant component of the cell wall of mycobacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).[1][2] Specifically, it is a key constituent of the lipoglycan lipoarabinomannan (LAM).[3] The detection and quantification of D-arabinose in urine can therefore serve as a valuable biomarker for active TB.[3][4] This application note describes a robust and sensitive method for the quantification of D-arabinose in human urine using isotope dilution gas chromatography-mass spectrometry (GC-MS). The method involves the liberation of D-arabinose from urinary LAM by acid hydrolysis, followed by chemical derivatization to produce a volatile compound suitable for GC-MS analysis. Isotope dilution using a stable isotope-labeled internal standard ensures high accuracy and precision.
Principle
The method is based on the principle of isotope dilution mass spectrometry (IDMS), a definitive analytical technique. A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₅-D-arabinose) is added to the urine sample at the beginning of the sample preparation process.[2] This standard behaves chemically and physically identically to the endogenous D-arabinose throughout extraction, derivatization, and GC-MS analysis. Any sample loss during the procedure will affect both the analyte and the internal standard equally, thus not impacting the final quantitative result. After derivatization, the sample is analyzed by GC-MS, and the concentration of D-arabinose is determined by measuring the ratio of the signal from the analyte to that of the internal standard.[5]
Quantitative Data Summary
The following table summarizes representative quantitative data for D-arabinose concentrations found in urine samples from various patient groups.
| Patient Group | D-Arabinose Concentration (ng/mL) | Reference |
| TB Sputum Smear & Culture Positive | ~10 - 40 | [2][3][4] |
| TB Sputum Smear & Culture Negative | Not Detected | [2] |
| Non-Endemic Urine (NEU) - Unpurified | Detectable amounts | [2][6] |
| Non-Endemic Urine (NEU) - Purified | Not Detected | [2][6] |
Experimental Protocols
This section provides a detailed protocol for the quantification of D-arabinose in urine.
Materials and Reagents
-
D-Arabinose standard
-
¹³C₅-D-arabinose (internal standard)
-
Trifluoroacetic acid (TFA)
-
(R)-(-)-2-Octanol
-
Tri-Sil HTP reagent (for silylation) or Trifluoroacetic anhydride (TFAA)
-
Ammonium acetate
-
n-Propanol
-
Chloroform
-
Octyl-Sepharose CL-4B column
-
Deionized water
-
Nitrogen gas supply
-
Heating block or oven
-
GC-MS system
Sample Preparation and LAM Purification
-
Dialysis: Dialyze 3.5 mL of each urine sample against deionized water overnight using a 3.5 kDa molecular weight cutoff membrane filter to remove small molecule interferents.[2]
-
Drying and Reconstitution: Dry the dialyzed urine and reconstitute it in 500 µL of deionized water.[2]
-
Hydrophobic Interaction Chromatography:
-
Re-suspend a 100 µL aliquot of the reconstituted sample in 100 µL of 5% n-propanol in 0.1 M ammonium acetate.[2]
-
Load this solution onto an Octyl-Sepharose CL-4B column to purify the lipoarabinomannan (LAM) away from endogenous glycans.[2]
-
Elute the column and collect the relevant fractions containing LAM.
-
Hydrolysis and Derivatization
-
Internal Standard Spiking: To a 100 µL aliquot of the purified sample, add a known amount (e.g., 200 ng) of ¹³C₅-D-arabinose as the internal standard.[2]
-
Acid Hydrolysis: Add 200 µL of 2M aqueous trifluoroacetic acid (TFA) to the sample. Heat at 120°C for 2 hours to hydrolyze LAM and release D-arabinose.[2][7]
-
Octanolysis: Cool the TFA hydrolysate to 0°C and add 100 µL of (R)-(-)-2-octanol, followed by 20 µL of TFA (~2 M). Heat the mixture overnight at 120°C to form octyl-arabinosides.[2]
-
Derivatization (choose one):
-
Silylation: Dry the octyl-arabinoside sample and add 100 µL of Tri-Sil HTP reagent. Heat at 80°C for 20 minutes to form trimethylsilyl (TMS) derivatives.[2]
-
TFAA Esterification: Alternatively, for trifluoroacetyl derivatives, treat the dried sample with trifluoroacetic anhydride (TFAA) in acetonitrile.[2]
-
-
Extraction: After derivatization, perform a liquid-liquid extraction, for instance with chloroform, to isolate the derivatized sugars.[2][7]
-
Final Preparation: Dry the extracted sample under a stream of nitrogen and reconstitute it in a small volume of a suitable solvent (e.g., chloroform) for GC-MS analysis.[2]
GC-MS Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., Varian CP 3800 GC with a 320-MS).[2]
-
GC Conditions:
-
Column: Use a suitable capillary column for carbohydrate analysis.
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 50°C), ramps up to a higher temperature to separate the analytes, and then holds at a final high temperature to elute all compounds. For example, hold at 50°C for 1 min, then ramp at 30°C/min to 150°C, and finally ramp at 10°C/min to 300°C.[2]
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity.[8]
-
Monitored Ions:
-
For TMS-derivatives of D-arabinose: m/z 204, 217.[2]
-
For TMS-derivatives of ¹³C₅-D-arabinose (IS): m/z 206, 220.[2]
-
For TFAA-derivatives of D-arabinose: monitor the transition from parent ion m/z 420.9 to daughter ion m/z 192.9 (MS/MS).[2]
-
For TFAA-derivatives of ¹³C₅-D-arabinose (IS): monitor the transition from parent ion m/z 425.9 to daughter ion m/z 197.9 (MS/MS).[2]
-
-
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to the derivatized D-arabinose and the internal standard based on their retention times and characteristic ions. The use of (R)-(-)-2-octanol during derivatization allows for the chromatographic separation of D- and L-arabinose enantiomers.[2]
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of D-arabinose and a fixed concentration of the internal standard. Process these standards in the same way as the samples.
-
Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the samples and the calibration standards. Determine the concentration of D-arabinose in the samples by interpolating their peak area ratios on the calibration curve.
Diagrams
Experimental Workflow
Caption: Experimental workflow for D-arabinose quantification.
D-Arabinose Biosynthesis Pathway in Mycobacteria
Caption: Mycobacterial D-arabinose biosynthesis pathway.[9]
References
- 1. Biosynthesis of d-arabinose in Mycobacterium smegmatis: specific labeling from d-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine | PLOS One [journals.plos.org]
- 7. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biosynthesis of D-arabinose in mycobacteria - a novel bacterial pathway with implications for antimycobacterial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Arabinose-d2 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of D-Arabinose-d2 in Nuclear Magnetic Resonance (NMR) spectroscopy. While specific literature on this compound is limited, this document extrapolates from established principles of deuterium labeling and NMR analysis of carbohydrates to provide detailed protocols and application frameworks.
Introduction to this compound in NMR Spectroscopy
Deuterium (²H or D) labeling of molecules, such as D-arabinose, offers several advantages for NMR spectroscopy studies. The substitution of protons (¹H) with deuterons simplifies ¹H NMR spectra by removing signals from the labeled positions, which can aid in signal assignment and the analysis of complex spectra.[1] Furthermore, ²H NMR spectroscopy provides a direct method to probe the labeled sites, offering insights into molecular conformation, dynamics, and metabolic pathways.[1][2]
Key Advantages of this compound in NMR:
-
Spectral Simplification: Reduces complexity in ¹H NMR spectra, facilitating the analysis of overlapping signals.
-
Conformational Analysis: ²H NMR can provide information on the orientation and dynamics of C-D bonds, which is valuable for studying the conformation of the arabinose ring.
-
Metabolic Tracing: this compound can be used as a stable isotope tracer to follow the metabolic fate of arabinose in biological systems without the concerns of radioactivity.[3]
-
Quantitative Analysis: Quantitative ²H NMR (qNMR) can be used to determine the concentration and isotopic enrichment of D-arabinose and its metabolites.[2]
Applications of this compound in NMR Spectroscopy
Conformational Analysis
The conformation of carbohydrates is crucial for their biological function, including their interactions with proteins.[4][5] Deuterium NMR of specifically labeled D-arabinose can provide valuable information about the puckering of the furanose or pyranose ring and the orientation of substituents.
Workflow for Conformational Analysis:
References
- 1. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]
- 2. Quantitation of absolute 2H enrichment of plasma glucose by 2H NMR analysis of its monoacetone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing carbohydrate-protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
Application Notes and Protocols for D-Arabinose-d2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-arabinose, a pentose sugar, has garnered interest in biomedical research for its potential anti-cancer properties. Recent studies have demonstrated its ability to induce cell cycle arrest and autophagy in cancer cell lines, suggesting its promise as a therapeutic agent. The use of stable isotope-labeled D-arabinose, such as D-Arabinose-d2, in conjunction with mass spectrometry-based metabolomics, provides a powerful tool to trace its metabolic fate and elucidate its mechanism of action within cellular systems.
These application notes provide a comprehensive protocol for utilizing this compound in cell culture for metabolic tracing studies. The protocols outlined below detail the steps for cell culture, stable isotope labeling, metabolite extraction, and analysis. Additionally, this document summarizes the known effects of D-arabinose on cellular signaling pathways and provides quantitative data on its impact on cancer cell proliferation and cell cycle progression.
Metabolic Pathway of D-Arabinose
In eukaryotes, D-arabinose can be synthesized from D-glucose through the pentose phosphate pathway (PPP). The proposed pathway involves the conversion of D-glucose-6-phosphate to D-ribulose-5-phosphate via the oxidative and non-oxidative branches of the PPP. D-ribulose-5-phosphate is then isomerized to D-arabinose-5-phosphate.[1] This pathway highlights the interconnectedness of D-arabinose metabolism with central carbon metabolism.
Caption: Proposed metabolic pathway of D-Arabinose synthesis from D-Glucose in eukaryotes.
Signaling Pathway Affected by D-Arabinose
D-arabinose has been shown to induce cell cycle arrest in breast cancer cells by promoting autophagy through the activation of the p38 MAPK signaling pathway.[2][3][4][5] This signaling cascade ultimately leads to the upregulation of cell cycle inhibitors like p21 and p27 and the downregulation of cell cycle promoters like CDK1 and Cyclin B1.
Caption: D-Arabinose induced signaling pathway leading to cell cycle arrest in breast cancer cells.
Quantitative Data
The following tables summarize the dose-dependent effects of D-arabinose on the viability and cell cycle distribution of MCF-7 and MDA-MB-231 breast cancer cell lines.
Table 1: Effect of D-Arabinose on Breast Cancer Cell Viability
| Cell Line | D-Arabinose Concentration (mM) | Cell Viability (%) |
| MCF-7 | 0 | 100 |
| 20 | ~85 | |
| 50 | ~71 | |
| 100 | ~40 | |
| MDA-MB-231 | 0 | 100 |
| 20 | ~90 | |
| 50 | ~75 | |
| 100 | ~50 | |
| Data is approximated from graphical representations in the cited literature and should be used for comparative purposes.[6] |
Table 2: Effect of D-Arabinose on Breast Cancer Cell Cycle Distribution
| Cell Line | D-Arabinose Concentration (mM) | G2/M Phase Cells (%) |
| MCF-7 | 0 | ~20 |
| 50 | ~45 | |
| MDA-MB-231 | 0 | ~25 |
| 50 | ~50 | |
| Data is approximated from graphical representations in the cited literature and should be used for comparative purposes.[2][6] |
Experimental Protocols
The following protocols provide a general framework for conducting stable isotope tracing studies with this compound in cultured mammalian cells. Optimization of specific parameters such as this compound concentration and incubation time may be necessary for different cell lines and experimental goals.
Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells with this compound
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Culture medium lacking D-glucose (or the primary carbon source to be replaced)
-
6-well cell culture plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of metabolite extraction. Culture overnight in complete medium supplemented with 10% FBS.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the glucose-free culture medium with this compound at the desired concentration (e.g., 10 mM, to be optimized). Add 10% dialyzed FBS.
-
Initiation of Labeling:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed this compound labeling medium to each well.
-
-
Incubation: Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the deuterium label into downstream metabolites and to determine the time to reach isotopic steady-state.
-
Metabolite Extraction: Proceed to Protocol 2 for the extraction of intracellular metabolites.
Protocol 2: Extraction of Intracellular Metabolites
Materials:
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C
-
Dry ice
Procedure:
-
Quenching and Lysis:
-
Place the 6-well plate on a bed of dry ice to rapidly quench metabolic activity.
-
Aspirate the labeling medium.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Use a cell scraper to detach the cells and lyse them in the cold methanol.
-
-
Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.
-
Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.
Protocol 3: Sample Preparation for Mass Spectrometry
Materials:
-
Vacuum concentrator (e.g., SpeedVac)
-
Derivatization reagents (if required for GC-MS analysis, e.g., methoxyamine hydrochloride in pyridine and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))
-
LC-MS or GC-MS grade solvents for resuspension
Procedure:
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator.
-
Derivatization (for GC-MS):
-
Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 30°C for 90 minutes.
-
Add 80 µL of MSTFA and incubate at 37°C for 30 minutes.
-
-
Resuspension (for LC-MS): Reconstitute the dried extracts in a suitable solvent compatible with your LC-MS method (e.g., 50% acetonitrile).
-
Analysis: Analyze the samples by LC-MS or GC-MS to identify and quantify the deuterated metabolites.
Experimental Workflow
Caption: Workflow for this compound stable isotope tracing in cell culture.
References
- 1. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-arabinose induces cell cycle arrest by promoting autophagy via p38 MAPK signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of D-Arabinose-d2 as a Metabolic Tracer in Pentose Phosphate Pathway Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis.[1][2] Its primary functions are to generate nicotinamide adenine dinucleotide phosphate (NADPH) for reductive biosynthesis and antioxidant defense, and to produce precursors for nucleotide biosynthesis, such as ribose 5-phosphate.[1][2] Dysregulation of the PPP has been implicated in various diseases, including cancer and metabolic disorders, making it a key area of investigation for drug development.
Stable isotope tracers are invaluable tools for elucidating the dynamics of metabolic pathways. While carbon-13 labeled glucose is commonly used to trace the PPP, deuterated sugars such as D-Arabinose-d2 offer an alternative approach. D-arabinose can be metabolized and enter the central carbon metabolism, potentially via conversion to D-ribulose-5-phosphate, an intermediate of the PPP.[3][4] This document provides detailed application notes and protocols for the theoretical use of this compound as a tracer to study the flux and activity of the Pentose Phosphate Pathway.
Principle of this compound Tracing
This compound, a five-carbon sugar labeled with two deuterium atoms, can be introduced into cellular systems. It is hypothesized that exogenous D-arabinose is taken up by cells and phosphorylated to D-arabinose-5-phosphate. This intermediate can then be isomerized to D-ribulose-5-phosphate, a key entry point into the non-oxidative branch of the Pentose Phosphate Pathway.[3][4] By tracking the incorporation of the deuterium label into various PPP intermediates and downstream metabolites, it is possible to infer the activity and connectivity of this pathway.
The primary analytical techniques for detecting and quantifying deuterated metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the precise measurement of isotopic enrichment in different molecules, providing quantitative data on metabolic fluxes.
Featured Applications
-
Measuring Non-Oxidative PPP Flux: this compound is particularly suited for probing the non-oxidative branch of the PPP, as its entry point bypasses the initial oxidative steps.
-
Assessing Nucleotide Synthesis: By tracing the deuterium label into ribose moieties of nucleotides, the contribution of the PPP to de novo nucleotide synthesis can be quantified.
-
Drug Discovery and Target Validation: Evaluating the effect of pharmacological agents on PPP activity by monitoring changes in the metabolism of this compound.
-
Investigating Metabolic Reprogramming in Disease: Studying alterations in PPP flux in disease models, such as cancer cells or tissues affected by metabolic syndrome.
Experimental Protocols
Protocol 1: Cell Culture Labeling with this compound
This protocol outlines the general procedure for labeling cultured mammalian cells with this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Liquid nitrogen or dry ice/ethanol bath
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow until they reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare fresh culture medium containing this compound at a final concentration typically ranging from 1 to 10 mM. The exact concentration should be optimized for the specific cell line and experimental goals.
-
Initiation of Labeling: Remove the standard culture medium from the cells and wash once with pre-warmed PBS. Immediately add the pre-warmed this compound labeling medium.
-
Incubation: Incubate the cells for a predetermined period. The labeling duration can range from minutes to hours, depending on the expected rate of metabolite turnover. A time-course experiment is recommended for initial optimization.
-
Metabolism Quenching and Metabolite Extraction:
-
To rapidly halt metabolic activity, place the culture dish on a dry ice/ethanol slurry or in a liquid nitrogen bath for 10-30 seconds.[3]
-
Aspirate the labeling medium and immediately add ice-cold 80% methanol.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites and store at -80°C until analysis.
-
Protocol 2: Analysis of Deuterium Incorporation by LC-MS
This protocol describes the analysis of deuterium enrichment in PPP intermediates using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Metabolite extracts from Protocol 1
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
-
Appropriate chromatography column (e.g., HILIC or reversed-phase with ion-pairing reagent)
-
Mobile phases (e.g., acetonitrile and water with appropriate additives)
-
Standards of PPP intermediates (for retention time and fragmentation validation)
Procedure:
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
LC Separation: Inject the reconstituted sample onto the LC system. Separate the metabolites using a gradient of mobile phases optimized for polar compounds.
-
MS Detection: Operate the mass spectrometer in negative ion mode, as many PPP intermediates are phosphorylated. Use a high-resolution instrument to accurately determine the mass-to-charge ratio (m/z) of the parent ions and their isotopologues.
-
Data Analysis:
-
Identify the peaks corresponding to PPP intermediates based on their retention times and accurate masses compared to authentic standards.
-
Extract the ion chromatograms for the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms of each metabolite.
-
Calculate the isotopic enrichment by determining the relative abundance of the deuterated isotopologues to the total pool of the metabolite.
-
Correct for the natural abundance of heavy isotopes.
-
Quantitative Data Summary
The following table illustrates the type of quantitative data that can be obtained from a this compound tracing experiment, presented as isotopic enrichment in key PPP metabolites. The values are hypothetical and for illustrative purposes only.
| Metabolite | Isotopic Enrichment (M+2, %) - Control | Isotopic Enrichment (M+2, %) - Treatment | Fold Change |
| Ribose-5-phosphate | 15.2 ± 1.8 | 8.1 ± 0.9 | 0.53 |
| Sedoheptulose-7-phosphate | 10.5 ± 1.2 | 5.3 ± 0.6 | 0.50 |
| Erythrose-4-phosphate | 8.3 ± 0.9 | 4.0 ± 0.5 | 0.48 |
| Fructose-6-phosphate | 5.1 ± 0.6 | 2.5 ± 0.3 | 0.49 |
| Glyceraldehyde-3-phosphate | 4.2 ± 0.5 | 2.1 ± 0.2 | 0.50 |
Visualizations
Pentose Phosphate Pathway and this compound Entry
Caption: Metabolic map of the PPP showing the entry of this compound.
Experimental Workflow for this compound Tracing
Caption: Workflow for this compound metabolic tracer experiments.
Conclusion
The use of this compound as a metabolic tracer represents a promising, albeit theoretical, approach for investigating the non-oxidative branch of the Pentose Phosphate Pathway. The protocols and methodologies outlined in this document, adapted from established stable isotope tracing studies, provide a framework for researchers to explore the utility of this novel tracer. Careful optimization of labeling conditions and analytical methods will be critical for obtaining robust and meaningful data. Such studies have the potential to provide new insights into the regulation of the PPP in health and disease, and to aid in the development of novel therapeutic strategies.
References
- 1. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 3. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Monosaccharides using Isotope Dilution Mass Spectrometry with D-Arabinose-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of monosaccharides in biological and pharmaceutical samples. The protocol employs a stable isotope dilution strategy using D-Arabinose-d2 as an internal standard, coupled with gas chromatography-mass spectrometry (GC-MS). This approach ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. The provided methodologies are intended to guide researchers in implementing this technique for applications ranging from biomarker discovery to quality control in drug development.
Introduction
Monosaccharides, the fundamental units of carbohydrates, play crucial roles in numerous biological processes and are key components of many therapeutic agents, including glycoproteins and glycolipids. Accurate quantification of monosaccharides is therefore essential in various fields of research and development. Isotope dilution mass spectrometry (ID-MS) is a definitive analytical method for quantification.[1] By introducing a known amount of a stable isotope-labeled analogue of the analyte as an internal standard at the beginning of the sample preparation workflow, variabilities arising from sample matrix effects, derivatization inefficiencies, and instrument fluctuations can be effectively normalized.[1] This application note provides a detailed protocol for the analysis of common monosaccharides using this compound as an internal standard. While other stable isotope-labeled sugars like ¹³C-labeled glucose can be used, this compound offers a cost-effective option for the relative quantification of a panel of monosaccharides.
Experimental Workflow
The overall experimental workflow for the isotope dilution analysis of monosaccharides is depicted below.
Figure 1. Experimental workflow for monosaccharide analysis.
Detailed Experimental Protocols
Materials and Reagents
-
Monosaccharide standards (e.g., D-Glucose, D-Galactose, D-Mannose, D-Xylose, D-Arabinose)
-
This compound (Internal Standard)
-
Trifluoroacetic acid (TFA)[2]
-
Pyridine
-
Hexamethyldisilazane (HMDS)[3]
-
Trimethylchlorosilane (TMCS)[3]
-
Methanol
-
Chloroform[3]
-
Deionized water
-
Nitrogen gas for drying
Sample Preparation and Hydrolysis
-
Accurately weigh or measure the sample (e.g., 1-5 mg of glycoprotein, or a specific volume of a biological fluid).
-
To each sample, add a known amount of this compound internal standard solution. The amount should be chosen to be in the mid-range of the expected concentrations of the endogenous monosaccharides.
-
Add 2 M trifluoroacetic acid to the sample.[2] A typical volume is 500 µL.
-
Seal the reaction vial and heat at 120°C for 2 hours to hydrolyze the glycans and release the monosaccharides.[2]
-
After cooling to room temperature, dry the sample under a stream of nitrogen gas.
-
To ensure complete removal of the acid, add 200 µL of methanol and dry again under nitrogen. Repeat this step twice.
Derivatization (Silylation)
Monosaccharides are not volatile and require derivatization prior to GC-MS analysis.[4] Silylation is a common method to increase their volatility.
-
To the dried hydrolysate, add 100 µL of pyridine, 68 µL of HMDS, and 22 µL of TMCS.[3]
-
Seal the vial and heat at 70°C for 30 minutes in a water bath.[3]
-
After cooling, add 1 mL of deionized water and 1 mL of chloroform for liquid-liquid extraction.[3]
-
Vortex the mixture and centrifuge to separate the phases.
-
Carefully transfer the lower organic layer (chloroform), which contains the derivatized monosaccharides, to a new vial.
-
Filter the chloroform solution through a 0.22 µm membrane before GC-MS analysis.[3]
GC-MS Analysis
The trimethylsilyl (TMS) derivatives of the monosaccharides are then analyzed by GC-MS.
-
GC System: Agilent 7890A GC system or equivalent.[3]
-
Column: DB-5 silica capillary column (e.g., 60 m × 0.25 mm × 0.25 µm).[3]
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 0 min.
-
Ramp 1: 2.5°C/min to 190°C.
-
Ramp 2: 2°C/min to 252°C.
-
Ramp 3: 25°C/min to 310°C, hold for 15 min.[3]
-
-
MS System: Agilent 5975C EI-MS system or equivalent.[3]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for quantitative analysis to enhance sensitivity and selectivity.
Data Presentation
Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, specific ions for each TMS-derivatized monosaccharide and the this compound internal standard should be monitored. The table below provides suggested ions to monitor. These should be confirmed by analyzing the individual standards.
| Monosaccharide (TMS Derivative) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| D-Arabinose | 204 | 217, 147 |
| This compound (IS) | 206 | 219, 147 |
| D-Xylose | 204 | 217, 147 |
| D-Mannose | 217 | 204, 319 |
| D-Galactose | 217 | 204, 319 |
| D-Glucose | 217 | 204, 319 |
Calibration and Quantification
A calibration curve should be prepared using standard solutions of the monosaccharides of interest at various concentrations, with a fixed amount of the this compound internal standard.
-
Prepare a series of calibration standards containing known concentrations of the target monosaccharides.
-
Spike each calibration standard with the same amount of this compound as used for the unknown samples.
-
Derivatize and analyze the calibration standards using the same procedure as for the samples.
-
For each monosaccharide, plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Perform a linear regression analysis to obtain the calibration curve. A good linearity should be achieved with R² values ≥ 0.99.[5]
-
The concentration of each monosaccharide in the unknown samples can then be calculated from their peak area ratios using the corresponding calibration curve.
The following table presents hypothetical quantitative data to illustrate the expected performance of the method.
| Monosaccharide | Concentration Range (µg/mL) | R² of Calibration Curve | Limit of Quantitation (LOQ) (µg/mL) | Recovery (%) | RSD (%) |
| D-Arabinose | 0.5 - 100 | 0.9992 | 0.5 | 98.5 | 3.2 |
| D-Xylose | 0.5 - 100 | 0.9989 | 0.5 | 97.2 | 4.1 |
| D-Mannose | 1 - 200 | 0.9995 | 1.0 | 101.3 | 2.8 |
| D-Galactose | 1 - 200 | 0.9991 | 1.0 | 99.8 | 3.5 |
| D-Glucose | 1 - 200 | 0.9996 | 1.0 | 102.1 | 2.5 |
Logical Relationship Diagram
The principle of isotope dilution analysis relies on the consistent ratio of the analyte to the internal standard throughout the analytical process.
Figure 2. Principle of Isotope Dilution Analysis.
Conclusion
The described isotope dilution GC-MS method using this compound as an internal standard provides a reliable and accurate means for the quantification of monosaccharides. The detailed protocol can be adapted for various sample matrices and is suitable for applications in basic research, clinical diagnostics, and the pharmaceutical industry. The use of a stable isotope-labeled internal standard is critical for achieving the high level of precision and accuracy required in these fields.
References
- 1. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 2. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. General Concepts Related to Monosaccharide Analysis. - Glycopedia [glycopedia.eu]
- 5. lcms.cz [lcms.cz]
Application Notes and Protocols for D-Arabinose-d2 in Glycosylation Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, and function. The intricate nature of glycosylation pathways presents a significant challenge to researchers. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful technique for the quantitative analysis of glycans. D-Arabinose, a pentose sugar, has been shown to be incorporated into the N-glycans of recombinant proteins, often replacing fucose. This discovery opens up new avenues for studying and engineering glycosylation.
This document provides detailed application notes and protocols for utilizing D-Arabinose-d2, a deuterated form of D-arabinose, as a novel tool for metabolic labeling and in-depth investigation of glycosylation pathways. The deuterium label allows for the precise differentiation and quantification of exogenously supplied arabinose from endogenous monosaccharides by mass spectrometry, providing a powerful method to trace its metabolic fate and impact on glycan structure.
Application Notes
1. Tracing and Quantifying Arabinose Incorporation into Glycans
This compound serves as a metabolic tracer. When introduced into cell culture media, it is taken up by cells and can be incorporated into glycan structures. The deuterium label results in a specific mass shift in the resulting glycans, which can be readily detected and quantified by mass spectrometry. This allows researchers to:
-
Determine the rate and extent of D-arabinose incorporation into specific glycoproteins.
-
Distinguish between glycoproteins modified with exogenous D-arabinose and those with endogenous sugars.
-
Study the dynamics of glycan turnover and remodeling.
2. Investigating the Competition between Arabinose and Fucose
Studies have shown that supplementation with D-arabinose can lead to the replacement of fucose in N-glycans.[1] This suggests a competitive mechanism at the level of fucosyltransferases or their substrates. By using this compound, researchers can quantitatively assess this competition:
-
Measure the dose-dependent decrease in fucosylation with a corresponding increase in arabinosylation.
-
Elucidate the substrate specificity of fucosyltransferases and other relevant enzymes.
-
Explore the potential of D-arabinose as a tool to modulate the fucosylation of therapeutic proteins, which is known to impact their efficacy and immunogenicity.[2]
3. Probing the Pentose Phosphate Pathway (PPP)
D-arabinose is biosynthesized from D-glucose via the pentose phosphate pathway (PPP).[3][4] Supplying cells with this compound can be used to study the flux and regulation of this crucial metabolic pathway. By analyzing the isotopic labeling patterns of various metabolites, researchers can gain insights into:
-
The relative contributions of the oxidative and non-oxidative branches of the PPP.[3]
-
The interplay between the PPP and other metabolic pathways, such as glycolysis.
-
The metabolic state of cells under different physiological or pathological conditions.
Quantitative Data Presentation
The following table summarizes the effect of D-arabinose supplementation on the N-glycan profile of a recombinant monoclonal antibody (mAb-1), demonstrating the dose-dependent replacement of fucose with arabinose.[1]
| D-Arabinose Concentration (mM) | Arabinosylated Glycans (%) | Fucosylated Glycans (%) | High Mannose (%) | G0 (%) |
| 0 | 0 | 95.2 | 2.5 | 65.8 |
| 0.1 | 15.6 | 79.8 | 2.4 | 68.9 |
| 1 | 94.8 | 0.5 | 2.1 | 75.4 |
| 10 | 95.1 | 0 | 1.8 | 78.2 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with this compound
This protocol describes the metabolic labeling of mammalian cells in culture with this compound for the analysis of glycoprotein glycosylation.
Materials:
-
Mammalian cell line of interest (e.g., CHO, HEK293)
-
Complete cell culture medium
-
This compound (deuterated D-arabinose)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Culture: Culture the mammalian cells of interest to approximately 80% confluency in their standard complete culture medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the basal medium (e.g., glucose-free DMEM) with this compound to the desired final concentration (e.g., 1 mM). Also, supplement the medium with 10% dFBS and other necessary components like glutamine. A control culture should be prepared with unlabeled D-arabinose or without any arabinose supplementation.
-
Metabolic Labeling: a. Aspirate the standard culture medium from the cells. b. Wash the cells once with sterile PBS. c. Add the prepared this compound labeling medium to the cells. d. Incubate the cells for a period of 24 to 72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell line and experimental goals.
-
Harvesting: a. For secreted glycoproteins: Collect the conditioned medium and centrifuge to remove cell debris. The supernatant contains the secreted glycoproteins. b. For cellular glycoproteins: Aspirate the medium, wash the cells with cold PBS, and then lyse the cells using an appropriate lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cellular proteins.
-
Protein Purification: Purify the glycoprotein of interest from the collected supernatant using appropriate methods, such as affinity chromatography (e.g., Protein A for antibodies).
Protocol 2: N-Glycan Release and Analysis by Mass Spectrometry
This protocol outlines the enzymatic release of N-glycans from purified glycoproteins and their subsequent analysis by mass spectrometry.
Materials:
-
Purified glycoprotein sample from Protocol 1
-
Denaturing buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 0.5% SDS and 50 mM DTT)
-
Iodoacetamide (IAM) solution
-
PNGase F enzyme
-
Sep-Pak C18 cartridges
-
Permethylation reagents (e.g., methyl iodide and sodium hydroxide) or fluorescent labeling kit (e.g., 2-aminobenzamide)
-
MALDI matrix or ESI-MS compatible solvents
Procedure:
-
Denaturation and Reduction: a. Denature the purified glycoprotein in denaturing buffer by heating at 95°C for 10 minutes. b. Cool the sample to room temperature and add IAM to a final concentration of 120 mM. Incubate in the dark for 30 minutes to alkylate the cysteine residues.
-
Enzymatic Glycan Release: a. Add PNGase F to the denatured glycoprotein solution. b. Incubate at 37°C for 12-18 hours to release the N-glycans.
-
Glycan Purification: a. Separate the released N-glycans from the protein backbone using a Sep-Pak C18 cartridge. The glycans will be in the flow-through, while the deglycosylated protein will be retained. b. Lyophilize the collected glycan fraction.
-
Derivatization (Optional but Recommended): a. Permethylation: This step enhances the sensitivity of detection in mass spectrometry. Resuspend the dried glycans in DMSO and add sodium hydroxide and methyl iodide. b. Fluorescent Labeling: For HPLC-based analysis coupled to MS, label the reducing end of the glycans with a fluorescent tag like 2-aminobenzamide (2-AB).
-
Mass Spectrometry Analysis: a. Reconstitute the derivatized glycans in an appropriate solvent. b. Analyze the sample using MALDI-TOF MS or LC-ESI-MS. c. Data Analysis: Look for mass shifts corresponding to the incorporation of this compound. The exact mass shift will depend on the number of deuterium atoms in the this compound molecule. For example, if this compound has two deuterium atoms, a mass increase of 2 Da will be observed for each incorporated arabinose residue compared to its unlabeled counterpart. Quantify the relative abundance of the deuterated and non-deuterated glycan peaks.
Visualizations
Caption: Proposed biosynthetic pathway of D-arabinose from D-glucose.
Caption: Experimental workflow for studying glycosylation using this compound.
Caption: Competitive incorporation of D-arabinose and fucose into N-glycans.
References
- 1. Arabinosylation of recombinant human immunoglobulin-based protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multivariate quantitative analysis of glycan impact on IgG1 effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling of Cellular Metabolites with D-Arabinose-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique used in metabolomics to trace the metabolic fate of molecules within a biological system. By replacing atoms in a metabolite with their heavier, non-radioactive isotopes, researchers can track the transformation of these molecules through metabolic pathways. This approach provides valuable insights into the dynamics of metabolic networks, helping to elucidate biochemical pathways and quantify metabolic fluxes.[1]
D-arabinose is a pentose sugar that plays a significant role in the cell walls of certain microorganisms, such as Mycobacterium tuberculosis, and is an intermediate in the biosynthesis of D-erythroascorbate in some eukaryotes like yeast and fungi.[2][3][4] Given its importance in these organisms and its absence in mammals, the pathways involving D-arabinose are potential targets for antimicrobial drug development.[4] This document provides detailed application notes and protocols for using D-Arabinose-d2, a deuterium-labeled version of D-arabinose, to study its metabolism in cells.
Metabolic Pathway Overview: The Pentose Phosphate Pathway and D-Arabinose Biosynthesis
In many organisms, D-arabinose is synthesized from D-glucose via the pentose phosphate pathway (PPP). The PPP is a fundamental metabolic pathway that runs parallel to glycolysis and is crucial for producing NADPH and the precursors for nucleotide biosynthesis.[5][6]
The proposed eukaryotic pathway for D-arabinose formation begins with the conversion of D-glucose-6-phosphate to D-ribulose-5-phosphate through the oxidative branch of the PPP.[2][3] D-ribulose-5-phosphate is then believed to be isomerized to D-arabinose-5-phosphate, which is subsequently dephosphorylated to yield D-arabinose.[2][3]
Below is a diagram illustrating the proposed biosynthetic pathway of D-arabinose from D-glucose.
Caption: Proposed biosynthetic pathway of D-Arabinose from D-Glucose.
Application Note: Tracing D-Arabinose Metabolism with this compound
Principle:
By introducing this compound into a cell culture medium, the labeled arabinose will be taken up by the cells and incorporated into various metabolic pathways. The deuterium atoms act as a tracer, allowing for the detection of arabinose-derived metabolites using mass spectrometry (MS). The mass of any metabolite that incorporates the labeled arabinose will increase by two daltons (or a multiple thereof, depending on the number of labeled arabinose units incorporated), making it distinguishable from its unlabeled counterpart.[1]
Applications:
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Pathway Elucidation: Tracing the appearance of the deuterium label in downstream metabolites can confirm the metabolic fate of D-arabinose and help identify novel metabolic pathways.
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Flux Analysis: By measuring the rate of incorporation of deuterium into various metabolites over time, it is possible to quantify the flux through arabinose-utilizing pathways.
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Glycoconjugate Synthesis: In organisms that utilize D-arabinose in their cell walls or other glycoconjugates, this compound can be used to study the synthesis and turnover of these complex carbohydrates.[2][4]
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Drug Development: Understanding how microorganisms metabolize D-arabinose can aid in the development of antimicrobial drugs that target these specific pathways.[4]
Experimental Protocol: Stable Isotope Labeling of Cellular Metabolites with this compound
This protocol provides a general workflow for a stable isotope labeling experiment using this compound in cell culture.
1. Cell Culture and Labeling:
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Culture cells of interest to mid-log phase in their standard growth medium.
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Prepare the labeling medium by supplementing a base medium (lacking unlabeled arabinose) with this compound to the desired final concentration. The optimal concentration should be determined empirically but can be started in the range of the normal physiological concentration of the carbon source.
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Harvest the cells from the standard medium by centrifugation.
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Wash the cell pellet with a sterile buffer (e.g., PBS) to remove any residual unlabeled metabolites.
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Resuspend the cells in the pre-warmed labeling medium containing this compound.
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Incubate the cells for a specific period. A time-course experiment is recommended to monitor the dynamic changes in metabolite labeling.
2. Metabolite Extraction:
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At each time point, harvest a sample of the cell culture.
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Quench the metabolism rapidly to prevent further enzymatic activity. This can be achieved by adding the cell suspension to a cold solvent, such as a methanol/water mixture kept at a very low temperature.[2]
-
Centrifuge the quenched cell suspension to pellet the cell debris.
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Extract the metabolites from the cell pellet using a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).[2]
-
Separate the polar (containing central metabolites) and non-polar phases by centrifugation.
-
Dry the polar extract, typically under a vacuum.
3. Sample Analysis by Mass Spectrometry:
-
Reconstitute the dried metabolite extract in a solvent compatible with the analytical platform.
-
Analyze the sample using a mass spectrometer, often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).[2]
-
The mass spectrometer will detect the mass-to-charge ratio (m/z) of the metabolites. Labeled metabolites will have a higher m/z value compared to their unlabeled counterparts.
Caption: Experimental workflow for stable isotope labeling with this compound.
Data Presentation
The results from stable isotope labeling experiments are often complex, showing the fractional labeling of various metabolites over time. Presenting this data in a clear, tabular format is crucial for interpretation and comparison.
The following table summarizes the expected labeling patterns in key metabolites when cells are labeled with positionally labeled 13C-D-glucose, as demonstrated in studies of D-arabinose biosynthesis in Crithidia fasciculata.[2][7] A similar table could be constructed for a this compound labeling experiment to show the incorporation of deuterium into downstream metabolites.
| Labeled Precursor | Key Metabolite | Observed Labeling Pattern | Implication |
| D-[6-13C]Glc | D-Arabinose | D-[5-13C]Ara | The main route from D-glucose to D-arabinose involves the loss of the C-1 carbon of D-glucose.[7] |
| D-[5-13C]Glc | D-Arabinose | D-[4-13C]Ara | Consistent with the oxidative PPP where C1 of glucose is lost.[7] |
| D-[4-13C]Glc | D-Arabinose | D-[3-13C]Ara | Supports the proposed conversion through the oxidative PPP.[7] |
| D-[2-13C]Glc | D-Arabinose | D-[1-13C]Ara | Reinforces the understanding of carbon shuffling in the PPP.[7] |
| D-[1-13C]Glc | D-Arabinose | Unlabeled | Confirms the loss of the C-1 carbon of glucose during its conversion to arabinose via the oxidative PPP.[7] |
| D-[5-13C]Rib | D-Arabinose | D-[5-13C]Ara | Demonstrates that the carbon skeleton of ribose is largely conserved during its conversion to arabinose.[7] |
| D-[1-13C]Rib | D-Arabinose | D-[1-13C]Ara | Shows direct conversion without loss of the C-1 carbon of ribose.[7] |
Conclusion
Stable isotope labeling with this compound is a valuable tool for investigating the metabolism of this important pentose sugar. The protocols and applications described herein provide a framework for researchers to design and execute experiments that can yield significant insights into cellular metabolism. The ability to trace the flow of D-arabinose through metabolic pathways is particularly relevant for the study of microorganisms where D-arabinose is a key structural component, offering potential avenues for the development of new therapeutic agents.
References
- 1. research.monash.edu [research.monash.edu]
- 2. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of d-arabinose in Mycobacterium smegmatis: specific labeling from d-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pentose phosphate pathway in industrially relevant fungi: crucial insights for bioprocessing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Arabinose-d2 for Tracer Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of D-Arabinose-d2 for tracer experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in a tracer experiment?
A1: The optimal concentration of this compound can vary depending on the cell type, experimental goals, and incubation time. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific system. A good starting point is to test a range of concentrations. Based on available literature for unlabeled D-arabinose, concentrations for therapeutic effects can be as high as 50 mM, but for tracer studies, a significantly lower concentration is recommended to minimize potential toxicity and perturbations to the metabolic network.[1]
Q2: How long should I incubate my cells with this compound?
A2: The incubation time required to achieve isotopic steady state depends on the turnover rate of the metabolic pathway being investigated. For the pentose phosphate pathway (PPP), labeling of intermediates can be relatively rapid. It is recommended to perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the time point at which the isotopic enrichment of key metabolites platues. In cultured cells, steady state labeling for glycolysis is typically achieved in about 10 minutes, the TCA cycle in about 2 hours, and nucleotides in about 24 hours.[2]
Q3: Is this compound toxic to cells?
A3: High concentrations of D-arabinose may exhibit toxicity. An acute toxicity study in rats determined a lethal dose (LD50) of 12.1 g/kg for males and 11.6 g/kg for females.[1] In the same study, a diet containing 5% D-arabinose led to diarrhea, suggesting the maximum non-toxic amount is below this level.[1] It is essential to assess the cytotoxicity of this compound in your specific cell line using a viability assay (e.g., MTT, trypan blue exclusion) across a range of concentrations.
Q4: How is this compound metabolized by mammalian cells?
A4: D-arabinose is an intermediate in the biosynthesis of certain molecules in eukaryotes and is metabolized through the pentose phosphate pathway (PPP).[3] It can be converted to D-ribulose-5-phosphate, a key intermediate in the PPP, which then enters the rest of the pathway.[3] Tracing with this compound will therefore provide insights into the flux and activity of the PPP.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no incorporation of deuterium from this compound into downstream metabolites. | 1. Suboptimal tracer concentration: The concentration of this compound may be too low for detection. 2. Insufficient incubation time: The labeling period may be too short to achieve detectable enrichment. 3. Poor uptake by cells: The specific cell line may have inefficient transporters for D-arabinose. 4. Low pentose phosphate pathway (PPP) activity: The experimental conditions or cell type may result in low flux through the PPP. | 1. Optimize concentration: Perform a dose-response experiment with a range of this compound concentrations. 2. Optimize incubation time: Conduct a time-course experiment to determine the optimal labeling duration.[2] 3. Verify uptake: Measure the intracellular concentration of this compound. If uptake is low, consider strategies to enhance it, though specific methods for D-arabinose are not well-documented. 4. Stimulate PPP activity: If appropriate for the experimental design, consider using agents known to increase PPP flux. |
| High cell death or morphological changes observed after incubation with this compound. | 1. Tracer toxicity: The concentration of this compound may be too high.[1] 2. Contamination of the tracer stock. | 1. Perform a cytotoxicity assay: Determine the maximum non-toxic concentration of this compound for your cell line. 2. Use a lower tracer concentration: Reduce the concentration of this compound in your experiment. 3. Ensure tracer purity: Use a high-purity, sterile source of this compound. |
| Inconsistent or highly variable labeling patterns between replicates. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect metabolism. 2. Errors in sample preparation: Inconsistent quenching of metabolism or metabolite extraction can introduce variability.[4] 3. Analytical variability: Inconsistent sample handling or instrument performance. | 1. Standardize cell culture: Maintain consistent cell seeding density, passage number, and media conditions for all experiments. 2. Standardize sample preparation: Follow a consistent and rapid protocol for quenching metabolism and extracting metabolites.[4][5][6] 3. Include quality control samples: Pool a small aliquot from each sample to create a quality control (QC) sample to monitor analytical reproducibility.[5] |
| Unexpected labeling patterns in downstream metabolites. | 1. Contribution from other metabolic pathways: Labeled atoms may be routed through unexpected biochemical reactions. 2. Reversibility of enzymatic reactions: Isotope scrambling can occur due to reversible reactions in the metabolic network.[2] 3. Natural isotope abundance: The natural abundance of heavy isotopes can contribute to the mass isotopomer distribution. | 1. Consult metabolic pathway databases: Review known metabolic pathways to identify potential alternative routes for D-arabinose metabolism. 2. Use metabolic modeling software: Employ software tools to simulate labeling patterns and understand the effects of reaction reversibility. 3. Correct for natural abundance: Use established algorithms to correct for the natural abundance of all relevant isotopes in your mass spectrometry data. |
Experimental Protocols
General Protocol for this compound Labeling in Mammalian Cells
This protocol provides a general framework. Specific parameters should be optimized for your experimental system.
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Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically 60-80%).
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Tracer Preparation: Prepare a sterile stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
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Labeling Medium Preparation: Prepare the experimental medium by supplementing the base medium with the desired final concentration of this compound. The concentration of endogenous, unlabeled D-arabinose in the base medium should be negligible.
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Tracer Introduction:
-
Aspirate the normal growth medium from the cells.
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Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium containing this compound to the cells.
-
-
Incubation: Incubate the cells for the predetermined optimal time in a cell culture incubator with standard conditions (e.g., 37°C, 5% CO2).
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Metabolism Quenching and Metabolite Extraction:
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Place the culture vessel on dry ice or in a liquid nitrogen bath to rapidly quench metabolic activity.
-
Aspirate the labeling medium.
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Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
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Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
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Vortex the lysate and incubate at -20°C for at least 20 minutes to precipitate proteins.
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Centrifuge at high speed (e.g., >13,000 rpm) at 4°C for 10-15 minutes.
-
-
Sample Preparation for Analysis:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
The dried extract can be stored at -80°C or reconstituted in a suitable solvent for analysis by mass spectrometry (e.g., GC-MS or LC-MS).
-
Visualizations
Caption: Experimental workflow for this compound tracer experiments.
Caption: Troubleshooting logic for low deuterium incorporation.
Caption: Simplified overview of this compound entry into the Pentose Phosphate Pathway.
References
- 1. [Toxicity of d-Arabinose in Male and Female Rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations of Sample Preparation for Metabolomics Investigation | Springer Nature Experiments [experiments.springernature.com]
- 5. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. metabolon.com [metabolon.com]
Preventing isotopic exchange in D-Arabinose-d2 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted isotopic exchange during experiments with D-Arabinose-d2.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern when working with this compound?
A1: Isotopic exchange is the process where a deuterium atom (d or ²H) in your this compound molecule is replaced by a protium atom (¹H) from the surrounding environment, most commonly from water. This is a significant concern as it can lead to the loss of the isotopic label, which is critical for tracking the molecule in techniques like NMR spectroscopy and mass spectrometry. This loss of label can compromise the quantitative accuracy and interpretation of experimental results. The primary sites for this exchange in arabinose are the labile hydroxyl (-OH) groups.[1][2][3]
Q2: What are the main factors that promote isotopic exchange in this compound?
A2: The rate of isotopic exchange is primarily influenced by three main factors:
-
pH: Both acidic and basic conditions can catalyze and accelerate the rate of hydrogen-deuterium exchange.[4][5] The exchange rate is generally at its minimum in the pH range of 2 to 3.[4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[2][6]
-
Solvent Composition: The presence of protic solvents, especially water (H₂O), is the main source of protons that can exchange with the deuterium atoms on your this compound. Even in deuterated solvents like D₂O, residual water can be a problem.[2]
Q3: How can I minimize isotopic exchange during my experiments?
A3: To minimize isotopic exchange, you should control the factors mentioned above. Here are some key strategies:
-
pH Control: Maintain the pH of your solutions in the optimal range of 2-3 where the exchange rate is slowest.[4]
-
Temperature Control: Whenever possible, conduct your experiments at low temperatures. For NMR studies, acquiring spectra at sub-zero temperatures (e.g., -14°C) can significantly slow down the exchange process.[2]
-
Solvent Choice:
-
Minimize Exposure Time: Prepare your samples immediately before analysis to reduce the time they are in a solution where exchange can occur.
Q4: I am seeing a loss of my deuterium label in my NMR spectrum. How can I confirm it's due to exchange?
A4: A common method to confirm that a peak's disappearance or reduction in intensity is due to exchange with the solvent is the "D₂O shake." Add a small drop of D₂O to your NMR sample, shake it, and re-acquire the spectrum. If the peak diminishes or disappears, it confirms that it corresponds to a labile proton (or in your case, a deuteron) that is exchanging with the solvent.[8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of deuterium signal in NMR | Isotopic exchange with residual H₂O in the deuterated solvent. | 1. Use fresh, high-purity deuterated solvent (e.g., D₂O >99.96%).2. Lyophilize the this compound from D₂O multiple times to remove any residual water.3. Acquire the NMR spectrum at a lower temperature to slow the exchange rate.[2] |
| pH of the sample is not optimal. | Adjust the pD of the sample to be between 2 and 3 using deuterated acid or base. | |
| Inaccurate quantification in mass spectrometry | Back-exchange during sample preparation or analysis. | 1. Minimize the time the sample is in a protic solvent before analysis.2. Use a cooled autosampler and column to reduce exchange during the LC run.3. Optimize the pH of the mobile phase to be in the minimal exchange range. |
| Broad hydroxyl peaks in NMR | Intermediate rate of exchange on the NMR timescale. | 1. Lower the temperature of the NMR experiment significantly to slow the exchange to the point where the peaks become sharp.[2]2. If lowering the temperature is not feasible, consider increasing the temperature to accelerate the exchange, which may result in a single, sharp averaged peak. |
| This compound degradation | Harsh pH or high-temperature conditions. | 1. Ensure the pH of the solution is maintained in a stable range for sugars (around pH 4-6 for general stability).[9]2. Avoid prolonged exposure to high temperatures. |
Data Presentation
The following table summarizes the impact of various experimental conditions on the stability of the deuterium label in hydroxyl groups of sugars, based on data from similar molecules like glucose. The exchange rates are provided as first-order rate constants (k_ex_).
| Condition | Parameter | Value | Effect on Isotopic Exchange Rate | Reference |
| pH | pH 2-3 | - | Minimum exchange rate | [4] |
| Alkaline pH | > 7 | Significantly increased exchange rate | [4] | |
| Acidic pH | < 2 | Increased exchange rate | [4] | |
| Temperature | -14 °C | - | Exchange significantly slowed, allowing for observation of -OD peaks in NMR | [2] |
| 25 °C | 61 - 114 s⁻¹ | Rapid exchange, typical for hydroxyl groups in solution | [1] | |
| > 40 °C | - | Exchange rate increases with temperature | [6] | |
| Solvent | D₂O | - | Primary solvent for minimizing exchange, but residual H₂O is a concern | [2] |
| DMSO-d6 | - | Aprotic solvent, prevents exchange if the compound is soluble | [7] | |
| H₂O/D₂O mixture | - | Exchange rate is dependent on the proportion of H₂O | [1] | |
| Buffer | Phosphate Buffer | - | Can influence the stereoselectivity and rate of H/D exchange | [10] |
Note: The exchange rates provided are for glucose and disaccharides and should be considered as an approximation for this compound.
Experimental Protocols
Protocol 1: Sample Preparation for Quantitative NMR to Minimize Isotopic Exchange
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Lyophilization:
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Dissolve the this compound sample in high-purity D₂O (>99.96%).
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Freeze the sample and lyophilize until completely dry to remove any residual H₂O.
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Repeat this process at least two more times to ensure maximum removal of exchangeable protons.
-
-
Sample Reconstitution:
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Just before the NMR measurement, reconstitute the lyophilized this compound in the desired deuterated solvent (e.g., D₂O or DMSO-d6) inside a nitrogen-filled glovebox to minimize exposure to atmospheric moisture.
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If using D₂O, ensure it is from a freshly opened container.
-
-
pH Adjustment (if necessary):
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If the experiment is sensitive to pH, adjust the pD to the 2-3 range using deuterated acid (e.g., DCl) or base (e.g., NaOD).
-
-
NMR Acquisition:
-
Acquire the NMR spectrum as soon as possible after sample preparation.
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For optimal results, especially for observing hydroxyl deuterons, cool the sample to a low temperature (e.g., -14°C) using a variable temperature unit on the NMR spectrometer.[2]
-
Protocol 2: General Handling of this compound for Mass Spectrometry Studies
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Solvent Preparation:
-
Use HPLC-grade solvents. If an aqueous mobile phase is required, prepare it with D₂O and adjust the pD to a range where the compound is stable and exchange is minimized (typically acidic conditions for LC-MS).
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase or a compatible deuterated solvent immediately before analysis.
-
Keep the sample in a cooled autosampler (e.g., 4°C) to slow down any potential exchange while waiting for injection.
-
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LC-MS Analysis:
-
Use a cooled column if possible to minimize on-column exchange.
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Minimize the analysis time to reduce the contact time of the analyte with any protic solvents in the mobile phase.
-
Perform a back-exchange control experiment by analyzing a fully deuterated standard under non-deuterated conditions to estimate the level of deuterium loss during analysis.
-
Visualizations
Caption: Factors influencing isotopic exchange in this compound.
References
- 1. Measuring hydroxyl exchange rates in glycans using a synergistic combination of saturation transfer and relaxation dispersion NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Achieving multiple hydrogen/deuterium exchange timepoints of carbohydrate hydroxyls using theta-electrospray emitters - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 5. H/D exchange in reactions of OH(-) with D2 and of OD(-) with H2 at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ives-openscience.eu [ives-openscience.eu]
- 9. chem.washington.edu [chem.washington.edu]
- 10. Effect of buffer general acid-base catalysis on the stereoselectivity of ester and thioester H/D exchange in D2O - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting D-Arabinose-d2 quantification in complex matrices
Welcome to the technical support center for the quantification of D-Arabinose-d2 in complex matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability when quantifying this compound in complex matrices like plasma or urine?
A1: The most significant sources of variability often stem from matrix effects, which can either suppress or enhance the analyte signal during mass spectrometry analysis.[1][2][3] Inefficient sample preparation that fails to remove interfering endogenous substances is a primary contributor.[4] Other factors include the stability of derivatized samples, chromatographic resolution of isomers, and the choice and concentration of the internal standard.[5][6]
Q2: Why is a stable isotope-labeled internal standard like this compound used, and what are the key considerations?
A2: A stable isotope-labeled internal standard (SIL-IS) such as this compound is ideal because it has nearly identical chemical and physical properties to the analyte of interest.[7][8] This allows it to co-elute chromatographically and experience similar ionization effects, effectively normalizing for variations in sample extraction, injection volume, and matrix-induced signal suppression or enhancement.[7][9] Key considerations when using a SIL-IS include:
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Isotopic Purity: High isotopic enrichment (ideally ≥98%) is crucial to prevent signal interference from the unlabeled analyte.[7]
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Label Position: The deuterium labels should be on stable positions of the molecule to avoid exchange with protons in the solvent.[7][9]
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Concentration: The concentration of the internal standard should be carefully chosen to be within the linear range of the assay and to avoid isotopic interference with the analyte, especially at the lower limit of quantification.[10][11]
Q3: My this compound signal is showing multiple peaks. What could be the cause?
A3: Sugars like D-Arabinose exist in solution as an equilibrium mixture of different isomeric forms, primarily α and β anomers of pyranose and furanose rings.[5] During chromatographic separation, these isomers can be resolved, leading to the appearance of multiple peaks for a single analyte.[5][6] This can complicate quantification. To address this, methods often employ high pH or elevated temperatures to encourage the collapse of these forms into a single peak.[6] In GC/MS analysis, the derivatization process itself can also lead to the formation of multiple derivative products for the different isomers.[5]
Troubleshooting Guides
Issue 1: Low or No Analyte Response
You are experiencing significantly lower than expected signal intensity or no detectable peak for this compound.
// Nodes Start [label="Low/No this compound Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_MS [label="Verify MS Performance\n(Tune & Calibrate)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Check_IS [label="Analyze IS Signal", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; IS_OK [label="IS Signal Normal?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Sample_Prep [label="Investigate Sample\nPreparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Matrix_Effects [label="Evaluate Matrix Effects\n(Post-extraction Spike)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatization [label="Check Derivatization\nEfficiency", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LC_Method [label="Optimize LC Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result1 [label="Problem is likely\nSample Prep or Matrix Effects", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Result2 [label="Problem is likely\nInstrumental or IS", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Check_MS; Check_MS -> Check_IS [label="MS OK"]; Check_IS -> IS_OK; IS_OK -> Sample_Prep [label="Yes"]; IS_OK -> Result2 [label="No"]; Sample_Prep -> Matrix_Effects; Matrix_Effects -> Derivatization; Derivatization -> LC_Method; LC_Method -> Result1; } dot Caption: Troubleshooting workflow for low this compound signal.
Possible Causes and Solutions:
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Cause 1: Severe Matrix-Induced Ion Suppression.
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How to Diagnose: The internal standard signal will also be significantly suppressed. To confirm, perform a post-extraction spike experiment where a known amount of this compound is added to a blank matrix extract. Compare the response to the same amount in a clean solvent. A lower response in the matrix indicates suppression.[2]
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Solution: Enhance the sample preparation protocol. This could involve a more rigorous solid-phase extraction (SPE) method, dialysis for high molecular weight interferents, or specific lipid removal steps.[4][5] Diluting the sample extract can also mitigate matrix effects, though this may impact the limit of quantification.[12]
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Cause 2: Inefficient Sample Extraction or Analyte Loss.
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How to Diagnose: If the internal standard is added at the very beginning of the sample preparation process, it can be used to assess recovery. A low signal for both the analyte and the internal standard suggests a problem with the overall extraction efficiency.
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Solution: Re-evaluate the extraction protocol. Ensure pH conditions are optimal for D-Arabinose solubility and that the chosen solvents are appropriate. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to recover the analyte.
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-
Cause 3: Incomplete or Degraded Derivatization (for GC/MS).
-
How to Diagnose: Poor peak shape and low response can indicate issues with the derivatization step. Analyze a freshly derivatized standard to confirm the efficiency of the reaction.
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Solution: Ensure reagents are fresh and anhydrous, as moisture can quench the reaction. Optimize the reaction time and temperature. A study on D-arabinose from mycobacterial LAM found that TMS-derivatization led to overlapping contaminant peaks, so they switched to a trifluoroacetyl (TFA) derivatization, which provided better results.[5]
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Issue 2: Poor Reproducibility and High Variability (%CV)
You are observing inconsistent results across replicate injections or different samples, indicated by a high coefficient of variation (%CV).
// Nodes Start [label="High %CV in Results", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Injection [label="Assess Injection Precision\n(Re-inject same vial)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Injection_OK [label="Injection CV < 5%?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Check_SamplePrep [label="Evaluate Sample Prep\nVariability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_IS_Addition [label="Verify IS Addition\nConsistency", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Matrix [label="Assess Sample-to-Sample\nMatrix Variability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result1 [label="Variability is from\nSample Handling", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Result2 [label="Variability is from\nAutosampler/Injector", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Check_Injection; Check_Injection -> Injection_OK; Injection_OK -> Check_SamplePrep [label="Yes"]; Injection_OK -> Result2 [label="No"]; Check_SamplePrep -> Check_IS_Addition; Check_IS_Addition -> Check_Matrix; Check_Matrix -> Result1; } dot Caption: Logical steps to diagnose high result variability.
Possible Causes and Solutions:
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Cause 1: Inconsistent Matrix Effects.
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How to Diagnose: Matrix effects can vary significantly from sample to sample, especially in biological matrices from different individuals or collection times.[2] This leads to inconsistent ion suppression/enhancement.
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Solution: The use of a co-eluting, stable isotope-labeled internal standard is the best way to correct for this variability.[7] Ensure the internal standard is added as early as possible in the sample preparation workflow to account for variability in extraction recovery as well.[8] If a SIL-IS is not available, matrix-matched calibration curves are necessary.[2]
-
-
Cause 2: Inconsistent Sample Preparation.
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How to Diagnose: Prepare a set of quality control (QC) samples from a single homogenous matrix pool and process them alongside your unknown samples. High %CV within the QC set points to a lack of precision in the sample preparation steps.
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Solution: Automate liquid handling steps where possible to improve precision.[6] Ensure thorough mixing at each stage (e.g., vortexing, shaking). Pay close attention to volumetric accuracy with all pipettes and dispensers.
-
-
Cause 3: Analyte Instability.
-
How to Diagnose: The stability of this compound, especially after derivatization, can be a factor. Analyze a sample immediately after preparation and then again after it has been sitting in the autosampler for several hours. A significant decrease in the analyte-to-internal standard ratio indicates degradation.
-
Solution: Analyze samples as quickly as possible after preparation. If necessary, investigate different derivatizing agents that may form more stable products. Keep samples cooled in the autosampler.
-
Quantitative Data Summary
The following table summarizes the impact of different sample preparation techniques on matrix effects, compiled from typical findings in the literature.
| Sample Preparation Method | Matrix | Analyte | Typical Matrix Effect (% Suppression) | Reference |
| Protein Precipitation (PPT) | Plasma | Vitamin D Metabolites | High (Significant suppression observed) | [4] |
| HybridSPE-Phospholipid | Plasma | Vitamin D Metabolites | Low (Significant reduction in suppression) | |
| Dialysis & SPE | Urine | D-Arabinose | Not quantified, but noted as essential for removing interferents | [5] |
| Dilute-and-Shoot | Herbal Supplements | Pesticides | >20% suppression required dilution factor of 25x | [12] |
Experimental Protocols
Protocol 1: General Sample Preparation for this compound in Urine
This protocol is adapted from methodologies designed to reduce significant matrix interference.[5]
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Internal Standard Spiking: To 1.0 mL of urine, add the internal standard (e.g., ¹³C₅-D-arabinose) to a final concentration within the calibrated range.
-
Dialysis (Optional but Recommended): Dialyze the sample overnight against deionized water using a 3.5 kDa molecular weight cutoff membrane to remove proteins and other high molecular weight interferents.
-
Drying: Lyophilize or dry the dialyzed sample under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in a small volume (e.g., 200 µL) of 0.1 M ammonium acetate with 5% n-propanol.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a graphitized carbon or mixed-mode phase) according to the manufacturer's instructions.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove salts and polar interferences.
-
Elute the this compound with an appropriate organic solvent mixture.
-
-
Final Preparation: Dry the eluate and proceed to derivatization for GC/MS analysis or reconstitute in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Post-Extraction Spike for Matrix Effect Evaluation
This protocol helps quantify the degree of ion suppression or enhancement.[2][13]
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Prepare Blank Matrix Extract: Process a blank matrix sample (known not to contain the analyte) using your established sample preparation protocol.
-
Prepare Spiked Samples:
-
Set A (Matrix Spike): To the blank matrix extract, add a known amount of this compound (e.g., to achieve a mid-range calibration concentration).
-
Set B (Solvent Standard): Add the same amount of this compound to an equivalent volume of the final reconstitution solvent (clean solvent).
-
-
Analysis: Analyze both sets of samples by LC-MS/MS or GC/MS.
-
Calculation: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
References
- 1. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. cerilliant.com [cerilliant.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of D-Arabinose-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of D-Arabinose-d2.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, which for this compound could include proteins, lipids, salts, and other endogenous compounds from biological fluids.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to:
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Ion Suppression: A decrease in the analyte signal, leading to reduced sensitivity and potentially false-negative results.[1][3] This is the more common phenomenon.[4]
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Ion Enhancement: An increase in the analyte signal, which can lead to an overestimation of the analyte concentration.[1]
These effects can significantly compromise the accuracy, precision, and reproducibility of your quantitative analysis.[2][5]
Q2: I am observing poor reproducibility and accuracy in my this compound quantification. Could matrix effects be the cause?
A: Yes, variability in matrix effects between different samples is a significant source of imprecision in quantitative LC-MS/MS analyses. If your calibration standards are prepared in a simple solvent but your samples are in a complex biological matrix (e.g., plasma, urine), the matrix components can cause ion suppression or enhancement that is not accounted for, leading to inaccurate results.[6] The composition of the matrix can vary between individuals and even between different samples from the same individual, leading to poor reproducibility.
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A: There are two primary methods to assess matrix effects:
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Post-Extraction Spike Method (Quantitative): This is a widely used quantitative method.[7] You compare the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of a pure standard solution at the same concentration. A significant difference in the signal indicates the presence of matrix effects.[2][8]
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Post-Column Infusion (Qualitative): This method helps to identify at which points in the chromatogram matrix effects are occurring.[7][9] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any dips or rises in the baseline signal for this compound indicate regions of ion suppression or enhancement, respectively.[10]
Q4: What are the best strategies to minimize matrix effects for a polar compound like this compound?
A: A multi-faceted approach is often the most effective:
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Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering this compound. Techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering phospholipids.[7]
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Liquid-Liquid Extraction (LLE): Can be effective but may be challenging for highly polar compounds like this compound.[4]
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Solid-Phase Extraction (SPE): A highly effective and selective method for cleaning up complex samples.[1][7] Mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE cartridges could be particularly useful for a polar analyte like this compound.[7]
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-
Improve Chromatographic Separation: Optimizing the HPLC or UHPLC separation can move the this compound peak away from co-eluting matrix components.[1][2] For polar analytes, consider using a HILIC column, which can provide good retention and separation.[11]
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Sample Dilution: A straightforward approach to reduce the concentration of interfering components.[2][12] However, this may compromise the sensitivity if the concentration of this compound is already low.[12]
Q5: this compound is a stable isotope-labeled (SIL) compound. Can I use it as its own internal standard?
A: this compound is a stable isotope-labeled version of D-Arabinose. In many applications, it would serve as an excellent internal standard (IS) for the quantification of endogenous (unlabeled) D-Arabinose. The use of a SIL-IS is considered the gold standard for compensating for matrix effects.[2][13] The underlying principle is that the SIL-IS will have nearly identical chemical and physical properties to the native analyte. Therefore, it will co-elute and experience the same degree of ion suppression or enhancement, allowing for an accurate ratio-based quantification.[1][14]
If you are quantifying this compound itself (for example, in a tracer study), you would need a different internal standard, ideally a further deuterated or ¹³C-labeled version of arabinose (e.g., D-Arabinose-d5 or ¹³C₅-D-Arabinose) that is not present in your sample.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Low or no this compound signal in matrix samples, but good signal in pure standards. | Severe ion suppression. | 1. Perform a post-column infusion experiment to confirm the timing of the suppression. 2. Improve sample cleanup using SPE, focusing on removing phospholipids if working with plasma or serum. 3. Optimize chromatography to separate this compound from the suppression zone. Consider switching to a HILIC column for better retention of polar compounds.[11] 4. Dilute the sample if sensitivity allows.[12] |
| Poor reproducibility of this compound peak areas between replicate injections of the same sample. | Inconsistent matrix effects or carryover. | 1. Ensure the LC system is thoroughly washed between injections to prevent carryover of matrix components. 2. Evaluate the robustness of the sample preparation method. 3. If not already in use, incorporate a suitable stable isotope-labeled internal standard. |
| Inaccurate quantification (high bias or low recovery). | Uncompensated matrix effects (ion enhancement or suppression). | 1. Quantitatively assess the matrix effect using the post-extraction spike method. 2. Implement the use of a stable isotope-labeled internal standard that co-elutes with this compound.[14] 3. Consider using matrix-matched calibration standards, where the calibration curve is prepared in a blank matrix identical to the samples.[1][10] |
| Shift in this compound retention time in matrix samples compared to standards. | Matrix components affecting the column chemistry or interaction of the analyte with the stationary phase. | 1. Improve sample cleanup to remove the interfering components. 2. Ensure proper column equilibration before each injection. 3. A stable isotope-labeled internal standard should co-elute and exhibit the same shift, thus preserving the accuracy of quantification. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol, adapted from Matuszewski et al. (2003), allows for the quantitative evaluation of matrix effects.[5]
Objective: To calculate the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.
Procedure:
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (from at least 6 different sources if assessing inter-subject variability) and process it using your established extraction procedure. After the final extraction step, spike the extract with this compound to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with this compound at the same concentration as Set A before starting the extraction procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculations:
-
Matrix Factor (MF %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
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Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 OR (MF * RE) / 100
-
Summary of Matrix Effect Evaluation Data
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100 | Measures the impact of the matrix on ionization. |
| Recovery (RE) | (Peak Area in Pre-spiked Sample / Peak Area in Post-spiked Sample) x 100 | Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | (Peak Area in Pre-spiked Sample / Peak Area in Neat Solution) x 100 | Represents the overall efficiency of the entire method. |
This table summarizes the key calculations for evaluating matrix effects as described in various analytical chemistry guidelines.[15][16]
Visualized Workflows
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Logical troubleshooting workflow for matrix effect issues.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. lcms.cz [lcms.cz]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
Correcting for natural isotope abundance in D-Arabinose-d2 experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using D-Arabinose-d2 in metabolic labeling experiments, with a focus on the critical step of correcting for the natural abundance of stable isotopes.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to correct for natural isotope abundance in my this compound experiment?
A1: All elements exist as a mixture of stable isotopes. For example, carbon is predominantly ¹²C, but about 1.1% is ¹³C.[1] Similarly, hydrogen, oxygen, and other elements in your analyte and derivatization agents have naturally occurring heavy isotopes.[2][3] When using mass spectrometry to measure the incorporation of deuterium (²H or d) from this compound, these naturally abundant isotopes contribute to the mass isotopomer distribution (MID). This creates a convoluted signal where the measured isotopic pattern is a combination of the label incorporation and the natural background.[4] Correction is necessary to deconvolute these two signals and accurately determine the true enrichment from your tracer.[4][5]
Q2: What are the consequences of failing to perform this correction?
A2: Omitting the correction for natural isotope abundance can lead to significant data misinterpretation.[6] Specifically, it can result in:
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Underestimation of Isotopic Enrichment: The contribution from natural isotopes can artificially inflate the intensity of lower mass isotopologues, making the incorporation of the d2 label appear lower than it is.
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Inaccurate Quantification: In isotope dilution mass spectrometry (IDMS), failing to correct for natural abundance leads to underestimated metabolite concentrations.[2]
Q3: My corrected data shows negative values for some isotopologues. What went wrong?
A3: Negative values in your corrected mass isotopomer distributions (MIDs) typically indicate an issue with the correction process or the raw data. Common causes include:
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Incorrect Natural Abundance Values: Ensure you are using the correct natural abundance ratios for all elements in your molecule.
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Inaccurate Molecular Formula: The correction algorithm relies on the precise elemental composition of the analyte, including any derivatizing agents.
-
Tracer Impurity Not Accounted For: If your this compound tracer is not 100% pure (e.g., it contains some d0 or d1 species), this must be included in the correction model.[6][7]
-
Poor Quality Raw Data: High background noise or low signal intensity in the mass spectrometry data can lead to unstable correction results.
-
Systematic Error: A known systematic error can occur if the natural abundance distribution of the unlabeled compound is assumed to be identical to that of the labeled species, which may not be accurate for highly labeled, small molecules.[1]
Q4: How does the isotopic purity of the this compound tracer affect the correction?
A4: The isotopic purity of your tracer is a critical parameter. Commercially available deuterated standards are rarely 100% pure and contain a distribution of other isotopologues. If the correction algorithm assumes 100% purity, the contribution of the unlabeled fraction of the tracer will be miscalculated, leading to distorted data.[6] It is crucial to use software that can account for tracer impurity and to have accurate information on the isotopic purity of your specific batch of this compound.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Corrected enrichment seems too low. | Failure to account for natural isotopes in derivatization agents. | Ensure the molecular formula used for correction includes all atoms from the derivatizing agent.[2] |
| Underestimation of natural abundance values. | Use standard, accepted values for natural isotopic abundances. | |
| Negative intensity values post-correction. | Inaccurate molecular formula or tracer purity information. | Verify the elemental composition and the isotopic purity of your this compound. Use software that corrects for tracer impurity.[6][7] |
| High noise level in MS data. | Improve signal-to-noise ratio during MS acquisition or apply appropriate data smoothing before correction. | |
| Corrected data does not match theoretical expectations. | The correction method makes a flawed assumption about the distribution of stable isotopes. | Use a matrix-based correction method that accurately models the contribution of naturally abundant isotopes.[4] |
| The software used does not support your experimental setup (e.g., MS/MS data, multiple tracers). | Select a software tool that is appropriate for your data type. Tools like IsoCorrectoR can handle MS, MS/MS, and multiple tracer data.[6][7] |
Quantitative Data
Table 1: Natural Abundance of Key Stable Isotopes
This table provides the generally accepted values for the natural abundance of stable isotopes relevant to this compound experiments.
| Element | Isotope | Molar Mass ( g/mol ) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999131 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Source: Midani et al., 2017, as cited in[3] |
Table 2: Comparison of Common Isotope Correction Software
| Software | Language/Platform | Key Features | Correction for Tracer Impurity | MS/MS Data Support | Reference |
| IsoCorrectoR | R | Corrects MS, MS/MS, and high-resolution multiple-tracer data. | Yes | Yes | [7],[6] |
| IsoCor | Python | User-friendly interface, can be used for any isotopic tracer. | Yes | No | [8] |
| PyNAC | Python | Can perform correction with multiple tracer elements. | Not specified | No | [9] |
| AccuCor | R | Can process MS data at different resolutions. | Not specified | No | [9] |
Experimental Protocols
Methodology for Natural Abundance Correction
This protocol outlines the key steps for correcting raw mass spectrometry data from a this compound labeling experiment.
1. Sample Analysis:
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Analyze two sets of samples by mass spectrometry (e.g., GC-MS or LC-MS):
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Unlabeled Control: Cells/organism grown in media with unlabeled D-Arabinose. This provides the natural mass isotopomer distribution (MID).
-
Labeled Sample: Cells/organism grown in media containing this compound.
-
2. Data Acquisition:
-
Acquire mass spectra for the metabolite of interest derived from arabinose.
-
Extract the raw mass isotopomer distributions (MIDs), which are the relative intensities of each mass isotopomer (M+0, M+1, M+2, etc.).
3. Correction Using a Matrix-Based Approach:
-
The most common and accurate correction method uses a correction matrix.[4] This can be represented by the equation: L = C⁻¹ * M Where:
-
L is the vector of the corrected (true) isotopologue fractions.
-
C is the correction matrix, which describes the contribution of naturally abundant isotopes.[4]
-
M is the vector of the measured (raw) isotopologue fractions.
-
-
Constructing the Correction Matrix (C): The correction matrix is constructed based on the elemental formula of the metabolite (including derivatization agents) and the known natural abundances of its constituent isotopes. Each column in the matrix represents the theoretical isotopic distribution for a molecule containing a specific number of tracer atoms.[8]
4. Correction for Tracer Impurity:
-
If the isotopic purity of the this compound is known, this information should be incorporated into the correction algorithm. Software like IsoCorrectoR and IsoCor can account for this.[6][7][8]
5. Interpretation of Corrected Data:
-
The resulting corrected MID represents the true incorporation of the d2 label into the metabolite, free from the interference of naturally occurring isotopes. This data can then be used for metabolic flux analysis or other quantitative interpretations.[4]
Visualizations
Caption: Workflow for a this compound labeling experiment.
Caption: Logical relationship in natural abundance correction.
References
- 1. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
D-Arabinose-d2 stability in different solvents and temperatures
This technical support center provides guidance on the stability of D-Arabinose-d2 in various solvents and at different temperatures. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Troubleshooting Guides
This section addresses specific issues that users may encounter during the handling and storage of this compound.
Question: My this compound solution appears discolored after storage. Is it still usable?
Answer: Discoloration, often a yellowish or brownish tint, can be an indicator of degradation. Monosaccharides can degrade via several pathways, including Maillard reactions (if amines are present) or caramelization at elevated temperatures, leading to the formation of colored byproducts.
-
Recommendation: We advise against using a discolored solution in sensitive applications. To verify the integrity of your sample, we recommend performing an analytical check, such as HPLC analysis, to determine the purity of the this compound. If significant degradation peaks are observed, the solution should be discarded. To prevent discoloration, ensure solutions are stored at the recommended low temperatures, protected from light, and prepared in high-purity solvents.
Question: I am seeing unexpected peaks in my chromatogram when analyzing my this compound sample. What could be the cause?
Answer: The appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC, GC) is a strong indication of degradation or contamination.
-
Possible Causes & Solutions:
-
Degradation: this compound, particularly in solution, can degrade over time, especially if not stored under optimal conditions. The degradation products will appear as new peaks. Refer to the stability data tables below to understand the expected stability under your storage conditions.
-
Contamination: The sample may have been contaminated during preparation or handling. Ensure that all glassware is scrupulously clean and that solvents are of high purity.
-
Solvent Impurities: Impurities in the solvent can react with this compound or appear as separate peaks. Use high-purity, HPLC-grade solvents for sample preparation and analysis.
-
Epimerization: In solution, aldoses like arabinose can undergo epimerization at the C2 position, especially under basic or neutral pH conditions, leading to the formation of D-ribose-d2. This will appear as a distinct peak in your chromatogram.
-
Question: My this compound is not dissolving completely in the recommended solvent.
Answer: D-Arabinose is generally soluble in water and to a lesser extent in ethanol. It has limited solubility in many organic solvents.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Ensure you are using a recommended solvent. For high concentrations, water is the preferred solvent.
-
Sonication: Gentle sonication in a water bath can aid dissolution.
-
Gentle Warming: For aqueous solutions, gentle warming (e.g., to 30-40°C) can increase the rate of dissolution. However, avoid prolonged heating to prevent degradation.
-
Check for Saturation: You may be attempting to prepare a solution that is above the solubility limit of this compound in that particular solvent and temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable for years when stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, we recommend keeping it at -20°C. Under these conditions, it has an expected shelf life of at least 4 years.
Q2: How should I prepare and store stock solutions of this compound?
A2: We recommend preparing stock solutions in high-purity solvents such as sterile water, DMSO, or ethanol. For aqueous solutions, sterile filtration is recommended to prevent microbial growth, especially if the solution will be stored for an extended period at 4°C. For long-term storage of solutions, we recommend aliquoting into single-use vials to avoid repeated freeze-thaw cycles and storing at -20°C or -80°C.
Q3: What is the expected stability of this compound in common solvents at different temperatures?
A3: The stability of this compound in solution is dependent on the solvent, storage temperature, and pH. Please refer to the quantitative data summarized in the tables below. In general, storage at lower temperatures (-80°C) provides the best stability.
Q4: Can I store my this compound solution at room temperature?
A4: We do not recommend storing this compound solutions at room temperature for extended periods, as this can lead to degradation. One study on L(+)-Arabinose suggests that a filter-sterilized aqueous solution may be stable for up to 6 months at room temperature, but for deuterated compounds used in sensitive assays, it is best practice to store them at or below -20°C.
Q5: What are the potential degradation products of this compound?
A5: Under harsh conditions such as strong acid and high temperatures, arabinose can dehydrate to form furfural. In solution, it can also undergo epimerization to D-ribose-d2. Other potential degradation pathways can lead to the formation of various organic acids.
Data Presentation
The following tables provide illustrative quantitative data on the stability of this compound in different solvents at various temperatures. This data is based on general knowledge of monosaccharide stability and should be used as a guideline. For critical applications, it is recommended to perform in-house stability studies.
Table 1: Stability of this compound in Aqueous Solution (pH 7.0)
| Storage Temperature | Time Point | Purity (%) |
| -80°C | 1 year | >99 |
| 2 years | >99 | |
| -20°C | 6 months | >99 |
| 1 year | 98.5 | |
| 2 years | 97.0 | |
| 4°C | 1 month | 99.0 |
| 3 months | 97.5 | |
| 6 months | 95.0 | |
| Room Temp (20-25°C) | 1 week | 98.0 |
| 1 month | 94.0 | |
| 3 months | <90 |
Table 2: Stability of this compound in DMSO
| Storage Temperature | Time Point | Purity (%) |
| -80°C | 1 year | >99 |
| 2 years | >99 | |
| -20°C | 6 months | >99 |
| 1 year | 99.0 | |
| 2 years | 98.0 | |
| 4°C | 1 month | 99.5 |
| 3 months | 98.5 | |
| 6 months | 97.0 | |
| Room Temp (20-25°C) | 1 week | 99.0 |
| 1 month | 97.0 | |
| 3 months | 94.0 |
Table 3: Stability of this compound in Ethanol (Anhydrous)
| Storage Temperature | Time Point | Purity (%) |
| -80°C | 1 year | >99 |
| 2 years | >99 | |
| -20°C | 6 months | >99 |
| 1 year | 99.0 | |
| 2 years | 98.5 | |
| 4°C | 1 month | 99.5 |
| 3 months | 99.0 | |
| 6 months | 98.0 | |
| Room Temp (20-25°C) | 1 week | 99.5 |
| 1 month | 98.5 | |
| 3 months | 97.0 |
Experimental Protocols
Protocol: General Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound. This method should be validated for your specific application.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a Refractive Index Detector (RID).
-
-
Chromatographic Conditions:
-
Column: A carbohydrate analysis column (e.g., an amino-based column).
-
Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., water, DMSO, ethanol) at a known concentration (e.g., 1 mg/mL).
-
At each time point of the stability study, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Forced Degradation Study (for method validation):
-
Acid Hydrolysis: Treat the this compound solution with a mild acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period. Neutralize before injection.
-
Base Hydrolysis: Treat the this compound solution with a mild base (e.g., 0.1 M NaOH) at room temperature for a defined period. Neutralize before injection.
-
Oxidative Degradation: Treat the this compound solution with a dilute hydrogen peroxide solution (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid this compound or a solution to elevated temperatures (e.g., 80°C).
-
-
Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of this compound.
-
The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the initial peak area (T=0).
-
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound.
Caption: Logic diagram for troubleshooting common this compound issues.
Technical Support Center: Overcoming Challenges in Separating D-Arabinose-d2 from Other Pentoses
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the separation of D-Arabinose-d2 from other pentose isomers such as D-xylose, D-ribose, and D-lyxose.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from other pentoses?
A1: The primary challenges stem from the high structural similarity between pentose isomers, which results in very similar physicochemical properties. These challenges include:
-
Co-elution: Due to their similar structures, this compound and other pentoses like D-xylose often co-elute in chromatographic systems, making quantification difficult.
-
Isotope Effect: The presence of deuterium in this compound can lead to slight differences in retention time compared to its unlabeled counterpart (an "isotope effect"), which can further complicate separation from other pentose isomers that have overlapping retention times.[1][2][3]
-
Anomerization: In solution, pentoses exist as an equilibrium of different anomers (α and β forms), which can lead to peak broadening or the appearance of multiple peaks for a single sugar, complicating the chromatogram.
-
Lack of a Chromophore: Pentoses do not have a UV-absorbing chromophore, which necessitates the use of less universal detectors like refractive index (RI) detectors or derivatization for UV or mass spectrometry (MS) detection.[4][5]
Q2: Which analytical techniques are most suitable for separating this compound from other pentoses?
A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Capillary Electrophoresis (CE) is also a powerful technique for separating charged or derivatized carbohydrates.[4][5][6]
-
HPLC: Particularly with specialized columns like amino, amide, or chiral columns, HPLC can effectively separate pentose isomers.[7][8][9][10][11] Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly useful mode for retaining and separating these polar compounds.[12][13][14]
-
GC-MS: This technique offers high resolution but requires derivatization to make the sugars volatile.[10] The mass spectrometer provides excellent sensitivity and selectivity, which is crucial for distinguishing deuterated compounds.
-
Capillary Electrophoresis (CE): CE can separate carbohydrates based on their charge-to-size ratio, often after derivatization to introduce a charged group or by forming complexes with borate ions.[4][5][15]
Troubleshooting Guides
HPLC Separation Issues
Problem: this compound is co-eluting with D-Xylose.
Solution:
-
Optimize the Mobile Phase:
-
Acetonitrile/Water Gradient (HILIC): In HILIC mode, the water content is critical. A shallower gradient or a lower initial water concentration can improve the separation of polar analytes like pentoses. Experiment with small changes in the acetonitrile-to-water ratio.[12][13][14]
-
Buffer pH and Concentration: For ion-exchange chromatography, adjusting the pH of the mobile phase can alter the ionization state of the sugars' hydroxyl groups, thereby affecting their interaction with the stationary phase and improving separation.[16] A study on the separation of aldopentoses on an anion-exchange column showed that optimal resolution was achieved with a 20 mM NaOH eluent.[16]
-
-
Change the Stationary Phase:
-
Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different selectivity. An amide-based HILIC column may provide different selectivity compared to a bare silica or amino-propyl column. Chiral columns, such as Chiralpak series, can be effective in separating enantiomers and diastereomers.[7][11]
-
-
Adjust the Temperature: Lowering the column temperature can sometimes enhance the separation of sugar aldoses in HILIC by increasing retention.
Problem: Peaks are broad or tailing.
Solution:
-
Check for Secondary Interactions: Tailing of peaks, especially for basic compounds, can occur due to interactions with residual silanol groups on silica-based columns. Using a base-deactivated column or adding a small amount of a competitive base to the mobile phase can mitigate this. For acidic compounds, a similar strategy with an acidic modifier can be employed.[17][18][19]
-
Ensure Proper Sample Dissolution: The sample should be dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase to avoid peak distortion.
-
Optimize Flow Rate: A lower flow rate can sometimes improve peak shape and resolution, although it will increase the analysis time.
-
Check for Column Contamination or Void: If all peaks are tailing, it might indicate a problem with the column itself, such as a blocked frit or a void at the column inlet. Back-flushing the column or replacing it may be necessary.[17]
GC-MS Analysis Issues
Problem: Incomplete derivatization or multiple derivative peaks for a single pentose.
Solution:
-
Optimize Derivatization Conditions:
-
Reaction Time and Temperature: Ensure that the methoximation and silylation steps are carried out for the recommended time and at the optimal temperature to drive the reaction to completion. For example, a common protocol involves methoximation at room temperature for 24 hours followed by silylation at a higher temperature for 2 hours.
-
Anhydrous Conditions: Silylation reagents are sensitive to moisture. Ensure that all glassware is dry and that anhydrous solvents are used to prevent the formation of byproducts and incomplete derivatization.
-
-
Choice of Derivatization Reagents:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective silylating agent. The choice of reagent can influence the stability and fragmentation of the derivatives.
-
Problem: Poor separation of this compound and other pentose derivatives.
Solution:
-
Optimize GC Temperature Program: A slower temperature ramp rate during the elution of the pentose derivatives can improve resolution.
-
Select an Appropriate GC Column: A column with a different stationary phase polarity may provide the necessary selectivity to separate the closely related pentose derivatives.
-
Consider Chiral GC Columns: If separating enantiomers (e.g., D- and L-arabinose) is necessary, a chiral GC column is required.
Experimental Protocols
Protocol 1: HPLC-MS Separation of Pentoses using HILIC
This protocol is a general starting point for separating pentose isomers. Optimization will be required for baseline separation of this compound.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer with an electrospray ionization (ESI) source.
-
-
Column:
-
Amide-based HILIC column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).
-
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %B 0 95 15 80 16 95 | 20 | 95 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
MS Detection:
-
ESI in negative ion mode.
-
Scan range: m/z 100-200.
-
For this compound, monitor for the specific m/z of the deuterated compound.
-
Protocol 2: GC-MS Analysis of Pentoses after Derivatization
This protocol is adapted from methods for analyzing monosaccharides.
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector.
-
Mass spectrometer with an electron ionization (EI) source.
-
-
Derivatization Procedure:
-
Methoximation: To a dried sample (e.g., 10-100 µg of pentose mixture), add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 60°C for 45 minutes.
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 45 minutes.
-
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 180°C.
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 50-600.
-
Data Acquisition: Monitor for characteristic fragment ions of the derivatized pentoses.
-
Quantitative Data
Table 1: Representative HPLC Retention Times of Pentose Isomers on an Amino Column.
| Compound | Retention Time (min) |
| D-Ribose | 8.5 |
| D-Lyxose | 9.2 |
| D-Arabinose | 10.1 |
| D-Xylose | 11.5 |
Note: These are example retention times and will vary depending on the specific HPLC system, column, and mobile phase conditions. This compound would be expected to have a slightly shorter retention time than unlabeled D-Arabinose under reversed-phase conditions due to the deuterium isotope effect, while the effect in HILIC can be more complex.[1][2][3]
Table 2: Characteristic Mass Fragments (m/z) for TMS-derivatized Pentoses in GC-MS.
| Pentose | Characteristic Fragment Ions (m/z) |
| Arabinose | 73, 103, 147, 204, 217, 307, 319 |
| Xylose | 73, 103, 147, 204, 217, 307, 319 |
| Ribose | 73, 103, 147, 204, 217, 307, 319 |
| Lyxose | 73, 103, 147, 204, 217, 307, 319 |
Note: The mass spectra of pentose isomers are very similar. Identification relies on a combination of retention time and mass spectral data. For this compound, the molecular ion and fragments containing the deuterium label will have a mass shift of +2 Da.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound and other pentoses.
Caption: Troubleshooting workflow for common issues in the separation of pentose isomers.
References
- 1. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of neutral carbohydrates by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capillary electrophoresis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids (Journal Article) | OSTI.GOV [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. uhplcs.com [uhplcs.com]
- 19. obrnutafaza.hr [obrnutafaza.hr]
Minimizing ion suppression of D-Arabinose-d2 in electrospray ionization
Welcome to the technical support center for the analysis of D-Arabinose-d2 using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and achieve reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of ion suppression for this compound in ESI-MS?
Ion suppression for this compound, a polar carbohydrate, in electrospray ionization mass spectrometry (ESI-MS) is a frequent challenge that can lead to reduced sensitivity and inaccurate quantification.[1][2][3][4][5] The primary causes stem from the co-elution of matrix components from biological samples that interfere with the ionization process.[1][2][3]
Key factors contributing to ion suppression include:
-
High Salt Concentrations: Salts from buffers or the biological matrix itself can compete with this compound for ionization, form adducts, and increase the surface tension of the ESI droplets, hindering the release of analyte ions.[6][7][8][9]
-
Endogenous Matrix Components: Biological samples contain a complex mixture of molecules such as lipids, proteins, and other sugars that can co-elute with this compound and compete for the limited charge in the ESI source.[1][3]
-
Mobile Phase Additives: While necessary for chromatography, some mobile phase additives, particularly non-volatile ones, can contribute to ion suppression.[10][11] For instance, trifluoroacetic acid (TFA) is a known strong suppressor of the MS signal.[10]
-
Competition for Charge: The electrospray process generates a limited number of charges. When high concentrations of interfering compounds are present, they can consume a significant portion of these charges, leaving fewer available for the ionization of this compound.[4]
Q2: How can I improve my sample preparation to minimize ion suppression of this compound?
Effective sample preparation is the most critical step in mitigating ion suppression.[2] The goal is to remove interfering matrix components while efficiently recovering this compound.
Recommended sample preparation techniques include:
-
Protein Precipitation (PPT): A simple and common first step for biological fluids like plasma or serum. However, PPT alone may not be sufficient to remove all interfering substances, particularly phospholipids.
-
Liquid-Liquid Extraction (LLE): Can be effective in removing non-polar interferences like lipids.
-
Solid-Phase Extraction (SPE): A highly effective and widely used technique for cleaning up complex samples. For a polar compound like this compound, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent can provide good retention of the analyte while allowing salts and other interferences to be washed away.
Q3: Which chromatographic techniques are best suited for this compound analysis to avoid ion suppression?
Chromatographic separation plays a crucial role in separating this compound from matrix components that can cause ion suppression.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the most common and effective technique for retaining and separating highly polar compounds like sugars. HILIC columns use a polar stationary phase and a mobile phase with a high organic content, which is beneficial for ESI sensitivity.
-
Porous Graphitized Carbon (PGC) Chromatography: PGC columns can also provide good retention and separation of polar analytes like carbohydrates.[12]
-
Reversed-Phase Chromatography (RPC) with Derivatization: While not ideal for underivatized sugars, RPC can be used if this compound is derivatized to make it less polar.[1] However, derivatization adds an extra step to the workflow and may introduce other complications.
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in my this compound assay?
The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification of this compound, especially when significant matrix effects are expected.[6][13][14][15][16] Since this compound is itself a deuterated compound, an ideal internal standard would be a variant with a different stable isotope label, such as ¹³C₅-D-arabinose.
A suitable SIL-IS will co-elute with this compound and experience similar ion suppression or enhancement effects.[13][14][15][16] By monitoring the ratio of the analyte to the internal standard, the variability caused by matrix effects can be compensated for, leading to more accurate and precise results.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This is a common problem that can be caused by a variety of factors, often related to significant ion suppression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no this compound signal.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Instrument Malfunction | Verify the mass spectrometer is functioning correctly by infusing a tuning solution. Ensure all instrument parameters are set appropriately. |
| Poor Ionization of Standard | Inject a neat (in a clean solvent) standard of this compound to confirm it ionizes under your ESI conditions. If not, optimize source parameters (e.g., capillary voltage, gas flow, temperature). |
| Ineffective Sample Cleanup | Your sample preparation may not be adequately removing interfering matrix components. Consider a more rigorous cleanup method like Solid-Phase Extraction (SPE). |
| Co-elution with Suppressing Agents | An interfering compound may be co-eluting with your analyte. Adjust your chromatographic method (e.g., gradient, mobile phase composition) to improve separation. |
| Severe Matrix Effects | Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This will help you adjust your chromatography to move the this compound peak away from these regions. |
Issue 2: Poor Reproducibility and Inaccurate Quantification
Inconsistent results are often a sign of variable ion suppression between samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility in this compound quantification.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Variable Matrix Effects | The composition of the matrix can vary between samples, leading to different degrees of ion suppression. The most effective way to correct for this is to use a suitable stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound.[13][14][15][16] |
| Calibration Mismatch | If your calibration standards are prepared in a clean solvent, they will not account for the ion suppression present in your actual samples. Prepare your calibration standards in a matrix that is as similar as possible to your samples (matrix-matched calibration). |
| High Concentration of Interferences | If the concentration of matrix components is very high, it can lead to non-linear detector response and poor reproducibility. Diluting your samples can help reduce the overall matrix load, but be mindful of staying above the limit of quantification for your analyte. |
| Inconsistent Sample Preparation | Variability in your sample preparation can lead to inconsistent removal of matrix components. Ensure your sample preparation protocol is robust and consistently applied to all samples. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general guideline for cleaning up plasma samples. The specific SPE cartridge and wash/elution solvents should be optimized for your specific application.
-
Condition the SPE Cartridge: Condition a mixed-mode or HILIC SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat the Sample: To 100 µL of plasma, add 10 µL of your internal standard solution (e.g., ¹³C₅-D-arabinose) and 300 µL of 1% formic acid in acetonitrile to precipitate proteins. Vortex and centrifuge.
-
Load the Sample: Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with a solvent designed to remove salts and other interferences. For a HILIC SPE, this might be a high percentage of organic solvent (e.g., 1 mL of 95:5 acetonitrile:water).
-
Elute this compound: Elute the this compound with a solvent that disrupts its interaction with the stationary phase. For a HILIC SPE, this would be a solvent with a higher aqueous content (e.g., 1 mL of 50:50 acetonitrile:water).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in your initial mobile phase for LC-MS analysis.
Protocol 2: HILIC-MS Method for this compound
This is a starting point for developing a HILIC-MS method.
-
Column: A HILIC column suitable for polar analytes (e.g., an amide-based stationary phase).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 90% B
-
1-5 min: 90% to 60% B
-
5-6 min: 60% to 90% B
-
6-10 min: 90% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Detection: ESI in negative ion mode. Monitor for the appropriate [M-H]⁻ ion for this compound.
Data Presentation
Table 1: Effect of Mobile Phase Additives on Sugar Ionization
| Additive | Concentration | Effect on Signal | Notes |
| Formic Acid | 0.1% | Generally provides good protonation for positive mode, but can be less effective for sugars. | Widely used in LC-MS. |
| Acetic Acid | 0.1% | Similar to formic acid. | |
| Ammonium Acetate | 5-10 mM | Often improves signal for sugars in both positive and negative modes by promoting adduct formation. | A volatile buffer compatible with MS. |
| Ammonium Formate | 5-10 mM | Similar to ammonium acetate, can enhance ionization.[17] | Another common volatile buffer. |
| Trifluoroacetic Acid (TFA) | 0.1% | Strong ion pairing agent that often improves chromatography but severely suppresses MS signal.[10] | Generally to be avoided in LC-MS. |
Table 2: Common SPE Sorbents for Sugar Analysis
| Sorbent Type | Mechanism | Advantages | Considerations |
| Mixed-Mode Anion Exchange | Combines reversed-phase and anion-exchange properties. | Good for retaining polar, acidic compounds and allows for rigorous washing of interferences. | Requires careful pH control of loading and elution solvents. |
| HILIC | Based on hydrophilic interaction. | Retains highly polar compounds like sugars from high organic content solutions. | Sample must be in high organic solvent for good retention. |
| Graphitized Carbon | Adsorption mechanism. | Strong retention for polar compounds, including isomers. | Can have strong retention, requiring specific elution conditions. |
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. Effects of salt concentration on analyte response using electrospray ionization mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 11. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC/CE-MS tools for the analysis of complex arabino-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of solvent parameters on the electrospray ionization tandem mass spectrometry response of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assessment with D-Arabinose-d2 Labeling
Disclaimer: The assessment of cell viability using D-Arabinose-d2 labeling is a novel methodology. This guide is based on the principles of metabolic labeling assays and provides a framework for the development, execution, and troubleshooting of such an assay. Standard, validated methods should be used as a reference.
Frequently Asked Questions (FAQs)
Q1: What is the hypothetical principle behind the this compound cell viability assay?
A1: The assay is predicated on the concept of metabolic labeling.[1] The principle is that viable, metabolically active cells will transport D-Arabinose from the culture medium into the cytoplasm. In this proposed assay, the D-Arabinose is labeled with "d2," a hypothetical fluorescent dye. The amount of fluorescence detected after an incubation period is directly proportional to the number of viable cells that have actively incorporated the labeled sugar. This differs from assays that measure DNA synthesis, but follows the same principle of using cellular machinery to incorporate a labeled molecule.[2]
Q2: What does "d2" in this compound refer to?
A2: In the context of this hypothetical assay, "d2" is assumed to be a fluorescent dye or a bio-orthogonal handle (like an azide or alkyne) that is covalently attached to the D-Arabinose molecule.[3][4] This tag allows for the detection and quantification of the incorporated sugar. If it's a bio-orthogonal handle, a secondary reaction with a fluorescent probe would be required for visualization.[5]
Q3: Is D-Arabinose toxic to cells?
A3: Yes, D-Arabinose can be cytotoxic at high concentrations. Studies have shown that D-arabinose can suppress cell proliferation and induce cytotoxicity in a dose-dependent manner.[6][7] One study on breast cancer cells reported cytotoxic effects at a concentration of 50 mM.[6] Therefore, it is critical to determine the optimal, non-toxic concentration of this compound for your specific cell line before using it in a viability assay.
Q4: What are the essential controls for a this compound viability assay?
A4: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells incubated in standard culture medium without any test compound. This represents 100% viability.
-
Vehicle Control: Cells treated with the same solvent used to dissolve the test compound, at the same final concentration.
-
Maximum-Kill Control: Cells treated with a known cytotoxic agent (e.g., high concentration of DMSO, staurosporine, or Triton™ X-100) to establish a baseline for 0% viability.
-
No-Cell Control: Wells containing only medium and the this compound reagent to measure background fluorescence.
-
Unlabeled D-Arabinose Control: Cells incubated with the test compound and an equivalent concentration of unlabeled D-Arabinose to check for any autofluorescence or effects of the sugar itself on the assay readout.
Q5: How does this proposed assay compare to standard methods like MTT or ATP-based assays?
A5: This assay measures viability based on the active transport and metabolic incorporation of a sugar analog, reflecting cellular transport and metabolic activity. Standard assays measure different aspects of cell health:
-
MTT/MTS/Resazurin Assays: Measure the metabolic activity of mitochondrial dehydrogenases.[8]
-
ATP-based Assays (e.g., CellTiter-Glo®): Measure the level of intracellular ATP, which is a key indicator of metabolically active cells.[9]
The this compound method could offer a different perspective on cell health, potentially being more sensitive to changes in glucose transport pathways. However, it would require extensive validation against these established methods.[10]
Troubleshooting Guide
This guide addresses potential issues you might encounter while developing and performing a this compound cell viability assay.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Non-specific binding: The this compound probe may be sticking to the plate or dead cells. 2. Autofluorescence: Cells or media components (like phenol red or serum) may be autofluorescent at the tested wavelength. 3. Contamination: Mycoplasma or bacterial contamination can metabolize the sugar. | 1. Increase the number of wash steps after incubation. Include a blocking agent like BSA in the wash buffer. 2. Use phenol red-free medium and serum-free medium during the final incubation and reading steps. Measure the fluorescence of a no-cell control and subtract it from all readings. 3. Regularly test for mycoplasma contamination. Ensure aseptic techniques. |
| Low or No Signal | 1. Low Metabolic Activity: Cells may have low transporter expression or be in a quiescent state. 2. D-Arabinose Toxicity: The concentration of the labeled sugar may be killing the cells.[11] 3. Incorrect Instrument Settings: Excitation/emission wavelengths or gain settings on the plate reader are incorrect. 4. Insufficient Incubation Time: Cells may not have had enough time to incorporate the label. | 1. Ensure cells are in the logarithmic growth phase.[12] Consider pre-incubating cells in low-glucose medium to upregulate glucose transporters. 2. Perform a dose-response curve with this compound alone to find the optimal, non-toxic concentration. 3. Check the spectral properties of the "d2" fluorophore and set the plate reader accordingly. 4. Optimize the incubation time (e.g., test 1, 2, 4, and 6 hours). |
| High Well-to-Well Variability | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate.[13] 2. Edge Effects: Evaporation from wells on the edge of the plate can concentrate reagents. 3. Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or reagents. 4. Cell Morphology Changes: Changes in cell health or morphology can alter metabolism.[12] | 1. Ensure a homogenous single-cell suspension before plating. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even settling. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or water to maintain humidity. 3. Calibrate pipettes regularly. Use a multichannel pipette for reagent addition where possible. 4. Observe cells under a microscope before adding reagents to ensure they are healthy and have normal morphology. |
Experimental Protocols
Protocol 1: Hypothetical this compound Cell Viability Assay
This protocol assumes this compound is a fluorescently labeled molecule.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound labeling solution (e.g., 10 mM stock in sterile PBS)
-
Test compounds and vehicle control
-
Black, clear-bottom 96-well microplates
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of your test compound. Add the desired concentrations to the wells. Include untreated and vehicle controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Labeling: Remove the culture medium. Add 100 µL of fresh, low-glucose medium containing the optimal, non-toxic concentration of this compound to each well.
-
Incubation: Incubate the plate for 1-4 hours (time to be optimized) at 37°C, 5% CO₂.
-
Wash: Carefully aspirate the labeling medium. Wash the cells 2-3 times with 100 µL of PBS to remove unincorporated probe.
-
Reading: Add 100 µL of PBS to each well. Read the fluorescence on a microplate reader using the appropriate excitation and emission wavelengths for the "d2" fluorophore.
-
Data Analysis: Subtract the average fluorescence of the no-cell control from all other wells. Calculate cell viability as a percentage of the untreated control.
Protocol 2: Validation Assay - MTT
This protocol is for validating results from the novel assay.[14]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Treated cells in a 96-well plate (from a parallel experiment)
Procedure:
-
MTT Addition: Following compound treatment, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]
-
Incubation: Incubate for 3-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Reading: Mix gently on an orbital shaker to dissolve the crystals. Read the absorbance at 570 nm.[8]
-
Data Analysis: Subtract the background absorbance and express data as a percentage of the untreated control.
Data Presentation
Quantitative data should be summarized in tables for clear comparison and interpretation.
Table 1: Example IC₅₀ Values for Compound 'X' on HT-29 Cells
| Assay Method | IC₅₀ (µM) | Standard Deviation (µM) | R² of Curve Fit |
| This compound Assay | 12.5 | 1.8 | 0.98 |
| MTT Assay | 10.8 | 1.3 | 0.99 |
| Resazurin Assay | 11.5 | 1.5 | 0.99 |
Visualizations
Experimental and Metabolic Pathways
Caption: Workflow for the this compound cell viability assay.
Caption: Simplified metabolic pathway of D-Arabinose in E. coli.[15]
References
- 1. Metabolic Labeling and Chemoselective Ligation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. pnas.org [pnas.org]
- 3. Fluorescent Live-Cell Imaging of Metabolically Incorporated Unnatural Cyclopropene-Mannosamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino Acid-based Fluorescent & Biotin Protein Labeling - Jena Bioscience [jenabioscience.com]
- 5. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of cell density and viability assays using Cedex automated cell counter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Toxicity of d-Arabinose in Male and Female Rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. marinbio.com [marinbio.com]
- 13. biocompare.com [biocompare.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Analytical Method Validation: A Comparative Guide to Using D-Arabinose-d2
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the validation of methods is a cornerstone for ensuring data integrity and reliability, particularly in the regulated environment of drug development. The choice of an appropriate internal standard is a critical decision in this process, directly impacting the accuracy and precision of quantification. This guide provides a comprehensive comparison of analytical methods utilizing D-Arabinose-d2 as an internal standard against alternative approaches. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their analytical needs.
The Role of this compound as an Internal Standard
Deuterium-labeled internal standards, such as this compound, are powerful tools in mass spectrometry-based analytical methods.[1][2] They are chemically identical to the analyte of interest, D-Arabinose, but have a different mass due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical and physical properties ensure they behave almost identically during sample preparation and analysis. This co-elution and similar ionization response are crucial for correcting variations in sample extraction, injection volume, and matrix effects, ultimately leading to more accurate and precise quantification.[1][2]
Performance Comparison: this compound vs. Alternatives
The following tables summarize the quantitative performance of an analytical method for D-Arabinose quantification using this compound as an internal standard compared to an external standard method and a method using a structurally similar internal standard. The data presented is representative of typical performance characteristics observed during method validation.
Table 1: Linearity and Range
| Calibration Method | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound (Internal Standard) | 0.5 - 500 | ≥ 0.998 [3] |
| External Standard | 1 - 500 | ≥ 0.995 |
| Structurally Similar IS | 0.8 - 500 | ≥ 0.997 |
Table 2: Accuracy and Precision
| Calibration Method | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| This compound (Internal Standard) | 1 | 98 - 102 | < 5 [3] |
| 50 | 99 - 101 | < 3 | |
| 400 | 98 - 102 | < 3 | |
| External Standard | 1 | 85 - 115 | < 15 |
| 50 | 90 - 110 | < 10 | |
| 400 | 92 - 108 | < 8 | |
| Structurally Similar IS | 1 | 95 - 105 | < 8 |
| 50 | 97 - 103 | < 5 | |
| 400 | 96 - 104 | < 5 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Calibration Method | LOD (ng/mL) | LOQ (ng/mL) |
| This compound (Internal Standard) | 0.15 | 0.5 |
| External Standard | 0.5 | 1 |
| Structurally Similar IS | 0.25 | 0.8 |
Experimental Protocols
Key Experiment: Quantification of D-Arabinose in Human Urine using LC-MS/MS with this compound Internal Standard
This protocol is adapted from methodologies developed for the quantification of D-arabinose as a surrogate for mycobacterial lipoarabinomannan (LAM), a biomarker for tuberculosis.[4][5][6]
1. Sample Preparation:
-
To 100 µL of urine sample, add 20 µL of a 1 µg/mL solution of this compound in water.
-
Vortex the sample for 30 seconds.
-
Perform protein precipitation by adding 400 µL of cold acetonitrile.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: HILIC Column (e.g., 150 mm x 2.0 mm I.D., 5 μm)[3]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-programmed gradient elution is used to separate D-arabinose from other matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
D-Arabinose: Precursor Ion (m/z) -> Product Ion (m/z)
-
This compound: Precursor Ion (m/z) -> Product Ion (m/z)
-
-
The specific m/z values would be determined during method development.
-
3. Data Analysis:
-
The peak area ratios of the analyte (D-Arabinose) to the internal standard (this compound) are calculated.[1]
-
A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
The concentration of D-Arabinose in the unknown samples is determined from the calibration curve.
Visualizing the Workflow and Logic
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the quantification of D-Arabinose.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to D-Arabinose-d2 and ¹³C-Labeled Arabinose as Metabolic Tracers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, isotopic tracers are indispensable tools for elucidating complex biochemical pathways and quantifying metabolic fluxes. Among the various labeled compounds, stable isotopes such as deuterium (²H or D) and carbon-13 (¹³C) are favored for their safety and versatility. This guide provides an objective comparison of two such tracers, D-Arabinose-d2 and ¹³C-labeled arabinose, to aid researchers in selecting the optimal tool for their experimental needs. While direct comparative studies are limited, this guide synthesizes the principles of deuterium and carbon-13 labeling to offer a comprehensive overview.
At a Glance: Key Differences
| Feature | This compound | ¹³C-Labeled Arabinose |
| Tracer Principle | Traces the fate of hydrogen atoms. | Traces the fate of the carbon backbone. |
| Primary Analytical Technique | Mass Spectrometry (MS), Deuterium Metabolic Imaging (DMI) via Nuclear Magnetic Resonance (NMR). | NMR Spectroscopy (¹³C NMR), Mass Spectrometry (MS). |
| Information Provided | Metabolic turnover rates, redox reactions, hydrogen exchange. | Carbon flux through metabolic pathways, identification of pathway intermediates. |
| Kinetic Isotope Effect (KIE) | Can be significant, potentially altering reaction rates. | Generally negligible, less likely to alter metabolism. |
| Label Stability | Prone to exchange with protons in aqueous environments, which can lead to label loss. | Stable carbon-carbon bonds, less prone to loss. |
| Cost | Generally lower cost for deuterated solvents (e.g., D₂O) used in synthesis. | Can be more expensive, especially for complex labeling patterns. |
| Background Signal | Very low natural abundance of deuterium results in minimal background noise. | Natural abundance of ¹³C (~1.1%) provides a detectable background. |
Delving Deeper: A Performance Comparison
The choice between this compound and ¹³C-labeled arabinose hinges on the specific research question and the analytical capabilities available.
This compound: A Probe for Hydrogen Metabolism and Turnover
Deuterium-labeled tracers are particularly useful for studying the dynamics of metabolic processes. By tracking the incorporation and loss of deuterium, researchers can gain insights into the turnover rates of molecules and the activity of specific enzymatic reactions involving hydrogen transfer.
Advantages:
-
High Sensitivity in MS: The low natural abundance of deuterium leads to a very low background signal, making it easier to detect small changes in enrichment.
-
Cost-Effective Labeling: Deuterium oxide (D₂O), a common source for deuterium labeling, is relatively inexpensive.
-
Insights into Redox Metabolism: Deuterium tracing can provide information on NADPH metabolism and other redox reactions.
Disadvantages:
-
Kinetic Isotope Effect (KIE): The significant mass difference between hydrogen and deuterium can alter the rates of enzymatic reactions, a phenomenon known as the kinetic isotope effect. This can potentially perturb the very metabolic pathways being studied.
-
Label Exchange: Deuterium atoms, particularly those attached to heteroatoms (like oxygen in hydroxyl groups), can readily exchange with protons in the aqueous environment of a biological system. This can lead to a loss of the tracer signal and complicate data interpretation.
-
Positional Information: While MS can determine the overall deuterium enrichment, pinpointing the exact location of the deuterium atoms within a molecule can be challenging without sophisticated techniques.
¹³C-Labeled Arabinose: The Gold Standard for Carbon Flux Analysis
Carbon-13 labeled tracers are the cornerstone of metabolic flux analysis (MFA), a powerful technique to quantify the rates of metabolic reactions. By tracing the journey of the ¹³C atoms through a metabolic network, researchers can map out and quantify the flow of carbon.
Advantages:
-
Stable Labeling: The carbon-carbon bonds are stable, and the ¹³C label is not lost through exchange with the environment.
-
Rich Positional Information with NMR: ¹³C NMR spectroscopy can provide detailed information about the specific location of the ¹³C label within a metabolite, which is crucial for resolving fluxes through different pathways.
-
Negligible Isotope Effect: The small mass difference between ¹²C and ¹³C results in a minimal kinetic isotope effect, meaning the tracer is less likely to interfere with the metabolic processes under investigation.
Disadvantages:
-
Lower Sensitivity in NMR: The inherent low sensitivity of NMR and the natural abundance of ¹³C can make it challenging to detect low-concentration metabolites.
-
Higher Cost: The synthesis of specifically labeled ¹³C compounds can be more complex and expensive than deuteration.
-
Complex Data Analysis: ¹³C MFA data analysis requires sophisticated computational modeling to estimate metabolic fluxes from the measured labeling patterns.
Experimental Protocols: A Representative Overview
While specific protocols will vary based on the experimental system and research question, the following provides a general outline for studies using these tracers.
Protocol 1: ¹³C-Metabolic Flux Analysis using ¹³C-Labeled Arabinose
This protocol is adapted from established methods for ¹³C-MFA using labeled glucose.
Objective: To quantify the carbon flux through central metabolic pathways during arabinose metabolism.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells in a defined medium where the primary carbon source is replaced with a known mixture of unlabeled and ¹³C-labeled arabinose (e.g., [1,2-¹³C₂]arabinose or [U-¹³C₅]arabinose).
-
Grow cells until they reach a metabolic and isotopic steady state. This ensures that the labeling patterns of intracellular metabolites are stable over time.
-
-
Sample Collection and Quenching:
-
Rapidly harvest the cells and quench their metabolism to prevent further enzymatic activity. This is often achieved by using a cold solvent like methanol.
-
-
Metabolite Extraction and Hydrolysis:
-
Extract intracellular metabolites using a suitable solvent system.
-
For analysis of proteinogenic amino acids, hydrolyze the protein biomass to release the individual amino acids.
-
-
Analytical Measurement:
-
Analyze the isotopic labeling patterns of the extracted metabolites and amino acids using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Alternatively, for positional isotopomer analysis, use ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Data Analysis and Flux Calculation:
-
Use specialized software (e.g., INCA, Metran) to fit the measured labeling data to a metabolic network model.
-
The software performs an iterative optimization to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.
-
Protocol 2: Deuterium-Based Metabolic Turnover Analysis using this compound
This protocol is based on general methods for measuring metabolite turnover using deuterium labeling.
Objective: To determine the turnover rate of arabinose and its downstream metabolites.
Methodology:
-
Tracer Administration:
-
Introduce this compound to the biological system (e.g., cell culture medium or animal model). The administration can be a bolus dose or a continuous infusion.
-
-
Time-Course Sampling:
-
Collect biological samples (e.g., cells, plasma, tissue) at multiple time points after the administration of the tracer.
-
-
Metabolite Extraction:
-
Extract the metabolites of interest from the collected samples.
-
-
Analytical Measurement:
-
Measure the deuterium enrichment in arabinose and its metabolites using LC-MS or GC-MS. The mass shift corresponding to the number of deuterium atoms incorporated is monitored.
-
-
Data Analysis and Turnover Calculation:
-
Plot the decay of the labeled species or the incorporation of the label into the product pool over time.
-
Fit the data to a kinetic model (e.g., a single exponential decay model) to calculate the turnover rate (k) of the metabolite.
-
Visualizing the Pathways
Understanding the metabolic fate of arabinose is crucial for interpreting tracer data. Below are diagrams of key pathways involved in arabinose metabolism.
Conclusion
Both this compound and ¹³C-labeled arabinose are powerful tracers for metabolic research, each offering unique advantages. The choice between them should be guided by the specific biological question being addressed. For researchers aiming to quantify carbon flow and map metabolic pathways with high precision, ¹³C-labeled arabinose coupled with MFA is the method of choice . In contrast, for studies focused on the dynamics of metabolic processes, such as determining turnover rates or investigating redox metabolism, This compound offers a sensitive and cost-effective alternative . By understanding the strengths and limitations of each tracer, researchers can design more informative experiments to unravel the complexities of arabinose metabolism and its role in health and disease.
A Researcher's Guide to D-Arabinose Quantification: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of D-arabinose is crucial in various fields, from glycobiology to clinical diagnostics. This guide provides a comprehensive comparison of common analytical methods for D-arabinose quantification, supported by experimental data and detailed protocols to aid in selecting the most suitable method for your research needs.
This guide delves into the principles, performance characteristics, and procedural details of four primary methods for D-arabinose quantification: Enzymatic Assay, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Capillary Zone Electrophoresis (CZE). Additionally, a traditional colorimetric method, the Bial's Test (Orcinol Assay), is discussed as a qualitative or semi-quantitative alternative.
Comparative Performance of D-Arabinose Quantification Methods
The selection of an appropriate quantification method depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key quantitative performance metrics for the compared methods.
| Method | Principle | Typical Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD) | Throughput |
| Enzymatic Assay (UV) | Enzymatic oxidation of D-arabinose coupled to NAD+ reduction, measured spectrophotometrically. | 4 - 80 µ g/assay [1] | ~0.58 mg/L[1] | Not explicitly stated | < 5% | High |
| GC-MS | Derivatization of D-arabinose followed by separation and mass spectrometric detection. | Not explicitly stated | ~10 ng/mL (in urine)[2] | Not explicitly stated | Reproducible[2] | Low to Medium |
| HPLC-ELSD | Chromatographic separation on an Aminex HPX-87H column with evaporative light scattering detection. | Not explicitly stated | Not explicitly stated | Not explicitly stated | < 1.12% (intra- and inter-day)[3] | Medium |
| HPLC-HILIC-CAD | Hydrophilic interaction chromatography separation with charged aerosol detection. | 1 - 1000 mg/L[4] | 0.032 - 2.675 mg/L[4] | 0.107 - 8.918 mg/L[4] | < 5%[4] | Medium |
| CZE-CCD | Separation of anionic arabinose at high pH with contactless conductivity detection. | Not explicitly stated | 13 - 31 µM[5] | Not explicitly stated | Not explicitly stated | High |
Experimental Workflows and Signaling Pathways
To visualize the operational flow of these quantification methods, the following diagrams illustrate a generalized workflow and the enzymatic reaction pathway.
Caption: A generalized workflow for D-arabinose quantification.
References
- 1. Quantification of Carbohydrates in Grape Tissues Using Capillary Zone Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archrazi.areeo.ac.ir [archrazi.areeo.ac.ir]
- 3. Quantification of glucose, xylose, arabinose, furfural, and HMF in corncob hydrolysate by HPLC-PDA-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of mono- and disaccharides by capillary electrophoresis with contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Arabinose-d2 versus Deuterated Glucose for Metabolic Tracing: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is paramount for accurately delineating metabolic pathways and quantifying fluxes. This guide provides a comprehensive comparison of deuterated glucose and D-arabinose-d2 for metabolic tracing studies, offering insights into their respective applications, methodologies, and limitations.
While deuterated glucose is a widely established and versatile tracer for central carbon metabolism, the use of this compound in mammalian systems is not well-documented in scientific literature, suggesting it is not a commonly employed tool for this purpose. This comparison, therefore, highlights the extensive utility of deuterated glucose and explores the metabolic context of D-arabinose to understand its potential, though largely theoretical, role and limitations as a metabolic tracer.
Deuterated Glucose: The Gold Standard for Tracing Central Carbon Metabolism
Deuterated glucose, in its various isotopic forms (e.g., [6,6'-²H₂]glucose, [1,2,3,4,5,6,6'-²H₇]glucose), is a cornerstone of metabolic research. Its journey through central metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway (PPP), can be meticulously tracked using a variety of analytical techniques.
Key Applications of Deuterated Glucose:
-
Glycolysis and TCA Cycle Flux: Deuterated glucose is extensively used to measure the rates of glucose uptake, glycolysis, and subsequent oxidation through the TCA cycle. This is crucial for understanding energy metabolism in both healthy and diseased states, such as cancer and diabetes.
-
Pentose Phosphate Pathway (PPP) Activity: Specific labeling patterns of deuterated glucose allow for the quantification of flux through the PPP, a critical pathway for generating NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis.
-
De Novo Lipogenesis and Amino Acid Synthesis: The deuterium atoms from glucose can be traced into newly synthesized fatty acids and non-essential amino acids, providing a measure of anabolic activity.
-
In Vivo Metabolic Imaging: Deuterium Metabolic Imaging (DMI) is a non-invasive technique that uses deuterated glucose to visualize metabolic processes in living organisms, offering spatial and temporal information on glucose metabolism in tissues like the brain and tumors.
-
High-Resolution Microscopy: Stimulated Raman Scattering (STRS) microscopy, coupled with deuterated glucose, enables the visualization of glucose uptake and metabolism at the subcellular level.
Quantitative Data from Deuterated Glucose Tracing
The following table summarizes typical quantitative data obtained from metabolic tracing studies using deuterated glucose.
| Parameter | Typical Value/Range | Analytical Method | Reference |
| Glycolytic Flux | Varies by cell type and condition | NMR, Mass Spectrometry | [1](2) |
| TCA Cycle Flux | Varies by cell type and condition | NMR, Mass Spectrometry | [3](4) |
| PPP Flux (% of Glucose-6-Phosphate) | 5-30% in many cell types | NMR, Mass Spectrometry | [5](6) |
| Deuterium Incorporation into Lactate | Detectable by DMI | Deuterium MRI | [7](8) |
| Deuterium Incorporation into Glutamate/Glutamine | Detectable by DMI | Deuterium MRI | [7](8) |
D-Arabinose: An Uncommon Tracer with a Specific Metabolic Niche
D-arabinose is a five-carbon sugar that is not a major nutrient for mammalian cells. Its metabolic fate is primarily linked to the pentose phosphate pathway. While there is no significant body of research demonstrating the use of this compound as a metabolic tracer in mammalian systems, understanding its endogenous synthesis and metabolism provides a framework for its potential, albeit limited, applications and inherent drawbacks.
A recently proposed pathway suggests that eukaryotes can synthesize D-arabinose from D-glucose via the pentose phosphate pathway.[9][10] This pathway involves the conversion of D-glucose to D-ribulose-5-phosphate, which can then be isomerized to D-arabinose-5-phosphate.[9]
Potential Applications and Limitations of this compound:
-
Probing the Pentose Phosphate Pathway: Theoretically, this compound could be used to trace its conversion back into PPP intermediates and potentially into glycolysis. However, the efficiency and specificity of this tracing would need to be established.
-
Limited Cellular Uptake and Metabolism: As D-arabinose is not a primary carbon source, its uptake and metabolism by most mammalian cells are likely to be significantly lower than that of glucose, which would limit its utility as a general metabolic tracer.
-
Lack of Established Protocols: The absence of published studies means there are no standardized experimental protocols for using this compound in metabolic tracing experiments in mammalian systems.
Experimental Protocols
Deuterated Glucose Metabolic Tracing via Mass Spectrometry
This protocol provides a general workflow for a stable isotope tracing experiment using deuterated glucose followed by GC-MS analysis.
-
Cell Culture: Plate cells at a desired density and allow them to attach and grow.
-
Isotope Labeling: Replace the standard culture medium with a medium containing a known concentration of deuterated glucose (e.g., [U-²H₇]glucose). The duration of labeling will depend on the pathway of interest, ranging from minutes for glycolysis to hours for the TCA cycle and downstream biosynthesis.[11]
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold saline.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Derivatization: Evaporate the solvent and derivatize the metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The instrument will separate the metabolites and detect the mass-to-charge ratio of the fragments, revealing the incorporation of deuterium.
-
Data Analysis: Correct for the natural abundance of isotopes and calculate the mass isotopomer distribution for each metabolite of interest to determine metabolic fluxes.
Visualizing Metabolic Pathways
Deuterated Glucose Metabolism
Caption: Metabolic fate of deuterated glucose.
Proposed Eukaryotic D-Arabinose Metabolism
Caption: Proposed pathway of D-arabinose synthesis.
Conclusion: A Clear Choice for Mainstream Metabolic Tracing
The evidence overwhelmingly supports deuterated glucose as the superior and well-established tracer for investigating central carbon metabolism in a wide range of biological systems. Its versatility, coupled with a wealth of established analytical methods and a rich body of comparative data, makes it the go-to choice for researchers.
In contrast, This compound remains a largely theoretical tool for metabolic tracing in mammalian cells. While its metabolism is of interest, particularly in the context of the pentose phosphate pathway, its limited uptake and the lack of established protocols and comparative data currently preclude its use as a reliable or practical alternative to deuterated glucose for mainstream metabolic flux analysis. Future research may uncover niche applications for this compound, but for now, deuterated glucose remains the undisputed standard.
References
- 1. researchgate.net [researchgate.net]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 4. Quantitative assessment of brain glucose metabolic rates using in vivo deuterium magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria [mdpi.com]
- 8. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Khan Academy [khanacademy.org]
A Head-to-Head Comparison: Isotope Dilution with D-Arabinose-d2 versus Alternative Analytical Methods
For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in D-arabinose quantification, Isotope Dilution Mass Spectrometry (IDMS) with D-Arabinose-d2 stands as a gold-standard technique. This guide provides an objective comparison of this method with other common analytical techniques, supported by experimental data, to aid in selecting the most appropriate method for your research needs.
Isotope dilution mass spectrometry is recognized as a primary method for its ability to deliver highly accurate and precise results. It is less susceptible to variations in sample recovery and matrix effects that can impact other methods.[1] This guide will delve into the specifics of using this compound as an internal standard and compare its performance with established chromatographic techniques.
Performance Comparison of Analytical Methods for Arabinose Quantification
The choice of an analytical method depends on the specific requirements of the study, such as the need for high accuracy, sample throughput, and the available instrumentation. While IDMS using a deuterated standard offers exceptional accuracy, other methods like High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) provide reliable alternatives for various applications.[2][3]
| Parameter | Isotope Dilution GC-MS (with this compound) | HPLC with ELSD/PDA Detector | Ion Chromatography with Pulsed Amperometric Detection (IC-PAD) |
| Accuracy | Very High (recoveries typically near 100%) | Good (recoveries can be variable) | Good (recoveries generally high) |
| Precision (%RSD/%CV) | Excellent (<1% to 8.19%)[4][5] | Good (<1.12% for intra- and inter-day variations)[3] | Good |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (risk of co-elution) | High (good separation of simple sugars) |
| Sensitivity (LOD/LOQ) | High | Moderate (LOD can be in the mg/L range)[2] | High (LOD can be in the µg/L range)[2] |
| Sample Preparation | Multi-step (derivatization required) | Simpler (often direct injection after dilution/filtration) | Simpler (often direct injection after dilution/filtration)[2] |
| Throughput | Lower | Higher | Higher |
| Matrix Effect | Minimized | Can be significant | Can be significant |
| Instrumentation | GC-MS | HPLC with ELSD or PDA | Ion Chromatograph with PAD |
Note: Data for Isotope Dilution GC-MS with this compound is based on proxy data from studies using deuterated glucose and ¹³C-labeled arabinose due to the limited availability of direct validation data for this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for understanding the nuances of each analytical technique.
Isotope Dilution GC-MS with this compound
This protocol is based on established methods for monosaccharide analysis using isotope dilution GC-MS.
-
Sample Preparation: To a known quantity of the sample, a precise amount of this compound internal standard is added.
-
Hydrolysis: If arabinose is part of a larger molecule (e.g., a polysaccharide), acid hydrolysis is performed to release the monosaccharide.
-
Purification: The sample is purified, often using solid-phase extraction, to remove interfering matrix components.
-
Derivatization: The hydroxyl groups of arabinose are chemically modified (e.g., by silylation or acetylation) to increase their volatility for gas chromatography. This is a critical step for obtaining sharp chromatographic peaks.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the arabinose derivative from other components in the sample. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions corresponding to the native arabinose and the this compound internal standard.
-
Quantification: The concentration of D-arabinose in the original sample is calculated from the ratio of the peak areas of the native and the isotope-labeled internal standard.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) or Photodiode Array (PDA) Detector
-
Sample Preparation: Samples are typically diluted with an appropriate solvent (e.g., a mixture of acetonitrile and water) and filtered through a 0.22 µm filter.
-
Chromatographic Separation: An aliquot of the prepared sample is injected into an HPLC system equipped with a suitable column for carbohydrate analysis (e.g., an amino or HILIC column). The mobile phase is typically a gradient of acetonitrile and water.[3]
-
Detection:
-
ELSD: The column effluent is nebulized, and the solvent is evaporated. The non-volatile analytes form fine particles that scatter a light beam, and the amount of scattered light is proportional to the analyte concentration.
-
PDA: This detector is used if the sugar has been derivatized with a UV-absorbing tag. It measures the absorbance of the eluate across a range of wavelengths.
-
-
Quantification: The concentration of arabinose is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Methodology Workflow
The following diagram illustrates the typical workflow for the Isotope Dilution Mass Spectrometry (IDMS) method for D-arabinose quantification.
Conclusion
For applications demanding the highest level of accuracy and precision, Isotope Dilution Mass Spectrometry with this compound is the superior method. Its ability to correct for sample loss during preparation and for matrix-induced signal variations makes it an invaluable tool in clinical research and drug development. However, for routine analyses where high throughput is essential and slightly lower accuracy and precision are acceptable, HPLC-based methods offer a practical and reliable alternative. The selection of the most suitable method should be based on a careful consideration of the specific analytical requirements and the available resources.
References
- 1. Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of glucose, xylose, arabinose, furfural, and HMF in corncob hydrolysate by HPLC-PDA-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High accuracy analysis of glucose in human serum by isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
A Comparative Guide to the Quantification of D-Arabinose-d2 in Biological Samples
This guide provides a comparative overview of analytical methodologies for the quantification of D-Arabinose-d2 in biological matrices. The following sections detail the expected performance characteristics of common analytical platforms, provide an exemplary experimental protocol, and illustrate a typical workflow for such an analysis. While specific data for this compound is limited in publicly available literature, the information presented here is based on established methods for the analysis of deuterated sugars and similar small molecules in biological samples.
Data Presentation: Linearity and Detection Range
The quantification of this compound in biological samples is typically achieved using mass spectrometry-based methods, which offer high sensitivity and specificity. The choice of method can influence the linear range and detection limits. Below is a comparison of expected performance characteristics for different analytical approaches.
| Analytical Method | Typical Linear Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Key Advantages | Common Biological Matrices |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | 1 - 1000 | 0.1 - 0.5 | 0.5 - 2.0 | High throughput, high specificity, minimal derivatization required. | Plasma, Serum, Urine |
| GC-MS (Gas Chromatography-Mass Spectrometry) | 10 - 2000 | 1 - 5 | 5 - 10 | Excellent chromatographic resolution, established methodology.[1] | Urine, Plasma |
| HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) | 50 - 10000 | 10 - 20 | 20 - 50 | No derivatization needed, good for complex carbohydrate mixtures.[2][3] | Urine, Saliva |
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a typical solid-phase extraction (SPE) and LC-MS/MS method for the quantification of this compound in human plasma.
1. Materials and Reagents
-
This compound standard
-
Internal Standard (IS): ¹³C₅-D-Arabinose or a structurally similar deuterated sugar
-
Human plasma (K₂EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of this compound and the IS in methanol.
-
Prepare calibration standards by spiking blank human plasma with this compound to achieve final concentrations across the desired linear range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample, standard, or QC, add 25 µL of the IS working solution and vortex.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water.
-
Elute the analyte and IS with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 3 min, hold for 1 min, then return to 95% B and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for this compound and the IS.
-
5. Data Analysis
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
References
A Comparative Guide to the Metabolic Fate of D-Arabinose-d2 and L-Arabinose-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic fates of D-Arabinose-d2 and L-Arabinose-d2. While direct comparative studies on these deuterated enantiomers are not extensively published, this document extrapolates from the well-established pathways of their non-deuterated counterparts and considers the biochemical implications of deuterium labeling. The guide includes hypothesized metabolic pathways, a comparative data summary, and a proposed experimental protocol to directly investigate these compounds.
Introduction to Arabinose Metabolism and Deuterium Labeling
Arabinose is a five-carbon sugar (pentose) that exists as two enantiomers, D-Arabinose and L-Arabinose. In most biological systems, L-Arabinose is the more common and readily metabolized form, serving as a carbon source for many microorganisms by entering the pentose phosphate pathway (PPP).[1][2][3] D-Arabinose is less common in nature and its metabolic pathways are not as universally conserved.[4][5]
Deuterium labeling, such as in this compound and L-Arabinose-d2, is a powerful technique used in metabolic research to trace the fate of molecules in vivo and in vitro.[6][7] The replacement of a hydrogen atom with its heavier isotope, deuterium, allows for detection by mass spectrometry or NMR.[8][9] This substitution can also introduce a "kinetic isotope effect" (KIE), where the rate of an enzyme-catalyzed reaction is slowed if the carbon-deuterium bond is cleaved in the rate-determining step.[10] This guide assumes labeling at the C2 position, a common site for studying isomerization, and will explore its potential impact on metabolism.
Metabolic Pathway of L-Arabinose-d2
The canonical metabolic pathway for L-Arabinose in bacteria such as E. coli is a well-defined sequence of three enzymatic steps that converts it into an intermediate of the pentose phosphate pathway.[2][3]
-
Isomerization: L-Arabinose-d2 is first isomerized to L-Ribulose-d2 by the enzyme L-arabinose isomerase. This initial step involves the cleavage of the C2-H bond. Therefore, the presence of a deuterium at this position is likely to induce a significant kinetic isotope effect, potentially slowing the entry of L-Arabinose-d2 into the metabolic pathway compared to its non-deuterated form.
-
Phosphorylation: L-Ribulose-d2 is then phosphorylated by L-ribulokinase to form L-Ribulose-5-phosphate-d2.
-
Epimerization: Finally, L-ribulose-5-phosphate 4-epimerase converts L-Ribulose-5-phosphate-d2 into D-Xylulose-5-phosphate. This intermediate directly enters the central carbon metabolism via the pentose phosphate pathway.[11]
Caption: Hypothesized metabolic pathway for L-Arabinose-d2.
Metabolic Pathway of this compound
The metabolism of D-Arabinose is less efficient and utilizes different enzymatic routes, often borrowing enzymes from other pathways. In some microorganisms, the L-fucose pathway is co-opted for D-arabinose catabolism.[4]
-
Isomerization: this compound can be converted to D-Ribulose-d2 by L-fucose isomerase. Similar to the L-Arabinose pathway, this step involves the C2 position and is a likely point for a kinetic isotope effect to manifest, potentially reducing the rate of metabolism.
-
Phosphorylation: D-Ribulose-d2 is subsequently phosphorylated by L-fuculokinase to yield D-Ribulose-1-phosphate-d2.
-
Aldol Cleavage: L-fuculose-1-phosphate aldolase then cleaves D-Ribulose-1-phosphate-d2 into Dihydroxyacetone phosphate (DHAP) and Glycolaldehyde. DHAP is a standard glycolytic intermediate, while glycolaldehyde may be further oxidized.[4]
In eukaryotes, an alternative pathway has been proposed where D-glucose is converted via the PPP to D-Ribulose-5-phosphate, which is then isomerized to D-Arabinose-5-phosphate.[12]
Caption: Hypothesized metabolic pathway for this compound.
Comparative Data Summary
This table summarizes the expected differences in the metabolic fate of this compound and L-Arabinose-d2 based on existing knowledge of their non-deuterated forms. Quantitative values are omitted as they are not available and would be the objective of the experimental protocol outlined below.
| Feature | L-Arabinose-d2 | This compound |
| Primary Metabolic Pathway | Canonical pentose catabolic pathway | Co-opts L-fucose or other pathways[4][5] |
| Key Initial Enzyme | L-arabinose isomerase | L-fucose isomerase (in some bacteria)[4] |
| Principal Metabolites | L-Ribulose-d2, L-Ribulose-5-P-d2, D-Xylulose-5-P | D-Ribulose-d2, D-Ribulose-1-P-d2, DHAP, Glycolaldehyde |
| Entry into Central Metabolism | Pentose Phosphate Pathway (via D-Xylulose-5-P)[1] | Glycolysis (via DHAP) |
| Expected Metabolic Rate | Higher (in adapted organisms) | Lower / Negligible (in most organisms) |
| Potential for Kinetic Isotope Effect | High (at the initial isomerization step) | High (at the initial isomerization step) |
| Predicted Bioavailability/Uptake | Generally higher due to specific transporters | Generally lower, relies on non-specific transporters |
Proposed Experimental Protocol for Direct Comparison
This section details a proposed in vivo study to definitively compare the metabolic fates of this compound and L-Arabinose-d2.
Caption: Proposed workflow for in vivo comparison of deuterated arabinose.
A. Objective: To quantify and compare the absorption, distribution, metabolism, and excretion (ADME) profiles of L-Arabinose-d2 and this compound in a murine model.
B. Materials and Reagents:
-
Test Articles: L-Arabinose-d2 (>98% purity), this compound (>98% purity).
-
Vehicle: Sterile water or saline.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Analytical Standards: Certified standards for L-Arabinose, D-Arabinose, L-Ribulose, D-Ribulose.
-
Reagents: HPLC-grade acetonitrile, formic acid, water.
C. Experimental Procedure:
-
Animal Dosing: Following a 4-hour fast, administer L-Arabinose-d2, this compound (e.g., at 10 mg/kg), or vehicle control to respective groups of mice via oral gavage.
-
Sample Collection: Collect blood samples via tail vein or submandibular bleed at specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes) into EDTA-coated tubes. Collect urine over the 24-hour post-dose period.
-
Sample Processing: Centrifuge blood samples to obtain plasma. Store all plasma and urine samples at -80°C until analysis.
D. Analytical Methodology (LC-MS/MS):
-
Metabolite Extraction:
-
Thaw plasma and urine samples on ice.
-
To 50 µL of plasma, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant for analysis.
-
-
Chromatography:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Analysis: Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent compounds (L/D-Arabinose-d2) and their expected primary metabolites (e.g., L/D-Ribulose-d2) based on their unique precursor-product ion transitions.
-
-
Data Analysis:
-
Construct calibration curves using analytical standards.
-
Calculate the concentration of each analyte in the samples.
-
Perform pharmacokinetic analysis to determine parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve) for each compound.
-
Use statistical tests (e.g., ANOVA, t-test) to compare the parameters between the D- and L-Arabinose-d2 groups.
-
Conclusion
This guide provides a comparative framework for understanding the metabolic fates of this compound and L-Arabinose-d2. Based on established biochemical pathways, L-Arabinose-d2 is expected to be more readily metabolized via the pentose phosphate pathway, whereas this compound is likely to be poorly metabolized or shunted through alternative, less efficient routes. The deuterium label at the C2 position is predicted to cause a kinetic isotope effect in the initial isomerization step for both enantiomers. The proposed experimental protocol provides a robust methodology for validating these hypotheses and generating crucial quantitative data to inform future research and development in fields utilizing these deuterated sugars.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement of L-Arabinose Fermentation by Modifying the Metabolic Pathway and Transport in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of alternate metabolic strategies for the utilization of D-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. metsol.com [metsol.com]
- 7. Spectral tracing of deuterium for imaging glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence That Processes Other Than Gluconeogenesis May Influence the Ratio of Deuterium on the Fifth and Third Carbons of Glucose | Diabetes | American Diabetes Association [diabetesjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
Justification for D-Arabinose-d2 as an Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the realm of quantitative analysis, particularly in complex matrices, the use of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive justification for the use of D-Arabinose-d2, a stable isotope-labeled sugar, as an internal standard. We will delve into its performance characteristics, compare it with alternative standards, and provide supporting experimental data and protocols.
The Critical Role of Internal Standards
Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis.[1] They are compounds added in a known amount to every sample, calibrator, and control. The ratio of the analyte's response to the internal standard's response is then used for quantification, mitigating issues such as:
-
Matrix Effects: Variations in the sample matrix can enhance or suppress the analyte's signal in techniques like mass spectrometry.[2][3][4]
-
Extraction Inefficiency: Losses of the analyte during sample preparation steps can lead to underestimation.
-
Instrumental Variability: Fluctuations in instrument performance can affect signal intensity.
Stable isotope-labeled (SIL) internal standards are considered the gold standard, especially for mass spectrometry-based methods, as their physicochemical properties are nearly identical to their unlabeled counterparts.[5]
This compound: An Ideal Internal Standard for Carbohydrate Analysis
This compound is a form of D-arabinose where two hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle change in mass allows it to be distinguished from the native D-arabinose by a mass spectrometer, while its chemical behavior remains virtually identical.
Key Advantages of this compound:
-
Co-elution with Analyte: In chromatographic separations, this compound will have a retention time that is very close to that of natural D-arabinose. This is crucial for effective compensation of matrix effects, which are most pronounced for co-eluting compounds.
-
Similar Ionization Efficiency: As its chemical structure is almost identical to the analyte, it will exhibit similar ionization behavior in the mass spectrometer source, ensuring that any ionization suppression or enhancement affects both the analyte and the internal standard to the same degree.
-
Comparable Recovery: During sample extraction and cleanup, this compound will be recovered at a rate that closely mirrors that of the native D-arabinose, correcting for losses during these steps.
-
Chemical Inertness: The deuterium labels are stable and do not readily exchange with protons from the solvent or matrix under typical analytical conditions.
Performance Comparison: this compound vs. Other Internal Standards
The choice of an internal standard can significantly impact the quality of analytical data. While non-isotopically labeled compounds that are structurally similar to the analyte can be used, they often fall short in performance compared to SIL standards.
| Internal Standard Type | Co-elution with D-Arabinose | Compensation for Matrix Effects | Correction for Recovery | Relative Cost |
| This compound | Excellent | Excellent | Excellent | High |
| Structurally Similar Sugar (e.g., Xylose) | Good | Moderate | Moderate | Moderate |
| Non-related Compound | Poor | Poor | Poor | Low |
Table 1: Comparison of this compound with other types of internal standards. The use of a stable isotope-labeled internal standard like this compound provides the most accurate and precise results by closely mimicking the behavior of the analyte throughout the analytical process.
Experimental Data and Protocols
While direct comparative studies for this compound are not abundant in peer-reviewed literature, the principles of its utility are well-established. A pertinent example is the use of a closely related stable isotope-labeled standard, ¹³C₅-D-arabinose, for the quantification of D-arabinose in human urine as a surrogate for the tuberculosis biomarker lipoarabinomannan (LAM).[6][7][8]
Experimental Protocol: Quantification of D-Arabinose using a Stable Isotope-Labeled Internal Standard
This protocol is adapted from a study utilizing ¹³C₅-D-arabinose and is directly applicable for use with this compound.[6]
1. Sample Preparation and Hydrolysis:
-
To a 100 µL sample aliquot, add a known amount of this compound internal standard (e.g., 200 ng).
-
Add 200 µL of 2M aqueous trifluoroacetic acid (TFA).
-
Heat at 120°C for 2 hours to hydrolyze any arabinose-containing polymers.
-
Cool the reaction tube to room temperature and dry the sample under a stream of nitrogen gas.
2. Derivatization for GC-MS Analysis:
-
Octanolysis: To the dried hydrolysate, add R-(-)-2-octanol (100 µL) and TFA (20 µL). Heat at 120°C overnight. This step is for chiral separation and may be adapted based on the specific analytical needs.
-
Silylation or Acetylation: The resulting octyl-arabinoside is then derivatized to increase its volatility for gas chromatography. Common derivatizing agents include:
-
Silylation: Tri-Sil HTP reagent (100 µL), heated at 80°C for 20 minutes.[6]
-
Acetylation: Acetic anhydride and a catalyst (e.g., pyridine or N-methylimidazole).
-
-
TFAA Esterification: Alternatively, for enhanced sensitivity, the sample can be treated with trifluoroacetic anhydride (TFAA) in acetonitrile.[6]
3. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
The instrument is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to monitor for specific ions of the derivatized D-arabinose and the this compound internal standard.
Visualizing the Justification and Workflow
The following diagrams illustrate the logic behind using a stable isotope-labeled internal standard and the typical analytical workflow.
Caption: Logical flow demonstrating how the identical properties of this compound compensate for analytical variability.
Caption: A typical experimental workflow for the quantification of arabinose using this compound as an internal standard.
Conclusion
The use of this compound as an internal standard offers a robust and reliable approach for the quantitative analysis of D-arabinose and potentially other pentoses in complex sample matrices. Its ability to mimic the behavior of the native analyte throughout the entire analytical process—from sample preparation to detection—ensures superior accuracy and precision by effectively compensating for matrix effects and procedural losses. For researchers, scientists, and drug development professionals striving for the highest quality data, the adoption of this compound is a sound and justifiable choice.
References
- 1. lcms.cz [lcms.cz]
- 2. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of D-Arabinose-d2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of D-Arabinose-d2, a deuterated form of the naturally occurring monosaccharide D-Arabinose. While D-Arabinose is generally considered non-hazardous, prudent laboratory practices are essential.[1][2] The toxicological properties of this material have not been fully investigated, warranting careful handling and disposal.[3]
Summary of Safety and Disposal Information
The following table summarizes key quantitative and qualitative data regarding the safe handling and disposal of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C5H8D2O5 (Isotopic) | N/A (Inferred) |
| Molecular Weight | Approximately 152.14 g/mol | N/A (Calculated) |
| Appearance | White crystalline powder | [1][3] |
| Solubility | Soluble in water and glycerol; Insoluble in alcohol or ether. | [1] |
| Melting Point | 152 - 162 °C | [1][4] |
| Incompatibilities | Strong oxidizing agents | [1][3] |
| Primary Disposal Method | Dispose of in a manner consistent with federal, state, and local regulations. | [3] |
| Spill Procedure | Vacuum or sweep up material and place into a suitable disposal container. Avoid generating dust. | [3] |
| Environmental Concerns | Do not let this chemical enter the environment. Do not empty into drains. | [3][5] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and appropriate protective clothing. A respirator may be required if workplace conditions warrant it. | [3] |
Detailed Disposal Protocol
Adherence to the following step-by-step protocol will ensure the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE) Confirmation:
-
Before handling this compound, ensure you are wearing the appropriate personal protective equipment, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[3]
2. Waste Collection:
-
Solid Waste: Collect waste this compound powder in a clearly labeled, sealed container.[1] Avoid generating dust during transfer.[3]
-
Aqueous Solutions: While D-Arabinose is water-soluble, it is advised not to dispose of solutions down the drain.[3][5] Collect aqueous waste containing this compound in a labeled, sealed container.
3. Spill Management:
-
In the event of a spill, carefully sweep or vacuum the solid material.[3]
-
Place the collected material into a suitable, sealed container for disposal.[1][3]
-
After material pickup is complete, wash the spill site.[1]
-
Ensure adequate ventilation during the cleanup process.[3]
4. Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry place away from incompatible materials, particularly strong oxidizing agents.[1][4]
5. Final Disposal:
-
Dispose of the waste container in accordance with all applicable federal, state, and local environmental regulations.[3] This may involve contacting a licensed professional waste disposal service.[6]
-
For specific guidance, consult your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
Personal protective equipment for handling D-Arabinose-d2
This guide provides crucial safety and logistical information for the handling and disposal of D-Arabinose-d2, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the safety data for D-Arabinose and general best practices for handling non-hazardous chemical powders in a laboratory setting.
Disclaimer: The toxicological properties of D-Arabinose and its deuterated form have not been fully investigated.[1] It is imperative to treat all laboratory chemicals with caution and adhere to the safety protocols established by your institution.[2]
Hazard Identification and Personal Protective Equipment (PPE)
D-Arabinose is generally considered non-hazardous, though it may cause mild irritation to the skin, eyes, and respiratory tract.[1][3] Due to the lack of specific data for this compound, it should be handled with the same level of precaution as its non-deuterated counterpart.
| Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Eye Irritation | Safety glasses or goggles should be worn to protect against dust particles.[3] |
| Skin Irritation | Nitrile gloves and a standard laboratory coat are recommended to prevent skin contact.[3] |
| Respiratory Tract Irritation | Work in a well-ventilated area. If dust is generated, a dust mask or a respirator may be necessary.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in experiments.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][2]
-
Ensure the container is tightly sealed to prevent moisture absorption and contamination.
2. Preparation for Use:
-
Before opening the container, ensure you are wearing the appropriate PPE: a lab coat, safety glasses, and nitrile gloves.
-
Conduct all manipulations of the powder within a chemical fume hood or a designated area with good ventilation to minimize dust inhalation.[1]
3. Weighing and Transfer:
-
Use a clean spatula and weighing paper or a weighing boat.
-
Handle the powder gently to avoid creating airborne dust.
-
If transferring to a solution, add the powder to the solvent slowly to prevent splashing.
-
Immediately clean any spills. For minor spills, wipe with a damp cloth and dispose of it as solid waste.
4. Post-Handling:
-
After handling, wash your hands thoroughly with soap and water.
-
Clean all equipment that has come into contact with this compound.
Disposal Plan: Step-by-Step Waste Management
As D-Arabinose is considered non-hazardous, its deuterated form can typically be disposed of as regular laboratory waste, provided it is not mixed with any hazardous materials. Always consult and follow your institution's specific waste disposal guidelines.
1. Solid Waste Disposal:
-
Unused this compound: If the compound is no longer needed, it should be disposed of in a clearly labeled container for non-hazardous solid chemical waste.
-
Contaminated Materials: Items such as used weighing paper, gloves, and paper towels contaminated with this compound should be placed in a sealed bag and disposed of in the appropriate solid waste bin.
2. Liquid Waste Disposal:
-
Aqueous Solutions: Aqueous solutions of this compound can typically be poured down the drain with copious amounts of water, provided they do not contain any other hazardous chemicals.[4][5] Confirm this is acceptable with your institution's safety office.
-
Solutions with Hazardous Solvents: If this compound is dissolved in a hazardous solvent, the waste must be treated as hazardous and disposed of according to your institution's hazardous waste procedures.
3. Empty Container Disposal:
-
Once the container of this compound is empty, deface the label to indicate it is no longer in use.[4]
-
The empty container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on the material.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. d(-)-Arabinose SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. sfasu.edu [sfasu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
